molecular formula C10H8Br2N2 B1328767 2,3-Bis(bromomethyl)quinoxaline CAS No. 3138-86-1

2,3-Bis(bromomethyl)quinoxaline

Numéro de catalogue: B1328767
Numéro CAS: 3138-86-1
Poids moléculaire: 315.99 g/mol
Clé InChI: LHKFFORGJVELPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Bis(bromomethyl)quinoxaline is a useful research compound. Its molecular formula is C10H8Br2N2 and its molecular weight is 315.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38602. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-bis(bromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFFORGJVELPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062861
Record name Quinoxaline, 2,3-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-86-1
Record name 2,3-Bis(bromomethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(bromomethyl)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003138861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(bromomethyl)quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2,3-bis(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,3-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis(bromomethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-BIS(BROMOMETHYL)QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7CU7QW5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Bis(bromomethyl)quinoxaline: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-Bis(bromomethyl)quinoxaline, a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. This document details its molecular structure, synthesis protocols, and summarizes its known antimicrobial and potential anticancer properties. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to aid in research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoxaline core substituted with two bromomethyl groups at the 2 and 3 positions. The quinoxaline scaffold is composed of a fused benzene and pyrazine ring. The presence of the reactive bromomethyl groups makes it a versatile precursor for the synthesis of a wide range of derivatives.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₀H₈Br₂N₂
Molecular Weight 315.99 g/mol
CAS Number 3138-86-1
Appearance Powder
Melting Point 152-156 °C
SMILES String BrCc1nc2ccccc2nc1CBr
InChI Key LHKFFORGJVELPC-UHFFFAOYSA-N

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between an o-phenylenediamine derivative and 1,4-dibromo-2,3-butanedione.[3] This reaction provides a straightforward and efficient method for the preparation of the target compound.

General Synthesis Workflow

The synthesis can be visualized as a two-step logical process involving the preparation of the reactants followed by the cyclization reaction to form the quinoxaline ring.

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Cyclization o_phenylenediamine->condensation dibromo_butanedione 1,4-Dibromo-2,3-butanedione dibromo_butanedione->condensation product This compound condensation->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of the title compound is not extensively documented in readily available literature, a general procedure can be outlined based on the synthesis of similar quinoxaline derivatives.[4]

Materials:

  • o-Phenylenediamine

  • 1,4-Dibromo-2,3-butanedione

  • Ethanol (or another suitable solvent like toluene)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add 1,4-dibromo-2,3-butanedione (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield this compound as a powder.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous quinoxaline derivatives.[5][6]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (on the benzene ring) are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methylene protons of the bromomethyl groups (-CH₂Br) would likely appear as a singlet at approximately δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons are expected in the range of δ 120-145 ppm. The carbons of the bromomethyl groups would appear further downfield, typically in the range of δ 30-40 ppm. The quaternary carbons of the pyrazine ring would also be in the aromatic region.
IR (KBr) Characteristic peaks would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=N and C=C stretching of the quinoxaline core (~1620-1500 cm⁻¹), and C-Br stretching of the bromomethyl groups (~600-700 cm⁻¹).

Biological Activity

This compound and its derivatives have garnered significant interest due to their diverse biological activities, particularly their antimicrobial and potential anticancer properties.

Antimicrobial Activity

Substituted this compound derivatives have demonstrated notable activity against a range of bacteria and fungi.[7][8] The electrophilicity of the halomethyl units is believed to play a crucial role in their antimicrobial action.

Table 3: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL) [7]

Compound DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
6-nitro>100>100>100>100>100>100
6-cyano1.63.1>100>1002550
6-trifluoromethyl0.81.6>100>10012.525
6-chloro3.16.3>100>10050100
6-fluoro6.312.5>100>100100>100
Unsubstituted12.525>100>100>100>100
6,7-dichloro1.63.1>100>1002550
6,7-dimethyl50100>100>100>100>100

Note: Data for some derivatives are not available for all strains.

Anticancer Potential and Mechanism of Action

The 1,4-dioxide derivative of this compound, also known as Conoidin A, has been identified as an inhibitor of Peroxiredoxin II (PrxII).[9] PrxII is an enzyme involved in the elimination of reactive oxygen species (ROS), and its downregulation has been linked to the promotion of cancer cell death. This suggests that Conoidin A and potentially related compounds could be explored as therapeutics for cancers where PrxII is a viable target, such as uterine cancer.[9]

The proposed mechanism of action involves the covalent binding of Conoidin A to cysteine residues within the PrxII enzyme, thereby inhibiting its activity. This leads to an accumulation of ROS within the cancer cells, ultimately triggering apoptosis.

signaling_pathway cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect ConoidinA This compound 1,4-dioxide (Conoidin A) PrxII Peroxiredoxin II (PrxII) ConoidinA->PrxII Inhibits ROS Increased Reactive Oxygen Species (ROS) PrxII->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Proposed mechanism of action for the anticancer effects of Conoidin A.

Conclusion

This compound is a valuable and versatile chemical entity. Its straightforward synthesis and the reactivity of its bromomethyl groups make it an important building block for the development of novel heterocyclic compounds. The demonstrated antimicrobial activity of its derivatives and the potential anticancer mechanism of its 1,4-dioxide highlight the significant therapeutic potential of this structural class. Further research into the synthesis of new derivatives, detailed investigation of their biological activities, and exploration of their mechanisms of action are warranted to fully exploit their potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2,3-Bis(bromomethyl)quinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-bis(bromomethyl)quinoxaline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 2,3-dimethylquinoxaline from o-phenylenediamine, followed by the bromination of the methyl groups. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine proceeds through a well-established two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, specifically diacetyl (2,3-butanedione), to form the stable heterocyclic intermediate, 2,3-dimethylquinoxaline. The second step is a free-radical bromination of the benzylic methyl groups of 2,3-dimethylquinoxaline using N-Bromosuccinimide (NBS) to yield the final product.

Synthesis_Pathway o-phenylenediamine o-phenylenediamine Step1 Step 1: Condensation o-phenylenediamine->Step1 Diacetyl Diacetyl Diacetyl->Step1 2,3-dimethylquinoxaline 2,3-dimethylquinoxaline Step1->2,3-dimethylquinoxaline Step2 Step 2: Bromination 2,3-dimethylquinoxaline->Step2 NBS N-Bromosuccinimide (NBS) NBS->Step2 Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Step2 This compound This compound Step2->this compound

Figure 1: Overall synthetic pathway.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

The initial step is a cyclocondensation reaction between o-phenylenediamine and diacetyl. This reaction is typically acid-catalyzed and proceeds readily to form the quinoxaline ring system.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of diacetyl. This is followed by dehydration to form the stable, aromatic 2,3-dimethylquinoxaline.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in methanol or ethanol.

  • Add diacetyl (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 2,3-dimethylquinoxaline.

Quantitative Data
ParameterValueReference
Reactants
o-Phenylenediamine (molar ratio)1.0
Diacetyl (molar ratio)1.0
Reaction Conditions
SolventMethanol or Ethanol
CatalystGlacial Acetic Acid
TemperatureReflux
Reaction Time2-3 hours
Product: 2,3-Dimethylquinoxaline
Molecular FormulaC₁₀H₁₀N₂[1]
Molecular Weight158.20 g/mol [1]
Melting Point105-107 °C
Typical Yield85-95%
AppearanceOff-white to yellow crystalline solid[2]

Step 2: Bromination of 2,3-Dimethylquinoxaline

The second step involves the selective bromination of the two methyl groups of 2,3-dimethylquinoxaline to yield this compound. This is a free-radical substitution reaction.

Reaction Mechanism

The reaction is initiated by a radical initiator, which generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylquinoxaline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and another bromine radical, which continues the chain reaction.

Experimental Protocol

Materials:

  • 2,3-Dimethylquinoxaline

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate solution

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylquinoxaline (1.0 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the flask.

  • Heat the reaction mixture to reflux. The reaction can be initiated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield pure this compound.

Quantitative Data
ParameterValueReference
Reactants
2,3-Dimethylquinoxaline (molar ratio)1.0
N-Bromosuccinimide (molar ratio)2.2
Reaction Conditions
SolventCarbon tetrachloride
InitiatorAIBN or Benzoyl Peroxide
TemperatureReflux
Product: this compound
Molecular FormulaC₁₀H₈Br₂N₂[3]
Molecular Weight315.99 g/mol [3]
Melting Point154-156 °C
Typical Yield60-70%
AppearancePale yellow to brown crystalline solid
CAS Number3138-86-1[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and the general signaling pathway for the free-radical bromination.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,3-Dimethylquinoxaline cluster_step2 Step 2: Bromination s1_start Dissolve o-phenylenediamine and diacetyl in alcohol s1_react Add catalytic acid and reflux s1_start->s1_react s1_workup Cool and precipitate with water s1_react->s1_workup s1_isolate Filter and wash the solid s1_workup->s1_isolate s1_purify Recrystallize from aqueous ethanol s1_isolate->s1_purify s1_product Pure 2,3-dimethylquinoxaline s1_purify->s1_product s2_start Dissolve 2,3-dimethylquinoxaline in CCl₄ s1_product->s2_start Use as starting material s2_reagents Add NBS and radical initiator s2_start->s2_reagents s2_react Reflux with UV initiation s2_reagents->s2_react s2_workup Cool and filter out succinimide s2_react->s2_workup s2_wash Wash with Na₂S₂O₃ and water s2_workup->s2_wash s2_dry Dry organic layer s2_wash->s2_dry s2_isolate Evaporate solvent s2_dry->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify s2_product Pure this compound s2_purify->s2_product

Figure 2: Experimental workflow diagram.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (e.g., AIBN) nbs NBS initiator->nbs generates br_radical Bromine Radical (Br•) nbs->br_radical dmq 2,3-Dimethylquinoxaline (R-CH₃) br_radical->dmq abstracts H• br_radical_term Br• benzylic_radical Benzylic Radical (R-CH₂•) dmq->benzylic_radical hbr HBr dmq->hbr byproduct br2 Br₂ benzylic_radical->br2 reacts with benzylic_radical_term R-CH₂• br2->br_radical regenerates product Brominated Product (R-CH₂Br) br2->product termination_products Radical Combination (e.g., Br-Br, R-Br, R-R) br_radical_term->termination_products benzylic_radical_term->termination_products

Figure 3: Free-radical bromination pathway.

Conclusion

The synthesis of this compound from o-phenylenediamine is a reliable and efficient two-step process. The initial condensation reaction provides the quinoxaline core, which is then functionalized through a selective free-radical bromination. This guide provides the essential details for researchers and scientists to successfully perform this synthesis and utilize the product in further drug development and chemical research. Careful control of reaction conditions and purification procedures are crucial for obtaining high yields and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(bromomethyl)quinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of novel organic molecules with significant biological activities. Its unique structural feature, a quinoxaline core functionalized with two reactive bromomethyl groups, makes it a valuable precursor for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its known biological activities, particularly in the context of anticancer and antimicrobial research. Furthermore, this guide illustrates key signaling pathways that can be targeted by quinoxaline derivatives, offering insights for drug discovery and development.

Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a fused benzene and pyrazine ring, forming the quinoxaline moiety, with two bromomethyl substituents at the 2 and 3 positions of the pyrazine ring.

PropertyValueSource
Molecular Formula C₁₀H₈Br₂N₂[1][2][3]
Molecular Weight 315.99 g/mol [1][2][3]
Appearance Off-white to gray or beige-brown crystalline powder[4]
Melting Point 152-156 °C[1][4]
Boiling Point (Predicted) 345.7 ± 37.0 °C[4]
pKa (Predicted) -1.31 ± 0.48[4]
CAS Number 3138-86-1[1][2][3]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the condensation reaction between an o-phenylenediamine and 1,4-dibromo-2,3-butanedione.[6]

Experimental Protocol: Synthesis from o-Phenylenediamine

This protocol is adapted from established synthetic procedures for quinoxaline derivatives.[6][7]

Materials:

  • o-Phenylenediamine

  • 1,4-Dibromo-2,3-butanedione

  • Ethanol

  • Rectified Spirit

  • Deionized Water

Procedure:

  • Prepare a solution of o-phenylenediamine in rectified spirit.

  • In a separate flask, prepare a warm solution of 1,4-dibromo-2,3-butanedione in rectified spirit.

  • Slowly add the o-phenylenediamine solution to the warm 1,4-dibromo-2,3-butanedione solution with stirring.

  • Warm the reaction mixture on a water bath for approximately 30 minutes.

  • After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

  • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR).

Chemical Reactivity

The reactivity of this compound is dominated by the two highly reactive bromomethyl groups. These groups are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. The quinoxaline core itself can also participate in cycloaddition reactions.

Nucleophilic Substitution Reactions

The bromine atoms in the bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This makes this compound a valuable intermediate for the synthesis of a wide range of quinoxaline derivatives.

General Experimental Protocol for Nucleophilic Substitution:

  • Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution, often in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Cycloaddition Reactions

The diene-like character of the pyrazine ring in the quinoxaline moiety allows it to participate in cycloaddition reactions, particularly [3+2] cycloadditions (1,3-dipolar cycloadditions). These reactions are powerful tools for the construction of complex heterocyclic systems. While specific protocols for this compound are not extensively detailed, the general principles of 1,3-dipolar cycloadditions can be applied.

Expected Reactivity in [3+2] Cycloaddition: this compound can act as a dipolarophile, reacting with 1,3-dipoles such as azides and nitrones to form fused triazole and isoxazolidine ring systems, respectively. These reactions are often concerted and can proceed with high regio- and stereoselectivity.

General Experimental Protocol for 1,3-Dipolar Cycloaddition:

  • Dissolve this compound and the 1,3-dipole (e.g., an organic azide or a nitrone) in a suitable solvent (e.g., toluene, THF, or a green solvent like an ionic liquid).

  • The reaction can be carried out under thermal conditions (heating) or, in some cases, can be catalyzed by a metal catalyst (e.g., copper(I) for azide-alkyne cycloadditions).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.

Biological Activity and Drug Development Applications

Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[8] The this compound scaffold is a key starting material for the synthesis of many of these biologically active compounds.

Anticancer Activity: Many quinoxaline derivatives have shown potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some derivatives act as kinase inhibitors, targeting enzymes like VEGFR-2 and Pim-1 kinase.

Antimicrobial Activity: Quinoxaline derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of the bacterial cell membrane and the induction of oxidative stress.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by quinoxaline derivatives in the context of cancer therapy, as well as a typical experimental workflow for screening such compounds.

Kinase Inhibitor Signaling Pathway (VEGFR-2)

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> AKT; AKT -> Survival; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; } }

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Pim-1 Kinase Signaling Pathway

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Pim1 [label="Pim-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD (pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> Pim1 [label="Induces Transcription"]; Pim1 -> BAD [label="Phosphorylates\n(Inactivates)"]; BAD -> Apoptosis [style=dashed, arrowhead=tee]; Pim1 -> CellCycle [label="Promotes"]; Inhibitor -> Pim1 [label="Inhibits", style=dashed, color="#EA4335"]; } }

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Apoptosis Induction Pathway

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> ROS [label="Induces"]; ROS -> Mitochondria [label="Damages"]; Mitochondria -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1 [label="Binds to"]; Apaf1 -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } }

Caption: Induction of apoptosis by a quinoxaline derivative.

Experimental Workflow for Anticancer Drug Screening

// Nodes Synthesis [label="Synthesis of\nQuinoxaline Derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Cytotoxicity\nScreening (e.g., MTT Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Hit [label="Identification of\n'Hit' Compounds", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Kinase Assays, Apoptosis Assays)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Animal [label="In Vivo Animal Studies", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Screening; Screening -> Hit; Hit -> Mechanism; Mechanism -> Lead; Lead -> Animal; } }

Caption: A typical experimental workflow for anticancer drug screening.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation and the versatile reactivity of its bromomethyl groups provide access to a vast chemical space of quinoxaline derivatives. The significant biological activities exhibited by these derivatives, particularly in the areas of anticancer and antimicrobial research, underscore the importance of this scaffold in drug discovery and development. The ability of quinoxaline derivatives to modulate key signaling pathways, such as those involving protein kinases and apoptosis, presents exciting opportunities for the design of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and scientists working with this important class of compounds, providing essential information on their properties, synthesis, reactivity, and potential applications.

References

An In-depth Technical Guide to the Biological Activity of 2,3-Bis(bromomethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, 2,3-bis(bromomethyl)quinoxaline derivatives have emerged as a particularly interesting subclass, demonstrating a broad spectrum of pharmacological effects, including pronounced anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. It consolidates quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A notable focus is placed on the anticancer mechanism involving the inhibition of Peroxiredoxin II, a key enzyme in cellular redox homeostasis.

Introduction

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in the design of novel therapeutic agents. The versatility of the quinoxaline core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. The introduction of bromomethyl groups at the 2 and 3 positions imparts significant reactivity, making this compound a valuable precursor for the synthesis of more complex molecules. These derivatives have been shown to interact with various biological targets, leading to activities such as antibacterial, antifungal, and potent cytotoxic effects against numerous cancer cell lines.[1][2] This guide will delve into the specifics of these biological activities, supported by experimental data and procedural insights.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its substituted analogs involves the condensation of an o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[3][4] This reaction provides a straightforward and efficient method to construct the core scaffold. Further modifications can be introduced on the benzene ring of the o-phenylenediamine precursor to generate a library of derivatives with varying electronic and steric properties.

A specialized derivative, this compound 1,4-dioxide, also known as Conoidin A, is synthesized through the bromination of 2,3-dimethylquinoxaline 1,4-dioxide.[5] This N-oxide derivative has shown a distinct and potent mechanism of action, which will be discussed in detail.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound derivatives is as follows:

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 1,4-dibromo-2,3-butanedione (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the specific substrates.

  • Work-up: Upon completion of the reaction, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under a vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

A visual representation of the general synthesis workflow is provided below.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 o-Phenylenediamine Derivative reaction Condensation Reaction (Solvent, Temp) reactant1->reaction reactant2 1,4-Dibromo-2,3-butanedione reactant2->reaction product This compound Derivative reaction->product

General synthesis workflow.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their anticancer effects are attributed to various mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes.

Mechanism of Action: Inhibition of Peroxiredoxin II

A key mechanism of action for the anticancer activity of this compound 1,4-dioxide (Conoidin A) is the covalent inhibition of Peroxiredoxin II (PrxII).[4][6][7] PrxII is a crucial antioxidant enzyme that plays a vital role in cellular redox homeostasis by reducing reactive oxygen species (ROS).[1][8]

Conoidin A acts as an irreversible inhibitor by covalently binding to the peroxidatic cysteine residue in the active site of PrxII.[6][7] This inhibition leads to an accumulation of intracellular ROS, which in turn induces oxidative stress and triggers apoptotic cell death in cancer cells.[9][10] The upregulation of PrxII in many cancer types to counteract oxidative stress makes it a promising therapeutic target.[1][9]

The signaling pathway illustrating the inhibition of Peroxiredoxin II by Conoidin A and its downstream effects is depicted below.

G Anticancer Mechanism of Conoidin A via Peroxiredoxin II Inhibition ConoidinA Conoidin A (this compound 1,4-dioxide) PrxII Peroxiredoxin II (PrxII) ConoidinA->PrxII Covalent Inhibition ROS Increased Reactive Oxygen Species (ROS) PrxII->ROS Reduced Scavenging OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Inhibition of Peroxiredoxin II by Conoidin A.
Quantitative Anticancer Data

The cytotoxic effects of this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Conoidin AHEC-1-A (Uterine)50-100[7]
Conoidin AC-33a (Uterine, p53+)50-100[7]
Conoidin AU87MG (Glioblastoma)~1-5[10]
Conoidin ALN229 (Glioblastoma)~1-5[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[11]

A diagram of the experimental workflow for the MTT assay is provided below.

G MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis step1 Seed Cancer Cells in 96-well Plate step2 Incubate for 24h step1->step2 step3 Add Test Compound (Varying Concentrations) step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 2-4h step5->step6 step7 Add Solubilizing Agent (e.g., DMSO) step6->step7 step8 Measure Absorbance (570 nm) step7->step8 step9 Calculate IC50 Value step8->step9

Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. The electrophilicity of the bromomethyl groups is believed to play a crucial role in their antimicrobial action.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Derivative (Substituent at 6/7-position)MicroorganismMIC (µg/mL)Reference
6-NO2Staphylococcus aureus>128[1]
6-CF3Staphylococcus aureus2[1]
6-ClStaphylococcus aureus16[1]
6-HStaphylococcus aureus64[1]
6-CH3Staphylococcus aureus128[1]
6-OCH3Staphylococcus aureus>128[1]
6-NO2Aspergillus niger32[1]
6-CF3Aspergillus niger8[1]
6-ClAspergillus niger32[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Conclusion

This compound derivatives represent a versatile and potent class of bioactive compounds with significant potential in the development of new anticancer and antimicrobial agents. Their straightforward synthesis allows for the generation of diverse libraries for structure-activity relationship studies. The identification of Peroxiredoxin II as a key target for the anticancer activity of Conoidin A provides a solid foundation for the rational design of more selective and potent inhibitors. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of these derivatives is warranted to unlock their full therapeutic potential.

References

The Medicinal Chemistry of 2,3-Bis(bromomethyl)quinoxaline: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a wide array of pharmacologically active agents. Among its many derivatives, 2,3-bis(bromomethyl)quinoxaline stands out as a highly reactive and versatile building block for the synthesis of novel therapeutic candidates. Its bifunctional nature, conferred by the two bromomethyl groups, allows for the facile introduction of diverse functionalities, leading to compounds with potent antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into the applications of this compound in medicinal chemistry.

Synthesis of the this compound Core

The foundational step in harnessing the potential of this scaffold is its efficient synthesis. The most common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, this compound can be synthesized through the reaction of the corresponding o-phenylenediamine derivative with 1,4-dibromo-2,3-butanedione.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the parent this compound.

Materials:

  • o-Phenylenediamine

  • 1,4-Dibromo-2,3-butanedione

  • Ethanol

  • Glacial Acetic Acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of toluene and acetic acid.[1]

  • Addition of Dicarbonyl Compound: To the solution of o-phenylenediamine, add 1,4-dibromo-2,3-butanedione (1.0 equivalent) portion-wise while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically around 80-100°C) and maintain the reflux for a period of 12 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to yield additional product.

  • Purification: The crude product is then washed with water and a saturated brine solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[1]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Anticancer Drug Discovery

A significant area of interest for this compound derivatives is in the development of novel anticancer agents. The two reactive bromomethyl groups serve as handles to introduce various pharmacophores, leading to compounds that can interact with biological targets, primarily DNA.

Mechanism of Action: DNA Cross-linking and the Fanconi Anemia Pathway

The anticancer activity of many this compound derivatives is attributed to their ability to act as DNA alkylating and cross-linking agents.[2] These molecules can form covalent bonds with DNA bases, particularly the N7 position of guanine, leading to the formation of interstrand crosslinks (ICLs). ICLs are highly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[3][4]

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of ICLs. The Fanconi Anemia (FA) pathway is a major and complex signaling cascade responsible for the repair of ICLs.[3][5] A defect in this pathway leads to the genetic disorder Fanconi anemia, which is characterized by a high predisposition to cancer.[6][7] The activation of the FA pathway in response to ICLs induced by compounds like this compound derivatives is a critical determinant of cell fate.

dot

Fanconi_Anemia_Pathway cluster_ICL_Recognition ICL Recognition and FA Core Complex Recruitment cluster_ID2_Ubiquitination ID2 Complex Monoubiquitination cluster_DNA_Repair DNA Repair Processes ICL DNA Interstrand Crosslink (ICL) ReplicationFork Stalled Replication Fork ICL->ReplicationFork Blocks Replication FA_Core FA Core Complex (FANCA/B/C/E/F/G/L/M) FANCM_complex FANCM-FAAP24-MHF1/2 ReplicationFork->FANCM_complex Recruits FANCM_complex->FA_Core Recruits ID2_complex FANCI-FANCD2 (ID2) Complex FA_Core->ID2_complex Binds ID2_Ub Monoubiquitinated FANCI-FANCD2 (ID2-Ub) ID2_complex->ID2_Ub Monoubiquitination (by FANCL - E3) Nuclease_Recruitment Recruitment of Nucleases (e.g., SLX4) ID2_Ub->Nuclease_Recruitment Coordinates Incision Nucleolytic Incision & ICL Unhooking Ube2T UBE2T (E2) Ube2T->ID2_complex Provides Ub Nuclease_Recruitment->Incision TLS Translesion Synthesis (TLS) Incision->TLS HR Homologous Recombination (HR) TLS->HR Repaired_DNA Repaired DNA HR->Repaired_DNA

Caption: The Fanconi Anemia pathway for DNA interstrand crosslink repair.

Quantitative Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the IC50 values for selected quinoxaline derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxalineA549 (Lung)11.98 ± 2.59[8]
6-Bromo-2,3-bis[(E)-4-methoxystyryl]quinoxalineA549 (Lung)9.32 ± 1.56[8]
Benzo[g]quinoxaline derivative 9 (dibromo substituted)MCF-7 (Breast)8.84[9][10]
Benzo[g]quinoxaline derivative 3MCF-7 (Breast)2.89[9][10]
Quinoxaline derivative 5a (methoxy and bromo substituted)MCF-7 (Breast)10.78 ± 0.892[11]
Quinoxaline derivative 5b (dibromo substituted)MCF-7 (Breast)29.7 ± 2.73[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Applications in Antimicrobial Drug Discovery

In addition to their anticancer properties, this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The electrophilic nature of the bromomethyl groups is believed to play a crucial role in their antimicrobial action, likely through the alkylation of essential biomolecules in the microbial cells.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for some 2,3-bis(halomethyl)quinoxaline derivatives against representative bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus>128
6-Nitro-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus2
6-Cyano-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus8
6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus4
This compoundEscherichia coli>128
6-Nitro-2,3-bis(bromomethyl)quinoxalineEscherichia coli>128

Note: Many 2,3-bis(halomethyl)quinoxaline derivatives have shown limited activity against Gram-negative bacteria like E. coli, which is often attributed to the protective outer membrane of these bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, offering a synthetically accessible and highly adaptable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The ability of these compounds to induce DNA interstrand crosslinks provides a clear mechanistic rationale for their cytotoxic effects and opens avenues for targeting DNA repair pathways, such as the Fanconi Anemia pathway, in cancer therapy.

Future research in this area should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a more favorable pharmacokinetic profile. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other anticancer or antimicrobial drugs, could lead to synergistic effects and help overcome drug resistance. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

The Pivotal Role of 2,3-Bis(bromomethyl)quinoxaline in the Development of Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged class of compounds, 2,3-Bis(bromomethyl)quinoxaline has emerged as a critical starting material for the synthesis of a diverse array of potent anticancer agents. Its two reactive bromomethyl groups provide a platform for constructing novel molecules that can interact with various biological targets implicated in cancer progression. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and therapeutic potential of anticancer agents derived from this compound. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the pursuit of innovative cancer therapies.

Introduction: The Quinoxaline Scaffold in Oncology

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a structural motif present in numerous biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1][2] The ability to readily modify the quinoxaline core has allowed for the development of compounds that can selectively target various components of cancer cell signaling pathways, positioning them as promising candidates for drug development.

This compound: A Versatile Precursor for Anticancer Drug Discovery

This compound serves as a key building block for the synthesis of a variety of 2,3-disubstituted quinoxaline derivatives. The high reactivity of the bromomethyl groups allows for facile nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles, leading to the generation of diverse chemical libraries for anticancer screening.

A common synthetic route to this compound involves the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[3] This straightforward synthesis makes the starting material readily accessible for further derivatization.

Synthesis of Anticancer Agents from this compound

The versatility of this compound as a precursor is showcased in the synthesis of various classes of anticancer compounds, including N,N'-disubstituted-2,3-quinoxalinedimethanamine derivatives and pyrrolo[1,2-a]quinoxalines.

General Synthetic Workflow

The overall process for developing anticancer agents from this compound follows a logical progression from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound reaction Reaction with Nucleophiles (e.g., amines, thiols) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization screening In vitro Cytotoxicity Screening (e.g., MTT Assay) characterization->screening mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) screening->mechanism

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Experimental Protocol: Synthesis of N,N'-Disubstituted-2,3-quinoxalinedimethanamine Derivatives

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted-2,3-quinoxalinedimethanamine derivatives from this compound.

Materials:

  • This compound

  • Substituted amine (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the substituted amine (2.2 equivalents) and potassium carbonate (3 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield the N,N'-disubstituted-2,3-quinoxalinedimethanamine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are often evaluated using colorimetric assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected derivatives of this compound and other relevant 2,3-disubstituted quinoxalines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo[1,2-a]quinoxaline derivativeHuman Protein Kinase CK20.049[4]
2-substituted-quinoxaline analogue (Compound 7)MCF-7 (Breast)8.6[4]
2-substituted-quinoxaline analogue (Compound 3a)MCF-7 (Breast)12.74[4]
2-substituted-quinoxaline analogue (Compound 6)MCF-7 (Breast)62.4[4]
Benzo[g]quinoxaline derivative (Compound 3)MCF-7 (Breast)2.89[5]
Benzo[g]quinoxaline derivative (dibromo substituted)MCF-7 (Breast)8.84[5]
Benzo[g]quinoxaline derivative (unsubstituted)MCF-7 (Breast)16.22[5]
Triazole-substituted quinoxalineTy-82 (Leukemia)2.5[2]
Triazole-substituted quinoxalineTHP-1 (Leukemia)1.6[2]
Quinoxaline Derivative (Compound IV)PC-3 (Prostate)2.11[2]
Quinoxaline Derivative (Compound III)PC-3 (Prostate)4.11[2]
Pyrrolo[1,2-a] quinoxaline derivative (58)HCT 116 (Colon)2.5[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the steps for assessing the cytotoxic activity of synthesized quinoxaline derivatives against cancer cell lines using the MTT assay.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Mechanism of Action: Targeting Key Cancer Pathways

A significant advancement in understanding the anticancer potential of this compound derivatives comes from the discovery that some of these compounds act as inhibitors of Peroxiredoxin II (Prx II).

Peroxiredoxin II Inhibition: A Novel Anticancer Strategy

Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in cellular redox homeostasis by reducing reactive oxygen species (ROS).[6] Prx II is often overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.[6] By scavenging ROS, Prx II protects cancer cells from oxidative stress-induced apoptosis, thereby promoting their survival.

This compound 1,4-dioxide, also known as Conoidin A, has been identified as an inhibitor of Prx II. This inhibition leads to an increase in intracellular ROS levels, which in turn can trigger apoptotic cell death in cancer cells. This mechanism of action presents a novel and promising strategy for cancer treatment.

Signaling Pathways Modulated by Peroxiredoxin II Inhibition

The inhibition of Prx II can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation. Elevated ROS levels resulting from Prx II inhibition can modulate the activity of various kinases and transcription factors.

G cluster_inhibition Prx II Inhibition cluster_ros Redox Imbalance cluster_pathways Downstream Signaling Pathways inhibitor This compound Derivative prx2 Peroxiredoxin II (Prx II) inhibitor->prx2 Inhibits ros Increased Reactive Oxygen Species (ROS) prx2->ros Leads to ask1 ASK1 Activation ros->ask1 wnt Wnt/β-catenin Pathway (Inhibition) ros->wnt Modulates mapk MAPK Pathway (JNK, p38) ask1->mapk apoptosis Apoptosis mapk->apoptosis wnt->apoptosis Suppression of anti-apoptotic genes

Caption: Signaling pathways affected by Peroxiredoxin II inhibition.

Inhibition of Prx II leads to an accumulation of ROS, which can activate pro-apoptotic signaling cascades such as the Apoptosis Signal-regulating Kinase 1 (ASK1) and downstream Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[7] Furthermore, altered redox status can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6] The culmination of these effects is the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold for the development of novel anticancer agents. The ability to easily introduce a wide range of chemical diversity at the 2 and 3 positions has led to the discovery of compounds with potent cytotoxic activity against various cancer cell lines. The identification of Peroxiredoxin II as a target for derivatives of this compound opens up new avenues for the rational design of selective and effective anticancer drugs.

Future research in this area should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to further explore the structure-activity relationships and optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions between these compounds and their biological targets, including Prx II and other potential off-targets.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of this compound as a foundational element in anticancer drug discovery holds significant promise for the development of the next generation of cancer therapeutics.

References

2,3-Bis(bromomethyl)quinoxaline: A Promising Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Quinoxaline derivatives have long been a focus of medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Among these, 2,3-bis(bromomethyl)quinoxaline has emerged as a particularly promising scaffold for the development of new antibacterial drugs. This technical guide provides a comprehensive overview of the synthesis, antibacterial activity, and proposed mechanisms of action of this compound and its derivatives, tailored for researchers and professionals in the field of drug discovery.

Synthesis of this compound and Its Derivatives

The primary and most common method for synthesizing this compound involves the condensation reaction of o-phenylenediamine with 1,4-dibromo-2,3-butanedione. This reaction provides a straightforward and efficient route to the core scaffold.

Further diversification of the quinoxaline scaffold can be achieved by introducing various substituents on the benzene ring of the o-phenylenediamine starting material. Additionally, the reactive bromomethyl groups at the 2 and 3 positions serve as versatile handles for a wide range of chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. For instance, the bromine atoms can be displaced by various nucleophiles to introduce different functional groups.

Antibacterial Activity and Structure-Activity Relationship

Derivatives of 2,3-bis(halomethyl)quinoxaline have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies have revealed several key factors influencing their potency:

  • Electrophilicity of the Halomethyl Groups: The antibacterial activity is closely linked to the electrophilic nature of the halomethyl units at the 2 and 3 positions of the quinoxaline ring. This suggests that these groups may react with nucleophilic residues in biological targets within the bacteria.

  • Substituents on the Quinoxaline Ring: The nature of the substituents on the benzene portion of the quinoxaline ring plays a crucial role in modulating the antibacterial activity. Electron-withdrawing groups tend to enhance the activity, likely by increasing the electrophilicity of the bromomethyl carbons.

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the bacterial cell envelope. A balance of hydrophilic and lipophilic properties is often required for optimal activity.

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,3-Bis(halomethyl)quinoxaline Derivatives
CompoundHalogen (X)Substituent (R)Staphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
1 BrH>100>100
2 Br6-CH₃5050
3 Br6-Cl12.512.5
4 Br6-NO₂3.133.13
5 I6-Cl6.256.25
6 F6-Cl>100>100

Data compiled from various sources. MIC values are indicative and may vary based on the specific strain and testing conditions.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Add 1,4-dibromo-2,3-butanedione (1 equivalent) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Antibacterial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2][3]

2. Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Prepare a standardized inoculum of the test bacterium and spread it uniformly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks onto the surface of the inoculated agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).[4][5]

Proposed Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in bacteria are still under investigation. However, based on studies of related quinoxaline derivatives, a multi-faceted mechanism of action is proposed, primarily centered around the induction of oxidative stress and subsequent damage to cellular macromolecules.

A key feature of many bioactive quinoxaline derivatives, particularly the quinoxaline-1,4-di-N-oxides, is their ability to be bioreductively activated within the bacterial cell. This process is thought to generate reactive oxygen species (ROS), leading to a cascade of damaging effects.

Diagram: Conceptual Workflow of Antibacterial Action

G cluster_entry Cellular Entry & Activation cluster_stress Induction of Oxidative Stress cluster_damage Macromolecular Damage cluster_outcome Bactericidal Outcome BBMQ This compound (BBMQ) Penetration Penetration of Bacterial Cell Envelope BBMQ->Penetration Activation Intracellular Bioreductive Activation (Potential) Penetration->Activation ROS Generation of Reactive Oxygen Species (ROS) Activation->ROS DNA_Damage DNA Damage (Strand breaks, oxidation) ROS->DNA_Damage Protein_Damage Protein Damage (Enzyme inactivation) ROS->Protein_Damage Lipid_Damage Lipid Peroxidation (Membrane damage) ROS->Lipid_Damage Metabolic_Inhibition Inhibition of Essential Metabolic Pathways DNA_Damage->Metabolic_Inhibition Protein_Damage->Metabolic_Inhibition Membrane_Disruption Cell Membrane Disruption Lipid_Damage->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: The compound first needs to cross the bacterial cell wall and membrane.

  • Generation of Reactive Oxygen Species (ROS): Once inside the cell, quinoxaline derivatives can undergo reduction, leading to the formation of ROS such as superoxide anions and hydroxyl radicals.[4][6][7] This is a central aspect of their antibacterial activity.

  • Macromolecular Damage: The generated ROS can indiscriminately damage essential cellular components:

    • DNA Damage: Oxidative damage to DNA can lead to mutations and strand breaks, ultimately inhibiting DNA replication and transcription.[6][8]

    • Protein and Enzyme Inactivation: Oxidation of amino acid residues can lead to protein misfolding and inactivation of critical enzymes involved in various metabolic pathways.

    • Lipid Peroxidation: Damage to lipids in the cell membrane can disrupt its integrity, leading to increased permeability and leakage of cellular contents.[6]

  • Cell Death: The culmination of this widespread cellular damage leads to the inhibition of essential life processes and ultimately results in bacterial cell death. Some quinoxaline derivatives have been shown to directly compromise the structural integrity of bacterial cell membranes.[9][10]

Diagram: Experimental Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Antibacterial Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & SAR Synthesis Synthesis of BBMQ Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Disk_Diffusion Disk Diffusion Assay Stock_Solution->Disk_Diffusion MIC_Assay Broth Microdilution (MIC Determination) Stock_Solution->MIC_Assay Culture Bacterial Culture Preparation Culture->Disk_Diffusion Culture->MIC_Assay Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Measure_Zones->MIC_Assay Active Compounds Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_MIC->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A typical workflow for the screening of new antibacterial agents.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds in the search for new antibacterial agents. Their straightforward synthesis, versatile chemistry, and potent activity against Gram-positive bacteria make them attractive candidates for further development. The proposed mechanism of action, centered on the induction of oxidative stress, suggests a potential for activity against a broad spectrum of bacteria and a lower likelihood of cross-resistance with existing antibiotic classes.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to further elucidate the SAR and optimize potency and selectivity.

  • Mechanism of Action Studies: Detailed investigations to identify the specific molecular targets and pathways affected by these compounds in bacteria. This will be crucial for rational drug design and for understanding potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The exploration of the this compound scaffold holds significant potential for the discovery of the next generation of antibacterial drugs to combat the growing threat of antibiotic resistance.

References

The Rising Threat of Fungal Infections: Novel Quinoxaline Derivatives as a Promising Antifungal Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The escalating global health threat posed by fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in the design of new, effective antifungal drugs. This technical guide provides an in-depth overview of the antifungal potential of novel quinoxaline derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Antifungal Activity of Novel Quinoxaline Derivatives: A Quantitative Overview

Numerous studies have demonstrated the potent and broad-spectrum antifungal activity of newly synthesized quinoxaline derivatives against a range of fungal pathogens, including clinically relevant Candida and Aspergillus species, as well as significant plant pathogens. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50), with lower values indicating higher potency. A summary of the reported antifungal activities of various quinoxaline derivatives is presented below.

Derivative ClassFungal SpeciesMIC/EC50 (µg/mL)Reference CompoundMIC/EC50 of Reference (µg/mL)
Quinoxaline-Triazole Derivatives Candida albicans4Fluconazole0.5
Candida glabrata2Fluconazole2
Candida krusei2Fluconazole16
Candida tropicalis4Fluconazole4
3-Hydrazinoquinoxaline-2-thiol Candida albicansMore effective than Amphotericin BAmphotericin BNot specified
Candida glabrataHigher effectiveness observedAmphotericin BNot specified
Candida parapsilosisHigher effectiveness observedAmphotericin BNot specified
Quinoxaline-2-Oxyacetate Hydrazides Gibberella zeae0.87Ridylbacterin2.20
Colletotrichum orbiculare1.01Not specifiedNot specified
Alternaria alternata1.54Ridylbacterin2.07
Rhizoctonia solani0.15Pyrimethanil0.21
(E)-6-((2-Phenylhydrazono)methyl)quinoxalines Rhizoctonia solani0.16Carbendazim1.42
Other Quinoxaline Derivatives Rhizoctonia solani8.54Azoxystrobin26.17
Sclerotinia sclerotiorum1.0Azoxystrobin35.3

Table 1: Summary of Antifungal Activity of Novel Quinoxaline Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50) values of various novel quinoxaline derivatives against different fungal species, as reported in recent literature.[1][2][3][4][5][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A key mechanism underlying the antifungal activity of many quinoxaline derivatives appears to be the inhibition of ergosterol biosynthesis.[7][8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[10] The ergosterol biosynthesis pathway presents a prime target for antifungal drugs, as it is absent in humans.

Azole antifungals, a widely used class of drugs, function by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in this pathway.[8][9] Studies involving molecular docking and dynamics simulations suggest that novel quinoxaline-triazole derivatives can also effectively bind to and inhibit fungal lanosterol 14-α-demethylase (CYP51).[5][8] This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates, altered cell membrane permeability, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Quinoxaline Derivatives Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-α-demethylase (ERG11/CYP51) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps (e.g., ERG24) Quinoxaline Derivatives Quinoxaline Derivatives Lanosterol 14-α-demethylase\n(ERG11/CYP51) Lanosterol 14-α-demethylase (ERG11/CYP51) Quinoxaline Derivatives->Lanosterol 14-α-demethylase\n(ERG11/CYP51) Inhibition

Figure 1: Inhibition of Ergosterol Biosynthesis by Quinoxaline Derivatives. This diagram illustrates the simplified ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of novel quinoxaline derivatives on the key enzyme, lanosterol 14-α-demethylase (ERG11/CYP51).

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of the antifungal potential of novel quinoxaline derivatives.

Synthesis of Novel Quinoxaline Derivatives

While the specific synthetic routes vary depending on the desired derivative, a general workflow for the synthesis of many novel quinoxaline-based antifungal agents can be outlined. The synthesis often starts from commercially available starting materials and involves a series of well-established organic reactions.

Synthesis_Workflow cluster_0 General Synthesis Workflow Start Starting Materials (e.g., o-phenylenediamine, α-dicarbonyl compounds) Step1 Condensation Reaction to form Quinoxaline Scaffold Start->Step1 Step2 Functional Group Interconversion (e.g., Halogenation, Nitration) Step1->Step2 Step3 Coupling/Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) Step2->Step3 Step4 Purification (e.g., Column Chromatography, Recrystallization) Step3->Step4 Step5 Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) Step4->Step5 End Novel Quinoxaline Derivative Step5->End

Figure 2: Generalized Workflow for the Synthesis of Novel Quinoxaline Derivatives. This flowchart outlines the typical steps involved in the chemical synthesis of novel quinoxaline derivatives for antifungal testing.

A common starting point for many quinoxaline syntheses is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.[11] The resulting quinoxaline scaffold can then be further modified through various functional group interconversions and coupling reactions to introduce diverse substituents, which is crucial for optimizing antifungal activity.[3][12]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 for Candida spp., Potato Dextrose Broth for filamentous fungi)

  • Test compounds (novel quinoxaline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration.

  • Serial Dilution of Test Compounds: The test compounds and control drugs are serially diluted in the broth medium across the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow cluster_0 Broth Microdilution Protocol Start Prepare Fungal Inoculum Step1 Serially Dilute Test Compounds in 96-well Plate Start->Step1 Step2 Inoculate Wells with Fungal Suspension Step1->Step2 Step3 Incubate Plate at Optimal Temperature Step2->Step3 Step4 Visually or Spectrophotometrically Assess Fungal Growth Step3->Step4 End Determine Minimum Inhibitory Concentration (MIC) Step4->End

Figure 3: Experimental Workflow for the Broth Microdilution Method. This diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion and Future Directions

Novel quinoxaline derivatives represent a highly promising class of antifungal agents with the potential to address the growing challenge of drug-resistant fungal infections. Their broad-spectrum activity, coupled with a well-defined mechanism of action targeting the fungal-specific ergosterol biosynthesis pathway, makes them attractive candidates for further development. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo. The continued exploration of the quinoxaline scaffold is a critical endeavor in the quest for the next generation of antifungal therapies.

References

An In-depth Technical Guide to 2,3-Bis(bromomethyl)quinoxaline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 2,3-Bis(bromomethyl)quinoxaline serves as a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development, particularly focusing on its antimicrobial and anticancer activities. This document aims to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Properties and Identification

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized in the table below, providing essential information for laboratory use and characterization.

PropertyValueReference
CAS Number 3138-86-1[1]
Molecular Formula C₁₀H₈Br₂N₂[1]
Molecular Weight 315.99 g/mol [1]
Appearance Grey to beige-brown crystalline powder
Melting Point 152-156 °C
Solubility Soluble in various organic solvents

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between an o-phenylenediamine and 1,4-dibromo-2,3-butanedione.[2][3] This reaction provides a straightforward and efficient method for obtaining the target compound.

G OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation DBB 1,4-Dibromo-2,3-butanedione DBB->Intermediate Product This compound Intermediate->Product Aromatization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • 1,4-Dibromo-2,3-butanedione

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • To this solution, add an equimolar amount of 1,4-dibromo-2,3-butanedione. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure this compound.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are known to exhibit significant antibacterial and antifungal properties. The this compound framework, in particular, has been identified as a promising scaffold for novel industrial antimicrobial agents. Studies have shown that the introduction of various substituents on the quinoxaline ring can modulate the antimicrobial spectrum and efficacy. The mechanism of action is believed to involve the electrophilicity of the halomethyl groups, which can react with biological nucleophiles within microbial cells, leading to cell death.

Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. A notable mechanism of action is the inhibition of Peroxiredoxin II (Prdx2), an antioxidant enzyme that is often overexpressed in cancer cells and contributes to their survival and resistance to therapy.

This compound 1,4-dioxide, also known as Conoidin A, has been identified as an inhibitor of Peroxiredoxin II. It is thought to covalently bind to cysteine residues in the active site of the enzyme, thereby inactivating it. The inhibition of Prdx2 leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.

Recent studies have indicated that Prdx2 is essential for maintaining the phenotype of cancer stem cells through the activation of the Hedgehog (Hh) signaling pathway. By inhibiting Prdx2, this compound derivatives may disrupt this pathway, leading to a reduction in cancer stem cell populations and potentially overcoming therapeutic resistance.

G cluster_downstream Downstream Effects of Inhibition BBRQ This compound Prdx2 Peroxiredoxin II BBRQ->Prdx2 Inhibits ROS Reactive Oxygen Species (ROS) Prdx2->ROS Reduces Hh_pathway Hedgehog Signaling Pathway ROS->Hh_pathway Activates Apoptosis Apoptosis ROS->Apoptosis Induces CSC Cancer Stem Cell Maintenance Hh_pathway->CSC Hh_pathway->Apoptosis Suppression leads to

Caption: Proposed mechanism of anticancer action via Prdx2 inhibition.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its derivatives can be assessed using standard methods such as the broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (General Protocol):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without inhibitor) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a versatile chemical entity with a straightforward synthesis and significant potential in drug discovery and development. Its established antimicrobial and emerging anticancer properties, particularly through the novel mechanism of Peroxiredoxin II inhibition, make it and its derivatives attractive candidates for further investigation. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth studies to further elucidate the signaling pathways involved in their anticancer effects. These efforts could lead to the development of new and effective therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking Using 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(bromomethyl)quinoxaline is a homobifunctional cross-linking agent that acts as a bifunctional alkylating agent. Its chemical structure features a quinoxaline core with two reactive bromomethyl groups. These groups can form stable covalent bonds with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues. This cross-linker is particularly useful for studying protein-protein interactions, probing protein conformation, and stabilizing protein complexes for structural analysis. Its relatively rigid structure and short spacer arm make it ideal for capturing interactions between residues in close proximity.

Principle of Reaction

The cross-linking reaction proceeds via nucleophilic substitution, where a nucleophilic group from an amino acid side chain (e.g., the thiolate anion of cysteine) attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond. When two such reactions occur with two different residues, a covalent cross-link is formed.

Applications

  • Mapping Protein-Protein Interaction Interfaces: Identifying near-neighbor amino acid residues at the interface of interacting proteins.

  • Conformational Analysis: Probing the spatial arrangement of domains or subunits within a single protein or protein complex.

  • Stabilization of Protein Complexes: Covalently linking interacting proteins to facilitate their purification and structural characterization by techniques such as cryo-electron microscopy (cryo-EM).

  • Drug Discovery: Identifying and characterizing the binding sites of small molecules or other proteins.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₈Br₂N₂
Molecular Weight 315.99 g/mol
CAS Number 3138-86-1
Appearance Off-white to gray solid
Reactive Groups Bromomethyl
Target Residues Cysteine (primary), Lysine (secondary)
Spacer Arm Length (Estimated) ~5-10 Å

Table 2: Recommended Reaction Conditions (Starting Points for Optimization)

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 2.0 mg/mLHigher concentrations favor intermolecular cross-linking.
Cross-linker:Protein Molar Ratio 10:1 to 50:1This should be optimized for each specific system to avoid excessive modification and aggregation.
Reaction Buffer Phosphate, HEPES, or MOPS bufferAvoid amine-containing buffers like Tris, as they will react with the cross-linker.
pH 7.0 - 8.5A slightly alkaline pH facilitates the deprotonation of cysteine thiols, increasing their nucleophilicity. Higher pH can also increase the reactivity of lysine residues.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used to slow down the reaction and potentially increase specificity.
Incubation Time 30 minutes - 2 hoursThe optimal time should be determined empirically by analyzing time points.
Quenching Reagent 1 M Tris-HCl, pH 7.5 or 1 M GlycineAdded to a final concentration of 20-50 mM to stop the reaction by consuming unreacted cross-linker.

Experimental Protocols

Protocol 1: Cross-Linking of a Purified Protein or Protein Complex

This protocol provides a general procedure for cross-linking proteins in solution. All steps should be performed in a well-ventilated fume hood, as this compound is a hazardous substance.

Materials:

  • Purified protein sample

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE supplies

  • Mass spectrometer and associated reagents for analysis

Procedure:

  • Prepare Protein Sample:

    • Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration (e.g., 1 mg/mL).

    • If the protein contains disulfide bonds that are not part of the study, they should be reduced with a reagent like Dithiothreitol (DTT) and subsequently removed by dialysis or a desalting column prior to cross-linking.

  • Prepare Cross-linker Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

  • Cross-Linking Reaction:

    • Add the required volume of the this compound stock solution to the protein sample to achieve the desired final molar excess. It is recommended to start with a 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.

  • Analysis of Cross-Linking:

    • Analyze the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicative of successful cross-linking.

    • For identification of cross-linked sites, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by enrichment of cross-linked peptides and analysis by mass spectrometry (LC-MS/MS).

Protocol 2: In-gel Digestion and Mass Spectrometry Analysis of Cross-Linked Proteins

This protocol outlines the steps for identifying cross-linked peptides from a protein band excised from an SDS-PAGE gel.

Materials:

  • Coomassie-stained SDS-PAGE gel with cross-linked protein bands

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

  • LC-MS/MS system

Procedure:

  • Excise and Destain Gel Bands:

    • Excise the protein band of interest from the Coomassie-stained gel.

    • Cut the gel piece into smaller pieces and destain with the destaining solution until the gel pieces are clear.

  • Reduction and Alkylation:

    • Reduce the proteins within the gel pieces by incubating with the reduction solution at 56°C for 1 hour.

    • Cool to room temperature and alkylate the cysteine residues by incubating with the alkylation solution in the dark at room temperature for 45 minutes. This step alkylates any remaining free cysteines that were not cross-linked.

  • In-gel Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with the peptide extraction solution.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized cross-linking analysis software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS data.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Protein Cross-Linking with this compound cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_quench Quenching cluster_analysis Analysis Protein_Sample 1. Protein Sample (0.1-2.0 mg/mL in amine-free buffer) Crosslinker_Prep 2. Prepare 10 mM Cross-linker Stock (this compound in DMF/DMSO) Reaction 3. Mix Protein and Cross-linker (10:1 to 50:1 molar ratio) Crosslinker_Prep->Reaction Incubation 4. Incubate (30 min - 2 hr at RT) Reaction->Incubation Quench 5. Add Quenching Buffer (e.g., 50 mM Tris-HCl) Incubation->Quench Quench_Incubation 6. Incubate (15 min at RT) Quench->Quench_Incubation SDS_PAGE 7. SDS-PAGE Analysis Quench_Incubation->SDS_PAGE MS_Analysis 8. Mass Spectrometry Analysis SDS_PAGE->MS_Analysis Data_Analysis 9. Data Analysis (Identify cross-linked peptides) MS_Analysis->Data_Analysis

Caption: Workflow for protein cross-linking using this compound.

Application Notes and Protocols for the Synthesis of Quinoxaline-Based Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of quinoxaline-based macrocycles, which are of significant interest in medicinal chemistry and materials science. The protocols described herein cover the synthesis of essential quinoxaline building blocks and their subsequent elaboration into macrocyclic structures through various cyclization strategies.

Synthesis of Quinoxaline-Based Building Blocks (Podands)

The foundational step in the synthesis of quinoxaline-based macrocycles is the preparation of functionalized quinoxaline precursors, often referred to as podands. These podands are typically synthesized through the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Protocol for the Synthesis of Functionalized Quinoxalines

This protocol describes a general method for the synthesis of substituted quinoxaline derivatives, which can be adapted for various starting materials.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines

  • Materials:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

    • Ethanol or Toluene (10 mL)

    • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a solid acid catalyst)[1][2]

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Filtration apparatus

    • Recrystallization solvents (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in the chosen solvent (10 mL).

    • Add the catalyst to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

    • Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.

Data Presentation: Synthesis of Representative Quinoxaline Building Blocks

Entryo-Phenylenediamine Derivative1,2-Dicarbonyl CompoundProductYield (%)Melting Point (°C)Reference
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline92127-128[3]
24-Bromo-o-phenylenediamineOxalic Acid6-Bromo-1,4-dihydroquinoxaline-2,3-dioneGood-[4]
3o-Phenylenediamine1-(3-bromophenyl)-2-(4-bromophenyl)ethane-1,2-dione2,3-Bis(4-bromophenyl)quinoxaline--[1]

Synthesis of Quinoxaline-Based Macrocycles

The synthesized quinoxaline podands can be used to construct a variety of macrocyclic architectures. The following sections detail protocols for the synthesis of two important classes of quinoxaline-based macrocycles: fully conjugated oligophenylene macrocycles via Yamamoto coupling and Schiff base macrocycles.

Synthesis of Fully Conjugated Quinoxaline-Based Macrocycles via Ni(0)-Mediated Yamamoto Coupling

This method allows for the synthesis of fully conjugated macrocycles, which are of interest for their optoelectronic properties. The key step is the intramolecular homocoupling of a dihalo-functionalized quinoxaline precursor.[5]

Experimental Workflow

G cluster_0 Synthesis of Precursor cluster_1 Macrocyclization A o-Phenylenediamine C 2,3-Bis(4'-bromophenyl)quinoxaline A->C B 1,2-Bis(4-bromophenyl)ethane-1,2-dione B->C D Ni(COD)2, 2,2'-Bipyridine, COD, DMF C->D Yamamoto Coupling E Quinoxaline-based Macrocycle (Cyclotrimer/Cyclotetramer) D->E

Caption: Workflow for the synthesis of conjugated quinoxaline macrocycles.

Experimental Protocol: Ni(0)-Mediated Cyclooligomerization of 2,3-Bis(4'-bromophenyl)quinoxaline

  • Materials:

    • 2,3-Bis(4'-bromophenyl)quinoxaline (1.0 mmol)

    • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (3.0 mmol)

    • 2,2'-Bipyridine (3.0 mmol)

    • 1,5-Cyclooctadiene (COD) (3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Schlenk flask and line

    • Inert atmosphere (Argon or Nitrogen)

    • Standard workup and purification reagents (e.g., chloroform, methanol, silica gel for chromatography)

  • Procedure:

    • Under an inert atmosphere, add Ni(COD)₂ (3.0 mmol), 2,2'-bipyridine (3.0 mmol), and COD (3.0 mmol) to a Schlenk flask containing anhydrous DMF.

    • Stir the mixture at 80 °C for 30 minutes to generate the active Ni(0) complex.

    • Prepare a solution of 2,3-bis(4'-bromophenyl)quinoxaline (1.0 mmol) in anhydrous DMF.

    • Add the solution of the quinoxaline precursor dropwise to the catalyst solution over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.

    • After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 24 hours.

    • Cool the reaction mixture to room temperature and pour it into a solution of concentrated hydrochloric acid in methanol to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water and methanol.

    • Dry the crude product under vacuum.

    • Purify the macrocyclic products (typically a mixture of cyclotrimer and cyclotetramer) by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of chloroform and hexane).

Data Presentation: Representative Yields for Quinoxaline Macrocycles

PrecursorMacrocycle Product(s)Yield (%)Reference
2,3-Bis(4'-bromophenyl)quinoxalineCyclotrimer and CyclotetramerDominant products[5]
Synthesis of Quinoxaline-Based Macrocyclic Schiff Bases

Schiff base macrocycles incorporating the quinoxaline moiety can be synthesized through the condensation of a diamino-functionalized quinoxaline with a dicarbonyl compound. These macrocycles are of interest for their potential as selective chemosensors.[5]

Experimental Workflow

G cluster_0 Synthesis of Precursors cluster_1 Macrocyclization A Substituted o-Phenylenediamine C Diamino-functionalized Quinoxaline A->C B Dicarbonyl Compound B->C E [1+1] or [2+2] Cyclocondensation C->E D Dicarbonyl Linker D->E F Quinoxaline-based Schiff Base Macrocycle E->F

Caption: General workflow for Schiff base macrocycle synthesis.

Experimental Protocol: Synthesis of a Quinoxaline-Bridged Schiff Base Macrocycle

  • Materials:

    • Diamino-functionalized quinoxaline precursor (e.g., 2,3-bis(2-aminophenyl)quinoxaline) (1.0 mmol)

    • Dicarbonyl compound (e.g., 2,6-diformylpyridine) (1.0 mmol)

    • Anhydrous solvent (e.g., methanol, acetonitrile, or chloroform)

    • Catalytic amount of a weak acid (e.g., acetic acid)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • High dilution setup (optional, for [1+1] macrocyclization)

  • Procedure:

    • Dissolve the diamino-functionalized quinoxaline (1.0 mmol) in the anhydrous solvent in a round-bottom flask.

    • In a separate flask, dissolve the dicarbonyl compound (1.0 mmol) in the same anhydrous solvent.

    • For [1+1] macrocyclization, slowly add the solution of the dicarbonyl compound to the solution of the diamine over several hours at room temperature or under reflux, maintaining high dilution. For [2+2] macrocyclization, the two solutions can be mixed directly.

    • Add a catalytic amount of a weak acid to the reaction mixture.

    • Stir the reaction mixture at room temperature or reflux for 24-48 hours.

    • Monitor the formation of the macrocyclic product by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Wash the crude product with a suitable solvent to remove unreacted starting materials.

    • Purify the macrocyclic Schiff base by recrystallization or column chromatography.

Data Presentation: Characterization of a Representative Macrocyclic Schiff Base

Precursor APrecursor BMacrocycle ProductSpectroscopic DataApplicationReference
DiaminoquinoxalineDiformylaryl compoundQuinoxaline-bridged Schiff base macrocycleFT-IR, ¹H NMR, ¹³C NMR, Mass Spec.Selective fluorescent chemosensor for Hg²⁺[5]

Signaling Pathways and Logical Relationships

The synthesis of quinoxaline-based macrocycles often follows a logical progression from simple starting materials to complex macrocyclic structures. This can be visualized as a pathway where each step builds upon the previous one.

G Start Simple Aromatic Precursors Podand Functionalized Quinoxaline Podand Start->Podand Condensation Macrocycle Quinoxaline-Based Macrocycle Podand->Macrocycle Macrocyclization (e.g., Coupling, Condensation) Application Application (e.g., Sensor, Material, Drug) Macrocycle->Application Functionalization/ Testing

Caption: Logical progression of quinoxaline macrocycle synthesis.

These protocols provide a foundation for the synthesis of a wide range of quinoxaline-based macrocycles. Researchers can adapt these methods by varying the starting materials and reaction conditions to access novel macrocyclic structures with tailored properties for various applications in drug development and materials science.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,3-bis(bromomethyl)quinoxaline as a versatile scaffold in solid-phase organic synthesis (SPOS). This approach allows for the generation of diverse chemical libraries with a common quinoxaline core, a privileged structure in medicinal chemistry. The protocols outlined below are based on established principles of SPOS and the known reactivity of benzylic halides.

Introduction

The quinoxaline motif is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities. Solid-phase organic synthesis offers a powerful platform for the rapid assembly and diversification of such molecules. By immobilizing this compound on a solid support, one of the reactive bromomethyl groups can be used for attachment, leaving the second one available for the introduction of various diversity elements. Subsequent cleavage from the resin yields a library of disubstituted quinoxaline derivatives.

Principle of the Method

The synthetic strategy involves three key stages:

  • Immobilization: The this compound scaffold is anchored to a suitable solid support via nucleophilic displacement of one of the benzylic bromides.

  • On-Resin Diversification: The remaining bromomethyl group on the resin-bound scaffold is reacted with a library of nucleophiles to introduce molecular diversity.

  • Cleavage: The final products are cleaved from the solid support, yielding the desired quinoxaline derivatives in a purified form.

This methodology is amenable to high-throughput synthesis and the generation of large combinatorial libraries for drug discovery and lead optimization.

Experimental Protocols

Protocol 1: Immobilization of this compound on Hydroxymethyl Resin (Wang Resin)

This protocol describes the attachment of the quinoxaline scaffold to a Wang resin, which allows for subsequent cleavage under acidic conditions to yield products with a carboxylic acid handle, or traceless cleavage depending on the subsequent chemistry.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Dissolve this compound (948 mg, 3.0 mmol, 3.0 equiv.) in anhydrous DMF (10 mL).

  • Add the solution of the quinoxaline scaffold to the swollen resin.

  • Add DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv.) to the resin slurry.

  • Agitate the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the quinoxaline scaffold on the resin using a suitable analytical method (e.g., picric acid test for unreacted hydroxyl groups or elemental analysis for nitrogen).

Protocol 2: On-Resin Diversification with Nucleophiles

This protocol outlines the general procedure for reacting the resin-bound quinoxaline scaffold with a variety of nucleophiles.

Materials:

  • Resin-bound 2-(bromomethyl)-3-(phenoxymethyl)quinoxaline (from Protocol 1)

  • Nucleophile of choice (e.g., primary amines, secondary amines, thiols, phenols)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound quinoxaline (100 mg, ~0.1 mmol) in anhydrous DMF (2 mL) for 1 hour.

  • Drain the DMF.

  • Dissolve the nucleophile (0.5 mmol, 5.0 equiv.) and K₂CO₃ (69 mg, 0.5 mmol, 5.0 equiv.) in anhydrous DMF (2 mL).

  • Add the solution to the resin.

  • Agitate the mixture at 50 °C for 16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Solid Support

This protocol describes the cleavage of the final product from the Wang resin using trifluoroacetic acid (TFA).

Materials:

  • Diversified resin-bound quinoxaline (from Protocol 2)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry, diversified resin (~100 mg) in a reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analyze the purity of the final product by HPLC and characterize by mass spectrometry.

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis.

Table 1: Resin Loading and Immobilization Efficiency

Resin TypeInitial Loading (mmol/g)ScaffoldEquivalents of ScaffoldBaseReaction Time (h)Final Loading (mmol/g)Immobilization Yield (%)
Wang Resin1.0This compound3.0DIPEA24e.g., 0.85e.g., 85%
Merrifield1.2This compound3.0Cs₂CO₃18e.g., 0.98e.g., 82%

Table 2: On-Resin Diversification and Product Purity

NucleophileEquivalentsBaseReaction Temp (°C)Reaction Time (h)Crude Product Yield (mg)Purity by HPLC (%)
Benzylamine5.0K₂CO₃5016e.g., 25.4e.g., 92%
Morpholine5.0K₂CO₃5016e.g., 24.1e.g., 95%
Thiophenol5.0K₂CO₃5016e.g., 28.7e.g., 89%
Phenol5.0K₂CO₃5016e.g., 27.5e.g., 91%

Visualizations

G cluster_0 Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Immobilized Resin-Bound Scaffold Resin->Immobilized Immobilization (Protocol 1) Scaffold This compound Scaffold->Immobilized Diversified Diversified Resin-Bound Product Immobilized->Diversified Diversification (Protocol 2) Nucleophiles Library of Nucleophiles (R-XH) Nucleophiles->Diversified Product Final Product Library Diversified->Product Cleavage (Protocol 3) Cleavage Cleavage Cocktail (e.g., TFA) Cleavage->Product

Caption: Experimental workflow for solid-phase synthesis using this compound.

G cluster_1 Combinatorial Library Generation cluster_2 Nucleophile Library cluster_3 Resin-Bound Product Library cluster_4 Final Product Library in Solution Scaffold Immobilized This compound P1 Resin-Quinoxaline-CH2-NH-R1 Scaffold->P1 + R1-NH2 P2 Resin-Quinoxaline-CH2-S-R2 Scaffold->P2 + R2-SH P3 Resin-Quinoxaline-CH2-O-R3 Scaffold->P3 + R3-OH P4 ... Scaffold->P4 + ... N1 R1-NH2 N2 R2-SH N3 R3-OH N4 ... FP1 Product 1 P1->FP1 Cleavage FP2 Product 2 P2->FP2 Cleavage FP3 Product 3 P3->FP3 Cleavage FP4 ... P4->FP4 Cleavage

Caption: Logical relationship for combinatorial library synthesis.

Application Notes and Protocols for the Synthesis of Fluorescent Quinoxaline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar, and aromatic structure often imparts favorable photophysical properties, making them excellent scaffolds for the development of fluorescent probes. These probes are instrumental in various biological applications, including cellular imaging, sensing of ions and biomolecules, and as diagnostics. This document provides detailed protocols for the synthesis of fluorescent quinoxaline probes, summarizes their key photophysical data, and illustrates their application in biological signaling pathways.

Data Presentation: Photophysical Properties of Representative Fluorescent Quinoxaline Probes

The following table summarizes the key photophysical properties of a selection of fluorescent quinoxaline probes to facilitate comparison and selection for specific applications.

Probe Name/DescriptionExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference/Notes
2,3-Diphenylquinoxaline~350-360~400-430~50-800.1-0.3VariesGeneral values, dependent on substitution and solvent.
Dipyrrolo[1,2-a:2′,1′-c]quinoxaline (1a)390434440.22THF[2]
7-Fluorodipyrrolo[1,2-a:2′,1′-c]quinoxaline (1b)391436450.04THF[2]
7-(Trifluoromethyl)dipyrrolo[1,2-a:2′,1′-c]quinoxaline (1c)398448500.22THF[2]
Quinoxaline-based bis-boron fluorophore490-600 (emission range)-LargeUp to 0.91Toluene[3]
Styrylquinoline with benzylidene imine moiety (3a)~360-380>500131-Ethanol[4]
Styrylquinoline with benzylidene imine moiety (3e)~360-380>500152-Ethanol[4]
Styrylquinoline with benzylidene imine moiety (3f)~360-380>500-0.079-[4]
Imidazo[5,1-a]isoquinoline derivative (Cmpd 3)~330-350~450-4606464-8611 cm⁻¹0.09Dichloromethane[5]
Imidazo[5,1-a]isoquinoline derivative (Cmpd 5)~330-350~450-4606464-8611 cm⁻¹0.37Dichloromethane[5]
NIR probe for caspase-9650729790.75-[6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a common fluorescent quinoxaline, via the condensation of o-phenylenediamine and benzil.[7][8][9][10]

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (95% ethanol) (16 mL)

  • Deionized water

  • Beaker (100 mL)

  • Hot plate or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution of Reactants:

    • In a 100 mL beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[7][8]

    • In a separate container, dissolve 2.1 g of benzil in 8 mL of rectified spirit, warming gently on a hot plate or in a water bath to aid dissolution.[7][8]

  • Reaction:

    • Add the warm benzil solution to the o-phenylenediamine solution while stirring.[7]

    • Heat the reaction mixture on a hot plate or in a water bath at a gentle boil for 30-60 minutes.[7][11]

  • Precipitation and Isolation:

    • After the heating period, add deionized water dropwise to the warm solution until a slight cloudiness persists.[7]

    • Remove the beaker from the heat and allow it to cool to room temperature.

    • Place the beaker in an ice bath to facilitate the crystallization of the product.[9]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected crystals with a small amount of cold aqueous ethanol.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[7]

  • Characterization:

    • Dry the purified crystals and determine the melting point (literature: 125-126 °C).[7]

    • Characterize the product using spectroscopic methods such as FTIR and NMR to confirm its structure.[9]

Mandatory Visualizations

General Synthesis Workflow for Quinoxaline Probes

The following diagram illustrates the general synthetic pathway for producing quinoxaline derivatives through the condensation of an ortho-diamine and a 1,2-dicarbonyl compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products o-Diamine o-Diamine Condensation Condensation o-Diamine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Quinoxaline_Derivative Quinoxaline Derivative Condensation->Quinoxaline_Derivative Water Water Condensation->Water

Caption: General workflow for the synthesis of quinoxalines.

Signaling Pathway: Caspase-Mediated Apoptosis Detection

Fluorescent quinoxaline probes can be designed to detect caspase activity, a key event in the apoptotic signaling pathway. The following diagram illustrates this process.

G cluster_pathway Apoptotic Signaling Pathway cluster_probe Probe Interaction Apoptotic_Stimulus Apoptotic Stimulus Procaspase Procaspase Apoptotic_Stimulus->Procaspase activates Active_Caspase Active Caspase Procaspase->Active_Caspase cleavage Cellular_Substrates Cellular_Substrates Active_Caspase->Cellular_Substrates cleaves Quinoxaline_Probe Quinoxaline Probe (Non-fluorescent) Active_Caspase->Quinoxaline_Probe cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis leads to Cleaved_Probe Cleaved Probe (Fluorescent) Quinoxaline_Probe->Cleaved_Probe becomes

Caption: Caspase activation and probe-based detection.

References

Application Notes and Protocols: Derivatization of 2,3-Bis(bromomethyl)quinoxaline for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2,3-bis(bromomethyl)quinoxaline and its applications in the field of material science, with a particular focus on organic electronics. Detailed experimental protocols for the synthesis of key derivatives and the fabrication of organic electronic devices are provided.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a versatile building block for advanced materials. Its electron-deficient nature makes it an excellent component in donor-acceptor architectures, which are crucial for tuning the electronic and photophysical properties of organic materials. The this compound scaffold is a particularly valuable starting material due to the reactive benzylic bromide groups, which can be readily transformed into a wide array of functional derivatives through various organic reactions. These derivatives have shown significant promise in applications such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).[1][2][3]

Derivatization Strategies

The primary routes for the derivatization of this compound involve the substitution of the bromine atoms. The high reactivity of the bromomethyl groups allows for a variety of transformations, enabling the synthesis of a diverse library of materials with tailored properties.

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including ethers, azides, and phosphonium salts. These reactions are typically carried out in the presence of a base in a suitable organic solvent.

Wittig Reaction for Olefin Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and a phosphorus ylide. This compound can be converted to the corresponding bis(phosphonium salt), which can then be used to generate a di-ylide. This di-ylide can react with aromatic aldehydes to synthesize extended π-conjugated systems, such as 2,3-distyrylquinoxaline derivatives, which are of interest for their optoelectronic properties.

Polymerization Reactions

This compound can serve as a monomer in polymerization reactions to create quinoxaline-containing polymers. For instance, it can be used in polycondensation reactions or converted to other bifunctional monomers suitable for cross-coupling reactions like Stille or Suzuki couplings. These polymers are extensively explored as electron-acceptor or electron-transporting materials in organic solar cells.[1][4]

Applications in Material Science

Derivatives of this compound are primarily utilized in organic electronics due to their favorable electronic properties, thermal stability, and processability.

  • Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive materials in OLEDs. Their high electron affinity and tunable energy levels allow for efficient charge injection and transport, leading to improved device performance.

  • Organic Solar Cells (OSCs): Quinoxaline-based polymers and small molecules are employed as non-fullerene acceptors or as components in donor-acceptor copolymers in the active layer of OSCs. The ability to tune the HOMO and LUMO energy levels of these materials is crucial for optimizing the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the solar cells.[2][4]

  • Organic Field-Effect Transistors (OFETs): The planar structure and good intermolecular interactions of some quinoxaline derivatives make them suitable as n-type semiconductors in OFETs. These materials can exhibit good charge carrier mobilities, which is a key parameter for transistor performance.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Bis(azidomethyl)quinoxaline

This protocol describes the nucleophilic substitution of this compound with sodium azide to yield 2,3-bis(azidomethyl)quinoxaline, a versatile intermediate for further "click" chemistry reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.17 mmol) in anhydrous DMF (20 mL).

  • Add sodium azide (0.52 g, 7.93 mmol, 2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (100 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (3 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,3-bis(azidomethyl)quinoxaline.

Protocol 2: Synthesis of a Poly(p-phenylenevinylene) Derivative Containing Quinoxaline

This protocol outlines a general procedure for the synthesis of a quinoxaline-containing conjugated polymer via a Wittig-type reaction, which can be adapted for various aromatic aldehydes.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Terephthalaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Synthesis of the bis(phosphonium salt): In a round-bottom flask, dissolve this compound (1.0 g, 3.17 mmol) and triphenylphosphine (1.83 g, 6.97 mmol, 2.2 equivalents) in anhydrous toluene (50 mL).

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.

  • Wash the solid with toluene and dry under vacuum to yield 2,3-bis(triphenylphosphoniomethyl)quinoxaline dibromide.

  • Polymerization: In a separate, dry round-bottom flask under nitrogen, suspend the bis(phosphonium salt) (1.0 g, 1.18 mmol) and terephthalaldehyde (0.158 g, 1.18 mmol) in anhydrous toluene (40 mL).

  • Cool the mixture to 0 °C and add a solution of potassium tert-butoxide (0.29 g, 2.59 mmol, 2.2 equivalents) in anhydrous toluene (10 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Further purification can be achieved by Soxhlet extraction with methanol, acetone, and chloroform to remove oligomers and catalyst residues. The final polymer is collected from the chloroform fraction.

Data Presentation

The following tables summarize key quantitative data for representative derivatives of this compound used in material science applications.

Table 1: Electronic Properties of Quinoxaline-Based Materials for Organic Solar Cells

Polymer/Molecule NameHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)ApplicationPower Conversion Efficiency (PCE) (%)Reference
PTB-FQx---OSC-[4]
PTB-CNQx---OSC-[4]
PTBF-CNQx---OSCup to 14.0[4]
P1F-5.56-3.871.62OSC-[1]
P2F-5.65-3.871.70OSC7.54[1]
PCl-5.86-3.821.72OSC3.87[1]
BQ-2FBr-5.44-3.43-OSC10.11[2]
BQ-2Cl-FBr-5.48-3.47-OSC11.54[2]

Table 2: Device Performance of an Organic Field-Effect Transistor (OFET) with a Quinoxaline-Based Polymer

Polymer NameDevice ArchitectureHole Mobility (cm²/Vs)On/Off RatioReference
PQ1Top-contact/bottom-gateup to 0.12-[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing start This compound deriv Derivatization Reaction (e.g., Nucleophilic Substitution, Wittig, Polymerization) start->deriv crude Crude Product deriv->crude purify Purification (Column Chromatography, Recrystallization, Soxhlet) crude->purify charac1 Structural Characterization (NMR, MS) purify->charac1 pure_mat Purified Material charac1->pure_mat thermal Thermal Analysis (TGA, DSC) pure_mat->thermal optical Optical Properties (UV-Vis, PL Spectroscopy) pure_mat->optical electrochem Electrochemical Analysis (Cyclic Voltammetry) pure_mat->electrochem device_fab Device Fabrication (Spin Coating, Thermal Evaporation) pure_mat->device_fab device_test Device Performance Testing (I-V Characteristics, EQE) device_fab->device_test final_device Functional Organic Device (OLED, OSC, OFET) device_test->final_device structure_property_relationship core This compound sub Nucleophilic Substitution core->sub wittig Wittig Reaction core->wittig poly Polymerization core->poly small_mol Functional Small Molecules (e.g., Ethers, Azides) sub->small_mol conj_sys Extended π-Conjugated Systems wittig->conj_sys polymers Quinoxaline-based Polymers poly->polymers props Material Properties small_mol->props conj_sys->props polymers->props sol Solubility & Processability props->sol thermal_stab Thermal Stability props->thermal_stab electro Electronic Properties (HOMO/LUMO, Bandgap) props->electro opto Optical Properties (Absorption, Emission) props->opto apps Applications sol->apps thermal_stab->apps electro->apps opto->apps oled OLEDs apps->oled osc OSCs apps->osc ofet OFETs apps->ofet

References

Application Notes and Protocols: Novel Enzyme Inhibitors from a 2,3-Bis(bromomethyl)quinoxaline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel enzyme inhibitors derived from a 2,3-bis(bromomethyl)quinoxaline core. This scaffold serves as a versatile starting point for the development of potent inhibitors targeting a range of enzymes implicated in diseases such as cancer. Detailed protocols for the synthesis of the core structure and its subsequent modification into targeted inhibitors are provided, alongside methodologies for key enzymatic assays.

Overview of this compound in Drug Discovery

The quinoxaline ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in various biologically active compounds. The this compound core, in particular, offers reactive bromomethyl groups that can be readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse chemical libraries. This adaptability makes it an excellent starting point for the synthesis of targeted enzyme inhibitors. Derivatives of this core have shown significant inhibitory activity against several key enzymes involved in cellular signaling and proliferation, including Topoisomerase II, Epidermal Growth Factor Receptor (EGFR), Apoptosis Signal-Regulating Kinase 1 (ASK1), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.[1][2][3][4]

Synthesis of Enzyme Inhibitors

The general strategy for creating novel enzyme inhibitors from the this compound core involves a two-step process: synthesis of the core itself, followed by nucleophilic substitution to introduce various functionalities that can interact with the target enzyme's active site.

Synthesis of the this compound Core

The this compound core is typically synthesized via the condensation of an o-phenylenediamine with 1,4-dibromo-2,3-butanedione.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Slowly add a solution of 1,4-dibromo-2,3-butanedione (1 equivalent) in the same solvent to the o-phenylenediamine solution at room temperature with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, the product often precipitates out of the solution. Collect the precipitate by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[7][8]

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve o-phenylenediamine in solvent B Add 1,4-dibromo-2,3-butanedione A->B C Stir at room temperature (2-4h) B->C D Monitor by TLC C->D E Precipitate product D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Recrystallization or Chromatography G->H I NMR (1H, 13C) H->I J Mass Spectrometry H->J K Melting Point H->K

Caption: Workflow for the synthesis and characterization of the core scaffold.

Synthesis of Substituted Quinoxaline Derivatives

The reactive bromomethyl groups of the core are displaced by various nucleophiles to generate a library of potential enzyme inhibitors.

General Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted aniline, phenol, or thiol; 2.2 equivalents) and a base (e.g., potassium carbonate or triethylamine; 2.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture at a specific temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[7]

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and melting point.

Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of the synthesized quinoxaline derivatives against specific enzyme targets.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.[9][10]

Experimental Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and assay buffer (containing ATP and MgCl₂).

  • Inhibitor Addition: Add the synthesized quinoxaline derivative at various concentrations (typically in DMSO, ensuring the final DMSO concentration is non-inhibitory). Include a positive control (e.g., etoposide) and a no-inhibitor control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

DNA Cleavage Assay: To determine if the inhibitors are topoisomerase poisons (stabilize the cleavage complex), a DNA cleavage assay can be performed. This assay is similar to the relaxation assay but measures the conversion of supercoiled DNA to linear DNA.[11][12][13]

Kinase Inhibition Assays (EGFR, ASK1, Pim-1/2)

A common method for measuring kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[2]

General Experimental Protocol for Kinase Inhibition:

  • Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction containing the specific kinase (e.g., EGFR, ASK1, or Pim-1), its corresponding substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the synthesized quinoxaline derivatives to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal using luciferase.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow: Kinase Inhibition Assay

G Kinase Inhibition Assay Workflow A Prepare kinase reaction mix (Kinase, Substrate, ATP) B Add quinoxaline inhibitor (serial dilutions) A->B C Incubate at RT (60 min) B->C D Add ADP-Glo™ Reagent (stop reaction, deplete ATP) C->D E Add Kinase Detection Reagent (convert ADP to ATP, generate light) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: General workflow for determining kinase inhibition using the ADP-Glo™ assay.

Data Presentation

The inhibitory activities of the synthesized compounds are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against various Enzymes

Compound IDTarget EnzymeIC50 (µM)Reference
Topoisomerase II Inhibitors
Quinoxaline Derivative ATopoisomerase IIαValueCitation
Quinoxaline Derivative BTopoisomerase IIαValueCitation
EGFR Inhibitors
Compound 11EGFR0.508 (nM)[14]
Compound 3EGFR0.899 (nM)[14]
Compound 4aEGFR0.3[15]
Compound 13EGFR0.4[15]
ASK1 Inhibitors
Compound 26eASK10.03017[2][16]
Compound 12dASK10.04963[2]
Compound 12eASK10.04632[2]
Pim-1/2 Kinase Inhibitors
Quinoxaline-2-carboxylic acid 1Pim-10.074[1]
Quinoxaline-2-carboxylic acid 1Pim-22.10[1]
Compound 5cPim-1Submicromolar[1][4]
Compound 5ePim-2Submicromolar[1][4]
Note: This table is a template. Actual values should be populated from experimental data.

Signaling Pathways

The enzymes targeted by these quinoxaline derivatives are key components of major signaling pathways that regulate cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[17]

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->EGFR

Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition.

ASK1 Signaling Pathway

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a MAP3K that is activated by various cellular stresses, such as oxidative stress. Activated ASK1 phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively, leading to apoptosis and inflammation.[18][19][20][21]

G ASK1 Signaling Pathway Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor Quinoxaline Inhibitor Inhibitor->ASK1

Caption: Overview of the ASK1 signaling cascade and its inhibition.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is often upregulated in cancers. It is a downstream effector of the JAK/STAT signaling pathway and promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle proteins.[1][22][23][24]

G Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 BAD BAD Pim1->BAD CellCycle Cell Cycle Proteins Pim1->CellCycle Survival Cell Survival & Proliferation BAD->Survival CellCycle->Survival Inhibitor Quinoxaline Inhibitor Inhibitor->Pim1

References

Application Note: Rapid and Efficient Synthesis of 2,3-Disubstituted Quinoxalines via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, antidepressant, and anti-inflammatory activities.[1][2] Several antibiotics, such as echinomycin and levomycin, feature a quinoxaline scaffold and are known to inhibit the growth of Gram-positive bacteria.[1] The versatile nature of the quinoxaline ring system makes it a privileged scaffold in drug discovery and development.

Traditionally, the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times, harsh conditions, and the use of hazardous solvents or catalysts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. This technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, improved product yields, and often cleaner reaction profiles with suppressed side-product formation.[4] This application note provides detailed protocols for the microwave-assisted synthesis of 2,3-disubstituted quinoxalines, offering a rapid, efficient, and more environmentally benign approach compared to conventional methods.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of quinoxalines offers several key advantages:

  • Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in a matter of minutes.[1]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[2]

  • Improved Purity: The rapid and uniform heating often minimizes the formation of byproducts, simplifying product purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Solvent-Free Conditions: In some protocols, the reaction can be performed under solvent-free conditions, reducing environmental impact.[2][5]

General Reaction Scheme

The most common and versatile method for synthesizing 2,3-disubstituted quinoxalines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The general reaction is depicted below:

Scheme 1: General Synthesis of 2,3-Disubstituted Quinoxalines

Where R1, R2, R3, and R4 can be a variety of aryl or alkyl substituents.

The reaction proceeds through the nucleophilic attack of the amino groups of the 1,2-diamine on the carbonyl groups of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective microwave-assisted methods for the synthesis of 2,3-disubstituted quinoxalines.

Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol

This protocol describes a simple, rapid, and environmentally friendly method using a catalytic amount of iodine in an aqueous ethanol solvent system.[1]

Materials:

  • Substituted 1,2-diamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, v/v)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add 1 mL of a 1:1 ethanol/water mixture.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50 °C with a power level of 300 W. The reaction is typically complete within 2-3 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of dichloromethane to the reaction mixture.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Acetic Acid-Catalyzed Synthesis in Methanol

This protocol utilizes a mixture of methanol and acetic acid as the solvent and catalyst system, which has been shown to be highly effective for a range of substrates.

Materials:

  • Substituted 1,2-diamine (0.2 mmol)

  • Substituted 1,2-dicarbonyl compound (0.2 mmol)

  • Methanol/Acetic Acid (9:1, v/v)

  • Microwave reactor (e.g., Emrys Liberatore)

  • 5 mL microwave reaction vial

Procedure:

  • To a 5 mL microwave reaction vial, add the 1,2-dicarbonyl compound (0.2 mmol) and the 1,2-diamine (0.2 mmol).

  • Add 3 mL of a 9:1 methanol/acetic acid solution.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 160 °C for 5 minutes.

  • After the irradiation period, the reaction vessel is rapidly cooled to 40 °C.

  • Upon cooling, the product often precipitates out of the solution.

  • Collect the precipitate by filtration and dry to afford the pure quinoxaline derivative.

Protocol 3: Solvent-Free Synthesis on Acidic Alumina

This environmentally benign protocol avoids the use of solvents by utilizing acidic alumina as a solid support and catalyst.[5]

Materials:

  • Substituted 1,2-diamine (1.1 mmol)

  • Substituted 1,2-dicarbonyl compound (1.0 mmol)

  • Acidic alumina

  • Domestic microwave oven (900 W)

  • Pyrex glass flask

  • Aqueous ethanol (70%)

Procedure:

  • In an open Pyrex glass flask, thoroughly mix the 1,2-diamine (1.1 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and 0.2 g of acidic alumina.

  • Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.

  • After irradiation, allow the mixture to cool.

  • Add aqueous ethanol and heat to boiling to dissolve the product.

  • Filter the hot solution to remove the alumina.

  • Allow the filtrate to cool, whereupon the pure product will recrystallize.

  • Collect the crystals by filtration.

Data Presentation

The following tables summarize the quantitative data from various literature reports on the microwave-assisted synthesis of 2,3-disubstituted quinoxalines, showcasing the efficiency of the different protocols.

Table 1: Iodine-Catalyzed Synthesis of Quinoxalines in Aqueous Ethanol [1]

Entry1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
1o-PhenylenediamineBenzil295
2o-PhenylenediaminePhenylglyoxal monohydrate0.598
34,5-Dimethyl-1,2-phenylenediamineBenzil296
44-Chloro-1,2-phenylenediamineBenzil2.594
54-Nitro-1,2-phenylenediamineBenzil392

Table 2: Acetic Acid-Catalyzed Synthesis of Quinoxalines in Methanol

Entry1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
11,2-DiaminobenzeneBenzil599
24,5-Dimethyl-1,2-phenylenediamineBenzil598
34-Nitro-1,2-phenylenediamineBenzil595
4Methyl 3,4-diaminobenzoateBenzil599
51,2-DiaminobenzeneAcenaphthenequinone597

Table 3: Solvent-Free Synthesis of Quinoxalines on Acidic Alumina [5]

Entry1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
1Benzene-1,2-diamineBenzil386
24,5-Dimethylbenzene-1,2-diamineBenzil385
34-Chlorobenzene-1,2-diamineBenzil382
44-Nitrobenzene-1,2-diamineBenzil380
5Naphthalene-2,3-diamineBenzil384

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2,3-disubstituted quinoxalines.

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants 1,2-Diamine & 1,2-Dicarbonyl Mixing Mixing in Microwave Vial Reactants->Mixing Solvent_Catalyst Solvent/Catalyst (e.g., EtOH/H2O + I2) Solvent_Catalyst->Mixing Microwave Microwave Irradiation (Controlled Time, Temp, Power) Mixing->Microwave Cooling Cooling Microwave->Cooling Extraction Extraction/ Filtration Cooling->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Pure 2,3-Disubstituted Quinoxaline Purification->Product

Caption: General experimental workflow for microwave-assisted quinoxaline synthesis.

Reaction Mechanism

The formation of the quinoxaline ring from a 1,2-diamine and a 1,2-dicarbonyl compound proceeds through a well-established condensation mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 1,2-Diamine Intermediate1 Initial Adduct Diamine->Intermediate1 + Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Quinoxaline 2,3-Disubstituted Quinoxaline Intermediate2->Quinoxaline Dehydration (-H2O)

Caption: Plausible mechanism for the formation of quinoxalines.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2,3-disubstituted quinoxalines. The protocols outlined in this application note offer rapid, efficient, and often more environmentally friendly alternatives to traditional synthetic methods. These techniques provide researchers, scientists, and drug development professionals with powerful tools to accelerate the discovery and development of new quinoxaline-based therapeutic agents. The substantial reduction in reaction times and improved yields make microwave-assisted synthesis an attractive and practical approach for the construction of diverse quinoxaline libraries for biological screening.

References

Catalytic Methods for Efficient Quinoxaline Synthesis at Room Temperature: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of quinoxaline derivatives at room temperature. Quinoxalines are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. The protocols outlined below focus on green, efficient, and scalable catalytic methods that operate under ambient conditions, offering significant advantages over traditional high-temperature synthetic routes.

Introduction

The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting anticancer, antibacterial, antiviral, and antifungal properties. Consequently, the development of efficient and environmentally benign synthetic methodologies for quinoxaline derivatives is of paramount importance. Traditional methods often require harsh reaction conditions, including high temperatures and the use of hazardous solvents. This document highlights modern catalytic approaches that enable the synthesis of quinoxalines at room temperature, emphasizing catalyst reusability, high yields, and short reaction times.

Catalytic Approaches for Room Temperature Quinoxaline Synthesis

A variety of catalytic systems have been successfully employed for the synthesis of quinoxalines at room temperature. These include organocatalysts, nanocatalysts, and heteropolyoxometalates. The general reaction involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Reaction Scheme:

General Quinoxaline Synthesis reactant1 o-phenylenediamine plus + reactant1->plus reactant2 1,2-dicarbonyl compound conditions Catalyst Room Temperature reactant2->conditions plus->reactant2 product Quinoxaline derivative conditions->product

Caption: General reaction for quinoxaline synthesis.

Comparative Data of Catalytic Methods

The following table summarizes the performance of various catalytic systems for the synthesis of quinoxaline derivatives at room temperature, providing a comparative overview of their efficiency.

CatalystSubstratesSolventReaction TimeYield (%)Reference
Nitrilotris(methylenephosphonic acid) (5 mol%)o-phenylenediamines, 1,2-dicarbonylsNot specified in abstractShort80-97[1]
Ionic Liquid C-4o-phenylenediamine, various carbonylsIonic Liquid C-4 (as medium)ShortGood to Excellent[1]
Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst (0.03 g)o-phenylenediamine, benzilAqueous mediaNot specifiedHigh[2][3]
Silica nanoparticles (SiO2)1,2-diamines, 1,2-diketonesSolvent-freeShortHigh[2]
ZnO nanoparticles1,2-diamines, 1,2-diketonesSolvent-freeNot specifiedImproved[4]
Alumina-supported CuH2PMo11VO40 (100 mg)o-phenylenediamine, benzylToluene2 hours92[5][6][7][8]
Phenol (20 mol%)Aryl/alkyl 1,2-diamines, α-diketonesEthanol:Water (7:3)ShortHigh to Excellent[9]
Catalyst-FreePhenylenediamine, glyoxalMethanol1 minute93 (isolated)[10]

Experimental Protocols

Protocol 1: Organocatalyzed Synthesis using Nitrilotris(methylenephosphonic acid)

This protocol utilizes a commercially available and inexpensive organocatalyst for the efficient synthesis of quinoxalines.[1]

Materials:

  • o-phenylenediamine derivative (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Nitrilotris(methylenephosphonic acid) (5 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (10 mL), add nitrilotris(methylenephosphonic acid) (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation, followed by purification if necessary (e.g., recrystallization or column chromatography).

Protocol 2: Heterogeneous Nanocatalyzed Synthesis using Fe3O4@SiO2/Schiff base/Co(II)

This method employs a magnetically separable and reusable nanocatalyst, promoting a green and sustainable synthesis in an aqueous medium.[2][3]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst (0.03 g)

  • Water or a mixture of Ethanol/Water

Procedure:

  • In a round-bottom flask, suspend the Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst (0.03 g) in the chosen aqueous solvent system.

  • Add o-phenylenediamine (1 mmol) and benzil (1 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, the catalyst can be recovered by an external magnet.

  • The product can then be isolated from the solution by extraction with an organic solvent and purified as needed.

Protocol 3: Catalyst-Free Synthesis in Methanol

This protocol represents a highly efficient and environmentally friendly method that avoids the need for any catalyst.[10]

Materials:

  • o-phenylenediamine derivative (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Methanol (5 mL/mmol of diamine)

Procedure:

  • In a vessel open to the air, dissolve the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in methanol (5 mL).

  • Stir the reaction mixture at room temperature for as little as one minute.

  • The product often precipitates directly from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization if required.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate a typical experimental workflow for catalytic quinoxaline synthesis and a plausible reaction mechanism.

Experimental_Workflow A 1. Reagent Preparation (o-phenylenediamine, 1,2-dicarbonyl) B 2. Catalyst Addition (e.g., Nanocatalyst, Organocatalyst) A->B C 3. Reaction at Room Temperature (Stirring in appropriate solvent) B->C D 4. Reaction Monitoring (Thin Layer Chromatography) C->D E 5. Catalyst Separation (Filtration / Magnetic Decantation) D->E F 6. Product Isolation (Extraction / Precipitation) E->F G 7. Purification (Recrystallization / Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: Experimental workflow for catalytic quinoxaline synthesis.

The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is believed to proceed through a condensation mechanism. The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group, facilitating the nucleophilic attack by the amine.

Reaction_Mechanism cluster_0 Step 1: Carbonyl Activation & Nucleophilic Attack cluster_1 Step 2: Dehydration & Second Condensation cluster_2 Step 3: Aromatization A 1,2-Dicarbonyl + Catalyst B Activated Carbonyl A->B D Intermediate 1 (Hemiaminal) B->D C o-phenylenediamine C->D E Intermediate 2 (Imine) D->E - H2O D->E F Cyclized Intermediate E->F Intramolecular Attack E->F G Dihydroquinoxaline F->G - H2O F->G H Quinoxaline Product G->H Oxidation G->H

Caption: Plausible reaction mechanism for quinoxaline synthesis.

Conclusion

The development of catalytic methods for quinoxaline synthesis at room temperature represents a significant advancement in sustainable organic chemistry. The protocols described herein offer researchers and drug development professionals a range of efficient, scalable, and environmentally friendly options for accessing these valuable heterocyclic compounds. The choice of catalyst and conditions can be tailored based on substrate scope, desired reaction time, and available resources. The provided data and protocols serve as a practical guide for the implementation of these modern synthetic strategies.

References

One-Pot Synthesis of Bioactive Quinoxalines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the one-pot synthesis of bioactive quinoxaline derivatives from substituted 1,2-phenylenediamines. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [1][2][3] This guide details various synthetic protocols, presents quantitative data for reaction optimization, and illustrates key experimental workflows and biological signaling pathways.

Synthetic Strategies and Quantitative Data

The one-pot synthesis of quinoxalines from 1,2-phenylenediamines typically involves the condensation reaction with a 1,2-dicarbonyl compound or its synthetic equivalent.[4][5] Various catalysts and reaction conditions have been developed to improve yields, reduce reaction times, and promote greener chemical processes. The following tables summarize quantitative data from several reported methods.

Table 1: Catalyst and Solvent Effects on the One-Pot Synthesis of 2-Phenylquinoxaline from 1,2-Phenylenediamine and Phenacyl Bromide

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Pyridine (10)THF292[4]
2HCTU (30)DMF0.7585
35% WO3/ZrO2Acetonitrile1.598[3]
4Iodine (20)DMSO1280-90[6]

Table 2: Microwave-Assisted One-Pot Synthesis of Quinoxaline Derivatives

Entry1,2-Diamine1,2-Dicarbonyl CompoundCatalyst (mol%)Time (min)Yield (%)Reference
1o-PhenylenediamineBenzilIodine (5)2-395[7]
24-Methyl-1,2-phenylenediamineBenzilIodine (5)2-396[7]
3o-PhenylenediaminePhenylglyoxal MonohydrateIodine (5)0.598[7]
4Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr2·OEt21-2.585[8]

Experimental Protocols

This section provides detailed methodologies for key one-pot synthetic procedures.

Protocol 1: Pyridine-Catalyzed Synthesis of 2-Phenylquinoxaline[4]

Materials:

  • 1,2-Phenylenediamine

  • Phenacyl bromide

  • Pyridine

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred solution of phenacyl bromide (1 mmol) in THF (2 mL), add pyridine (0.1 mmol).

  • Slowly add a solution of 1,2-phenylenediamine (1 mmol) in THF at room temperature.

  • Continue stirring for the time specified in Table 1 (typically 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylquinoxaline.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis of Quinoxalines[7]

Materials:

  • Substituted 1,2-phenylenediamine

  • 1,2-Dicarbonyl compound

  • Iodine

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • 5% Sodium thiosulfate solution

  • Brine

Procedure:

  • In a microwave synthesis vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Add a catalytic amount of iodine (5 mol%).

  • Irradiate the mixture in a microwave reactor at 50 °C and a power level of 300 W for the time indicated in Table 2 (typically 2-3 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, add DCM (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the quinoxaline product.

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the general experimental workflow and the key signaling pathways targeted by bioactive quinoxalines.

experimental_workflow cluster_reactants Reactants 1,2-Phenylenediamine 1,2-Phenylenediamine One-Pot Reaction One-Pot Reaction 1,2-Phenylenediamine->One-Pot Reaction 1,2-Dicarbonyl 1,2-Dicarbonyl or Phenacyl Bromide 1,2-Dicarbonyl->One-Pot Reaction Workup Workup One-Pot Reaction->Workup Catalyst Catalyst Catalyst->One-Pot Reaction Solvent/Microwave Solvent or Microwave Irradiation Solvent/Microwave->One-Pot Reaction Purification Purification Workup->Purification Bioactive Quinoxaline Bioactive Quinoxaline Purification->Bioactive Quinoxaline

Caption: General experimental workflow for the one-pot synthesis of bioactive quinoxalines.

Anticancer Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathways cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3 STAT3 EGFR->STAT3 PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Quinoxaline Bioactive Quinoxaline Quinoxaline->EGFR Inhibition Quinoxaline->STAT3 Inhibition Quinoxaline->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulation DNA DNA Intercalation Quinoxaline->DNA TopoII Topoisomerase II Inhibition Quinoxaline->TopoII Proliferation Decreased Proliferation STAT3->Proliferation PI3K->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition DNA->Apoptosis TopoII->Apoptosis

Caption: Anticancer mechanisms of bioactive quinoxalines targeting key signaling pathways.

Quinoxaline derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4][7] By inhibiting EGFR, these compounds can block downstream signaling cascades such as the STAT3 and PI3K/Akt/mTOR pathways, leading to decreased cell proliferation.[8] Furthermore, some quinoxalines can induce apoptosis (programmed cell death) by downregulating anti-apoptotic proteins like Bcl-2, intercalating into DNA, and inhibiting Topoisomerase II, an enzyme essential for DNA replication.[6][9]

Antimicrobial Mechanism of Action

The antimicrobial activity of quinoxaline derivatives often involves the inhibition of essential bacterial enzymes.

antimicrobial_pathway Quinoxaline Bioactive Quinoxaline DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoxaline->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Caption: Antimicrobial mechanism of action of bioactive quinoxalines.

A primary target for the antibacterial action of some quinoxaline compounds is DNA gyrase (a type of topoisomerase II), which is a crucial enzyme for DNA replication and repair in bacteria.[10] By inhibiting this enzyme, these quinoxalines disrupt essential cellular processes, ultimately leading to bacterial cell death. This selective targeting of a bacterial enzyme contributes to their potential as antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Bis(bromomethyl)quinoxaline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-stage synthesis of this compound.

Stage 1: Synthesis of 2,3-Dimethylquinoxaline

The initial step involves the condensation of o-phenylenediamine with diacetyl (2,3-butanedione).

Issue 1: Low Yield of 2,3-Dimethylquinoxaline

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: Competing side reactions can reduce the yield of the desired product.

  • Suboptimal Catalyst or Solvent: The choice of catalyst and solvent significantly impacts the reaction efficiency.

Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.

  • Catalyst and Solvent Optimization: The use of a mild acidic catalyst can improve the yield. Acetic acid is commonly used. Greener alternatives like saccharin in methanol have been reported to give high yields.[1]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the diketone is sometimes used to drive the reaction to completion.

Issue 2: Formation of Colored Impurities

Possible Causes:

  • Oxidation of o-phenylenediamine: o-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.

Solutions:

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Solvent Choice: Use a non-reactive solvent. Ethanol and methanol are commonly used and have been shown to be effective.

Stage 2: Bromination of 2,3-Dimethylquinoxaline

This step involves the free-radical bromination of the methyl groups of 2,3-dimethylquinoxaline using N-Bromosuccinimide (NBS).

Issue 3: Low Yield of this compound

Possible Causes:

  • Inefficient Radical Initiation: Insufficient initiation of the radical chain reaction will lead to a low conversion rate.

  • Incorrect Solvent: The choice of solvent is crucial for the success of NBS brominations.

  • Suboptimal Temperature: The reaction temperature affects both the rate of reaction and the selectivity.

Solutions:

  • Radical Initiator: Use a suitable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated using a UV lamp.

  • Solvent Selection: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used. However, due to their toxicity, acetonitrile has been reported as a safer and effective alternative.[2]

  • Temperature Control: The reaction is typically carried out under reflux. However, higher temperatures can sometimes lead to decreased selectivity and the formation of over-brominated byproducts. Optimization of the temperature is recommended.

Issue 4: Formation of Mono-brominated or Over-brominated Byproducts

Possible Causes:

  • Incorrect Stoichiometry of NBS: The molar ratio of NBS to 2,3-dimethylquinoxaline is critical for achieving the desired bis-bromination.

  • Reaction Time: Prolonged reaction times can lead to the formation of over-brominated products.

Solutions:

  • NBS Stoichiometry: Use at least two equivalents of NBS for the bis-bromination. A slight excess (e.g., 2.1-2.2 equivalents) is often used to ensure complete reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and quench the reaction once the starting material is consumed to avoid over-bromination.

Issue 5: Difficulty in Product Purification

Possible Causes:

  • Presence of Succinimide: Succinimide is a byproduct of the reaction with NBS and can co-precipitate with the product.

  • Similar Polarity of Byproducts: Mono-brominated and over-brominated byproducts may have similar polarities to the desired product, making separation by chromatography challenging.

Solutions:

  • Work-up Procedure: After the reaction, the mixture is typically cooled, and the succinimide byproduct can be removed by filtration.

  • Recrystallization: Recrystallization is an effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,3-Dimethylquinoxaline Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidEthanolReflux2 h~70-80General Procedure
SaccharinMethanol2010 min92[1]
NoneEthanolReflux4 hModerateGeneral Procedure

Table 2: Comparison of Reaction Conditions for Bromination of 2,3-Dimethylquinoxaline

Brominating AgentInitiatorSolventTemperature (°C)Yield (%)Reference
NBS (2.2 eq.)AIBNCCl₄RefluxGoodGeneral Procedure
NBS (2.2 eq.)Benzoyl PeroxideBenzeneRefluxGoodGeneral Procedure
NBS (2.1 eq.)UV lightAcetonitrile40High[2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylquinoxaline

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add diacetyl (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2,3-dimethylquinoxaline as a crystalline solid.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylquinoxaline (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture and irradiate with a UV lamp (or use a higher concentration of AIBN and reflux without a lamp).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound?

A1: The bromination step is the most critical. Careful control of the stoichiometry of NBS, the choice of initiator and solvent, and the reaction temperature are all crucial for maximizing the yield and minimizing the formation of byproducts.

Q2: Can I use bromine (Br₂) instead of NBS for the bromination step?

A2: While Br₂ can be used for bromination, NBS is generally preferred for benzylic brominations as it provides a low, constant concentration of Br₂ through its reaction with the HBr byproduct of the radical reaction. This helps to minimize side reactions such as addition to the aromatic ring.

Q3: My final product is a brownish powder, not the expected off-white solid. What could be the reason?

A3: A brownish color often indicates the presence of impurities, possibly from the oxidation of the starting materials or the formation of polymeric byproducts. Ensure that the starting o-phenylenediamine is pure and that the reaction is carried out under an inert atmosphere if necessary. Thorough purification by recrystallization, perhaps with the use of activated carbon, may be required.

Q4: The bromination reaction is not going to completion, even with a slight excess of NBS. What should I do?

A4: Check the activity of your radical initiator. AIBN and benzoyl peroxide can decompose over time. If using a UV lamp, ensure it is functioning correctly and is of the appropriate wavelength to initiate the reaction. You could also try a different solvent, as solvent polarity can influence the reaction rate.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. o-phenylenediamine is toxic and a suspected carcinogen. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used, such as carbon tetrachloride and benzene, are toxic and carcinogenic and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 2,3-Dimethylquinoxaline cluster_1 Stage 2: Bromination o-phenylenediamine o-phenylenediamine Condensation o-phenylenediamine->Condensation Diacetyl Diacetyl Diacetyl->Condensation 2,3-Dimethylquinoxaline 2,3-Dimethylquinoxaline Condensation->2,3-Dimethylquinoxaline  Ethanol, Acetic Acid (cat.)  Reflux Bromination 2,3-Dimethylquinoxaline->Bromination NBS NBS NBS->Bromination Initiator Initiator Initiator->Bromination This compound This compound Bromination->this compound  Acetonitrile  Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Problem? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure_Product Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Change_Solvent_Catalyst Change Solvent/ Catalyst Optimize_Conditions->Change_Solvent_Catalyst Change_Solvent_Catalyst->Impure_Product Recrystallize Recrystallize Impure_Product->Recrystallize Yes End End Impure_Product->End No Column_Chromatography Column Chromatography Recrystallize->Column_Chromatography Still Impure Recrystallize->End Pure Column_Chromatography->End

Caption: General troubleshooting workflow for synthesis.

References

common side reactions and byproducts in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges, side reactions, and byproduct formations encountered during the synthesis of quinoxalines. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines and what are the typical starting materials?

The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3] This versatile reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.[1]

Q2: I'm observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can it be prevented?

The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[4] This can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[4]

Troubleshooting Steps:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using methods like NMR or GC-MS. If impurities are present, purify the reagent through recrystallization or chromatography.[4]

  • Control Reaction Atmosphere: Certain 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities.[4] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help mitigate this issue.[4]

Q3: My characterization data suggests the presence of quinoxaline N-oxides in my product. How can I avoid this?

Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[4][5] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[4] The Beirut reaction is a known method for specifically synthesizing quinoxaline-1,4-dioxides, which can then be reduced to the desired quinoxaline.[3]

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Exclude Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[4]

Q4: What are the most effective methods for purifying quinoxaline products?

The most common and effective purification techniques for quinoxaline products are recrystallization and column chromatography.[1]

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[1][6] Ethanol is a frequently used solvent for this purpose.[1][6] The principle involves dissolving the crude product in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain dissolved.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective method.[1][7] A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired quinoxaline from byproducts and unreacted starting materials.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Inactive catalyst or non-optimal reaction conditions. Traditional methods often require high temperatures and strong acid catalysts.[2][8]

  • Solution:

    • Catalyst Choice: Numerous modern catalysts can improve yields under milder conditions. Consider using catalysts like cerium (IV) ammonium nitrate (CAN), TiO2-Pr-SO3H, or various heteropolyoxometalates.[2] A noncatalytic reaction between o-phenylenediamine and benzyl at room temperature may show no product formation, highlighting the importance of a catalyst.[8]

    • Solvent Selection: The choice of solvent can significantly impact the reaction. While ethanol is common, some modern protocols utilize water or solvent-free conditions.[2][9]

    • Temperature and Time: Optimize the reaction temperature and time. While some traditional methods require long reaction times at high temperatures, many newer protocols achieve high yields in minutes at room temperature.[2]

Issue 2: Difficulty with Purification by Column Chromatography

  • Potential Cause: The compound may be unstable on standard silica gel or the chosen solvent system may be inadequate.[6]

  • Solution:

    • Silica Gel Deactivation: Some quinoxaline derivatives are sensitive to the acidic nature of silica gel.[6] You can deactivate the silica gel by flushing the column with a solvent system containing a small amount (1-3%) of triethylamine.[6]

    • Alternative Stationary Phase: Consider using a different stationary phase like alumina or a reverse-phase C18 silica.[6]

    • Optimize Eluent: If the product co-elutes with an impurity, experiment with different solvent systems on a Thin Layer Chromatography (TLC) plate to achieve better separation before attempting column chromatography.[6] If the product does not elute, gradually increase the polarity of the eluent.[6]

Summary of Quinoxaline Synthesis Methods

The following table summarizes various catalytic methods for the synthesis of quinoxaline derivatives from o-phenylenediamine and a 1,2-dicarbonyl compound, highlighting the reaction conditions and yields.

CatalystSolventTemperatureTimeYield (%)Reference
Cerium (IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temp.20 min80-98[2]
Zinc TriflateAcetonitrileRoom Temp.-85-91[2]
Phosphate-based (MAP, DAP, or TSP)EthanolRoom Temp.-85-91[2][10]
TiO2-Pr-SO3HEthanol/Solvent-freeRoom Temp.10 min95[2]
Hexafluoroisopropanol (HFIP)Solvent-freeRoom Temp.20 min95[2]
Iodine (I2)DMSORoom Temp.12 h80-90[2]
Camphorsulfonic acid (CSA)EthanolRoom-Temp.2-8 hHigh[9]
Alumina-supported heteropolyoxometalateTolueneRoom Temp.-High[4]

Visualizations

Reaction Pathways in Quinoxaline Synthesis

G cluster_main Main Quinoxaline Synthesis cluster_side1 Side Reaction: Benzimidazole Formation cluster_side2 Side Reaction: N-Oxide Formation A o-Phenylenediamine C Quinoxaline (Desired Product) A->C Condensation E Benzimidazole (Byproduct) A->E Reaction B 1,2-Dicarbonyl Compound B->C G Quinoxaline N-Oxide (Byproduct) C->G Over-oxidation D Aldehyde/Carboxylic Acid (Impurity in Dicarbonyl) D->E F Oxidizing Agent (e.g., Air, Peracid) F->G

Caption: Key reaction pathways in quinoxaline synthesis and common byproduct formations.

General Experimental Workflow

G start Start reagents 1. Mix o-Phenylenediamine, 1,2-Dicarbonyl, Catalyst, and Solvent start->reagents reaction 2. Stir at Specified Temperature reagents->reaction monitor 3. Monitor Reaction by TLC reaction->monitor workup 4. Reaction Work-up (e.g., Quenching, Extraction) monitor->workup crude Crude Product workup->crude purify 5. Purification crude->purify end Pure Quinoxaline purify->end analysis 6. Characterization (NMR, MS, etc.) end->analysis

Caption: General experimental workflow for the synthesis and purification of quinoxalines.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_bad Purify Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions end Re-run Experiment reagents_bad->end conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_bad Optimize Temp, Time, or Atmosphere check_conditions->conditions_bad No check_catalyst Evaluate Catalyst Activity/Choice conditions_ok->check_catalyst conditions_bad->end catalyst_ok Catalyst Active check_catalyst->catalyst_ok Yes catalyst_bad Try Alternative Catalyst check_catalyst->catalyst_bad No catalyst_ok->end Consider other issues catalyst_bad->end

Caption: A troubleshooting flowchart for addressing low product yield in quinoxaline synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline

This protocol is a general procedure for the synthesis of a quinoxaline derivative using a heteropolyoxometalate catalyst.[4]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[4]

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.[4]

  • Add the catalyst to the mixture.[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the solid product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[4]

Protocol 2: Purification of Quinoxaline by Column Chromatography

This protocol outlines a general procedure for separating a quinoxaline product from impurities using silica gel column chromatography.[1][4]

Materials:

  • Crude quinoxaline product

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)[1]

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pour it into a chromatography column to create a packed bed.

  • Prepare the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[6]

  • Load the Column: Carefully add the dissolved sample or the silica with the adsorbed product to the top of the prepared column.

  • Elute the Column: Begin passing the eluent through the column. Start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to move the compounds down the column.[6]

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure quinoxaline product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinoxaline.

References

Technical Support Center: Synthesis of High-Purity Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzimidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of byproducts and achieve high-purity benzimidazole derivatives in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during benzimidazole synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 2-Substituted Benzimidazole

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an ineffective catalyst.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction yield.

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and lower the yield of the desired product.

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A gradual increase in temperature may also improve the reaction rate and yield, but be cautious as excessive heat can promote byproduct formation.

  • Screen Catalysts and Solvents: The choice of catalyst and solvent is crucial for efficient synthesis. The table below provides a comparison of different catalysts and solvents and their impact on product yield. For example, some Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to be highly effective.[1] Heterogeneous catalysts, such as engineered MgO@DFNS, can also offer high yields and the advantage of easy separation.[1]

  • Ensure Purity of Starting Materials: If possible, purify the o-phenylenediamine and aldehyde/carboxylic acid before use. Recrystallization or column chromatography are common purification methods. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[1]

Issue 2: Formation of 1,2-Disubstituted Benzimidazole Byproduct

This is a common byproduct when using aldehydes as the carbonyl source, resulting from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.

Possible Causes:

  • Stoichiometry: An excess of the aldehyde reactant can favor the formation of the 1,2-disubstituted product.

  • Reaction Conditions: Certain solvents and catalysts can preferentially promote the formation of the di-substituted byproduct. For instance, water-ethanol mixtures have been reported to favor the formation of 1,2-disubstituted benzimidazoles.

Recommended Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine, to favor the formation of the 2-substituted benzimidazole.

  • Solvent Selection: The choice of solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the formation of the desired 2-substituted product.

  • Catalyst Choice: Certain catalysts can enhance the selectivity towards the 2-substituted product. For example, supported gold nanoparticles have been shown to promote the selective synthesis of 2-substituted benzimidazoles.

Issue 3: Presence of Colored Impurities in the Final Product

Dark-colored impurities are often a result of the oxidation of the o-phenylenediamine starting material.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Potassium Permanganate Treatment: For persistent discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the crude benzimidazole until a faint pink color persists. The precipitated manganese dioxide is then removed by filtration after treatment with a reducing agent like sodium bisulfite to quench any remaining permanganate.

  • Purification of Starting Material: Purifying the o-phenylenediamine before the reaction can prevent the formation of these colored impurities from the outset.

Issue 4: Formation of N-Alkylated Byproducts

N-alkylation of the benzimidazole ring can occur if alkylating agents are present in the reaction mixture.

Possible Causes:

  • Presence of Alkylating Agents: Contaminants in the starting materials or solvents, or in-situ formation of alkylating species can lead to N-alkylation.

Recommended Solutions:

  • Use High-Purity Reagents and Solvents: Ensure that all starting materials and solvents are free from potential alkylating agents.

  • Control Reaction Conditions: Avoid conditions that could generate alkylating species.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing benzimidazoles?

A1: The two most common methods are the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen synthesis, which uses an aldehyde as the carbonyl source.[1]

Q2: How can I monitor the progress of my benzimidazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. LC-MS can also be used for more detailed monitoring and to identify the formation of byproducts.

Q3: What are the best practices for purifying crude benzimidazole products?

A3: Recrystallization is a common and effective method for purifying solid benzimidazoles. The choice of solvent is critical for successful recrystallization. Column chromatography is another powerful technique, especially for separating mixtures of closely related compounds or for purifying oily products. For removing colored impurities, treatment with activated carbon is often effective.

Q4: Can I use microwave irradiation to improve my benzimidazole synthesis?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation compared to conventional heating methods.[2]

Q5: Are there any "green" or environmentally friendly methods for benzimidazole synthesis?

A5: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and solvent-free reaction conditions.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of benzimidazole synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzimidazole *

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneCHCl₃Room Temp440[1]
NH₄ClCHCl₃Room Temp494[1]
p-TsOHTolueneReflux3High[2]
Er(OTf)₃Water800.3398 (1,2-disubstituted)[4]
Au/TiO₂CHCl₃:MeOH (3:1)25295 (2-substituted)[5]
MgO@DFNSEthanolRoom Temp4High[1]

*Reaction of o-phenylenediamine and benzaldehyde.

Table 2: Effect of Solvent on the Selectivity of 2-Substituted vs. 1,2-Disubstituted Benzimidazole Formation *

SolventCatalystProduct Ratio (2-subst. : 1,2-disubst.)Reference
TolueneNoneFavors 2-substituted
Water-EthanolNoneFavors 1,2-disubstituted
WaterEr(OTf)₃Selective for 1,2-disubstituted[4]
CHCl₃:MeOH (3:1)Au/TiO₂Selective for 2-substituted[5]

*General observations from the literature.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride Catalyst

This protocol is adapted from a procedure known to produce high yields of 2-substituted benzimidazoles with minimal byproducts.[6]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Ammonium chloride (NH₄Cl)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).

  • Add the aromatic aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: Hexane/ethyl acetate 30/70).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with water (10 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole.

Protocol 2: Purification of Benzimidazoles from Colored Impurities

This protocol describes a general method for removing colored impurities often encountered in benzimidazole synthesis.

Materials:

  • Crude benzimidazole product

  • Water or another suitable recrystallization solvent

  • Activated carbon

  • Potassium permanganate (optional)

  • Sodium bisulfite (optional)

Procedure:

  • Dissolve the crude benzimidazole in a minimum amount of boiling water or another suitable solvent in a flask.

  • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

  • Continue to heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Optional (for highly colored impurities): Before adding activated carbon, add a dilute aqueous solution of potassium permanganate dropwise to the boiling solution until a faint pink color persists. Then, add solid sodium bisulfite portion-wise until the solution becomes colorless. Proceed with the activated carbon treatment as described above.

Visualizations

Signaling Pathways and Experimental Workflows

Benzimidazole_Synthesis_Byproducts cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction 2-Substituted Benzimidazole 2-Substituted Benzimidazole Reaction->2-Substituted Benzimidazole 1,2-Disubstituted Benzimidazole 1,2-Disubstituted Benzimidazole Reaction->1,2-Disubstituted Benzimidazole Oxidation Byproducts Oxidation Byproducts Reaction->Oxidation Byproducts

Caption: Key factors influencing benzimidazole synthesis and byproduct formation.

Troubleshooting_Workflow start Low Yield or High Impurity check_purity Check Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Pure purify_sm->optimize_cond change_cat Screen Catalysts optimize_cond->change_cat change_solv Screen Solvents optimize_cond->change_solv adjust_temp Adjust Temperature and Time optimize_cond->adjust_temp monitor Monitor with TLC/LC-MS change_cat->monitor change_solv->monitor adjust_temp->monitor success High Yield and Purity Achieved monitor->success

Caption: Troubleshooting workflow for optimizing benzimidazole synthesis.

Byproduct_Formation_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway A o-Phenylenediamine + Aldehyde B Schiff Base Intermediate A->B Condensation C 2-Substituted Benzimidazole B->C Cyclization & Oxidation D Schiff Base Intermediate + Aldehyde B->D Excess Aldehyde E Di-imine Intermediate D->E Condensation F 1,2-Disubstituted Benzimidazole E->F Cyclization & Rearrangement

Caption: Simplified mechanism for the formation of 2-substituted and 1,2-disubstituted benzimidazoles.

References

Technical Support Center: Purification of Crude 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-Bis(bromomethyl)quinoxaline by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase is silica gel. However, some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation of the product.[1] If you observe significant streaking, product loss, or the appearance of new, more polar impurities on TLC, consider the following:

  • Deactivated Silica Gel: Flush the column with a solvent system containing a small amount of a neutralizer like triethylamine (1-2%) before loading your sample.[1]

  • Alternative Stationary Phases: Alumina (neutral or basic) or reverse-phase C18 silica can be considered if issues persist with silica gel.[1]

Q2: What is a good starting mobile phase for the purification?

A2: A common mobile phase for the purification of this compound and similar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[2][3][4][5][6] A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), gradually increasing the polarity (gradient elution) to elute the desired compound.[1] The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q3: How should I load my crude sample onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[1] Ensure the compound is fully dissolved. If the compound is not very soluble, this method may not be ideal.

  • Dry Loading (Pre-adsorption): If the compound has low solubility in the mobile phase, it is best to pre-adsorb it onto a small amount of silica gel.[1] To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of the column.

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.

A4: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a more polar solvent to your mobile phase. For example, a small amount of methanol or dichloromethane could be added to the ethyl acetate/hexane mixture. However, be aware that this compound is susceptible to hydrolysis, so prolonged exposure to highly polar protic solvents should be minimized.

Q5: The purified compound shows signs of degradation after storage. How can I prevent this?

A5: this compound can be sensitive to moisture and light. The bromomethyl groups are susceptible to hydrolysis. Store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase selectivity.- Column overloading.- Optimize Mobile Phase: Experiment with different solvent systems on TLC to improve separation before scaling up.[1] Try different solvent combinations (e.g., dichloromethane/hexanes).- Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material.
Product Streaking on TLC/Column - Compound degradation on silica gel.- Sample insolubility at the point of application.- Deactivate Silica Gel: Add 1-2% triethylamine to your mobile phase.[1]- Use Dry Loading: Pre-adsorb the sample onto silica gel to ensure even loading.[1]- Check Solubility: Ensure your compound is fully dissolved if using wet loading.
Low Recovery of Product - Irreversible adsorption to the stationary phase.- Product precipitation on the column.- Degradation during purification.- Use a More Polar Eluent: Gradually increase the polarity of the mobile phase to ensure complete elution.- Consider Alumina: If strong interaction with silica is suspected, try a different stationary phase like neutral alumina.- Work Quickly and Avoid Protic Solvents: Minimize the time the compound spends on the column and avoid highly polar protic solvents to reduce the risk of hydrolysis.
Product Elutes Too Quickly - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
No Product Eluting from the Column - Mobile phase is not polar enough.- Compound may have degraded on the column.- Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent. If necessary, a stronger solvent like methanol can be cautiously added.- Analyze a Small Aliquot: If degradation is suspected, carefully collect the silica from the top of the column and attempt to extract any material to analyze by TLC or other methods.

Experimental Protocol: Column Chromatography of this compound

This is a representative protocol and may require optimization based on the specific impurities present in your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

2. Mobile Phase Preparation:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A starting point is 5% Ethyl Acetate in Hexanes.

  • If deactivation is necessary, add 1% triethylamine to the mobile phase mixture.

3. Column Packing:

  • Pack the chromatography column with silica gel using either the wet or dry packing method.

  • Ensure the silica gel bed is well-settled and free of cracks or air bubbles.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial mobile phase.

    • Carefully pipette the solution onto the top of the silica gel bed.

5. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity mobile phase.

  • Collect fractions and monitor the elution progress by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the desired compound.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • The final product should be a solid.[7] Dry the purified solid under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Typical Values / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Deactivation with triethylamine may be necessary.
Mobile Phase Ethyl Acetate / HexanesGradient elution, typically starting from 5% ethyl acetate.
Rf of Pure Product ~0.3 - 0.5This is an estimated range and will depend on the exact solvent system. For example, an Rf of ~0.3 in 15:1 petroleum ether/ethyl acetate has been reported for a similar quinoxaline derivative.[3]
Loading Capacity 1-5% of silica gel weightA general guideline; may vary based on the difficulty of the separation.
Expected Yield >80%Highly dependent on the purity of the crude material and the success of the chromatography.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_isolation Product Isolation tlc TLC Analysis to Determine Optimal Mobile Phase column_packing Pack Column with Silica Gel and Equilibrate tlc->column_packing dissolve Dissolve Crude Product column_packing->dissolve adsorb Adsorb on Silica Gel (Dry Loading) dissolve->adsorb load Load Sample onto Column adsorb->load elute Elute with Mobile Phase (Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate dry Dry Purified Product evaporate->dry

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of High-Purity Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on recrystallization techniques for obtaining high-purity quinoxaline derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of quinoxaline derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My quinoxaline derivative is not dissolving in the hot solvent, or I have to use an excessively large volume of solvent.

  • Possible Causes:

    • The chosen solvent is not appropriate for your specific quinoxaline derivative. The polarity of the solvent may not be suitable to overcome the crystal lattice energy of the compound.

    • The solvent is not hot enough.

    • The compound is highly insoluble in most common solvents.

  • Suggested Solutions:

    • Solvent Screening: Perform a systematic solvent screen with small amounts of your crude product to identify a suitable solvent. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1] Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[2]

    • Increase Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.

    • Use a Solvent Mixture: If no single solvent is ideal, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to clarify the solution before allowing it to cool.[1] For some quinoxaline derivatives, a methanol/water mixture can be effective.[1]

Q2: My quinoxaline derivative "oils out" instead of forming crystals upon cooling.

  • Possible Causes:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound.

    • The solution is cooling too rapidly.

    • The presence of significant impurities is depressing the melting point of your compound.

  • Suggested Solutions:

    • Lower the Boiling Point of the Solvent System: If using a mixed solvent system, you can adjust the ratio to lower the overall boiling point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then allow it to cool slowly again.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Q3: I have a very low yield of recrystallized product.

  • Possible Causes:

    • Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.

    • Premature crystallization occurred during hot filtration (if performed).

    • The product is too soluble in the chosen solvent, even at low temperatures.

    • Crystals were not completely transferred during filtration.

  • Suggested Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.

    • Solvent Selection: Choose a solvent in which your compound has lower solubility at cold temperatures.

    • Concentrate the Mother Liquor: If you suspect significant product loss in the mother liquor, you can concentrate it by evaporation and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure.

    • Thorough Transfer: Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals to the filter.

Q4: No crystals form even after the solution has cooled to room temperature and been in an ice bath.

  • Possible Causes:

    • The solution is not supersaturated, likely due to using too much solvent.

    • The solution is supersaturated, but crystallization has not been initiated.

  • Suggested Solutions:

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inner surface of the flask with a glass rod.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid, then add a drop or two of the "good" solvent to clarify before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing quinoxaline derivatives? A1: Ethanol and methanol are commonly used and effective solvents for the recrystallization of many quinoxaline derivatives.[2][3] For less polar derivatives, solvent systems like petroleum ether/ethyl acetate can be employed.[2] The ideal solvent will depend on the specific substituents on the quinoxaline core.

Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization? A2: A single-solvent recrystallization is generally preferred for its simplicity. However, if you cannot find a single solvent in which your compound is highly soluble when hot and poorly soluble when cold, a mixed-solvent system is a good alternative.

Q3: How can I remove colored impurities during recrystallization? A3: If your crude product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q4: What is the purpose of washing the crystals after filtration? A4: Washing the collected crystals with a small amount of the cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your purified product.

Q5: How can I be sure my recrystallized product is pure? A5: The purity of your recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Data Presentation

Solvent Suitability and Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides solubility data for a representative quinoxaline derivative, 6-chloro-2,3-diphenylquinoxaline, in various organic solvents at different temperatures. This data can serve as a guide for selecting solvents for other quinoxaline derivatives with similar structural features.

SolventTemperature (°C)Mole Fraction Solubility (x)
Acetone 250.0015
400.0032
Ethyl Acetate 250.0021
400.0045
Methanol 250.0003
400.0007
Ethanol 250.0005
400.0011
Toluene 250.0038
400.0081

Data is illustrative and based on available information for 6-chloro-2,3-diphenylquinoxaline.

Purity Improvement Post-Recrystallization

Recrystallization can significantly improve the purity of quinoxaline derivatives. The following table provides illustrative examples of purity enhancement for different quinoxaline derivatives after recrystallization.

Quinoxaline DerivativeCrude Purity (%)Recrystallization Solvent(s)Recrystallized Purity (%)Analytical Method
Quinoxalin-2(1H)-one ~85Ethanol>98HPLC
2,3-Diphenylquinoxaline ~90Ethanol>99HPLC
2,3-Dihydroxyquinoxaline ~92Methanol/Water>99HPLC

This data is representative and compiled from various sources. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2,3-Diphenylquinoxaline

This protocol describes the purification of 2,3-diphenylquinoxaline using ethanol as the recrystallization solvent.

Materials:

  • Crude 2,3-diphenylquinoxaline

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask.

  • Add a small amount of ethanol to the flask, just enough to cover the solid.

  • Heat the mixture to the boiling point of ethanol while stirring.

  • Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization of 2,3-Dihydroxyquinoxaline

This protocol is suitable for compounds that do not have ideal solubility characteristics in a single solvent. A methanol/water system is used here.

Materials:

  • Crude 2,3-dihydroxyquinoxaline

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • In a fume hood, dissolve the crude 2,3-dihydroxyquinoxaline in the minimum amount of hot methanol in an Erlenmeyer flask.[1]

  • While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.[1]

  • Add a few drops of hot methanol to the solution until the cloudiness just disappears.[1]

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath to complete the crystallization process.[1]

  • Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of a cold methanol/water mixture.

  • Dry the purified crystals thoroughly.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Quinoxaline Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow to Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end High-Purity Quinoxaline Derivative dry->end

Caption: A general workflow for the recrystallization of quinoxaline derivatives.

Troubleshooting_Flowchart Recrystallization Troubleshooting Guide start Problem Encountered During Recrystallization issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield solution_no_crystals Induce Crystallization: - Seed with a pure crystal - Scratch the flask - Reduce solvent volume no_crystals->solution_no_crystals solution_oiling_out Troubleshoot Oiling Out: - Cool solution slowly - Add more hot solvent and re-cool - Change solvent system oiling_out->solution_oiling_out solution_low_yield Address Low Yield: - Use minimum hot solvent - Ensure complete cooling - Concentrate mother liquor low_yield->solution_low_yield

Caption: A logical flowchart for troubleshooting common recrystallization issues.

References

addressing solubility issues of 2,3-Bis(bromomethyl)quinoxaline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling solubility issues associated with 2,3-Bis(bromomethyl)quinoxaline.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventTypeSolubilityNotes
Dimethylformamide (DMF)Polar AproticSolubleCommonly used as a reaction solvent for this compound.
Dimethyl sulfoxide (DMSO)Polar AproticSolubleEffective for creating stock solutions.
Chloroform (CHCl₃)NonpolarSolubleMentioned as a solvent in synthetic preparations.
Dichloromethane (DCM)NonpolarSolubleOften used for workup and purification (e.g., column chromatography).
AcetonePolar AproticSolubleUsed as a solvent for reactions with nucleophiles.[1]
Tetrahydrofuran (THF)Polar AproticSparingly SolubleMay require heating to achieve complete dissolution.
Acetonitrile (MeCN)Polar AproticSparingly SolubleSolubility may be limited at room temperature.
Ethanol (EtOH)Polar ProticSparingly SolubleOften used for recrystallization, implying lower solubility at room temperature.
Methanol (MeOH)Polar ProticSparingly SolubleSimilar to ethanol, used for purification by recrystallization.
Ethyl Acetate (EtOAc)Moderately PolarSparingly SolubleCommonly used as an eluent in chromatography, suggesting some solubility.
TolueneNonpolarSparingly to InsolubleNot a primary solvent of choice for dissolution.
HexaneNonpolarInsolubleTypically used as an anti-solvent for precipitation or in chromatography mixtures.

Experimental Protocols

Protocol for the Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound, a common procedure for its use in chemical reactions and biological screening.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heating block (optional)

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Dissolution: Cap the vial tightly and vortex the mixture for 30-60 seconds.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Warming (if necessary): If undissolved solid remains, warm the solution to 30-40°C in a water bath or on a heating block.

  • Vortexing: After warming, vortex the solution again for 30-60 seconds.

  • Final Inspection: Once the solution is clear and free of particles, it is ready for use.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature to minimize degradation.

Troubleshooting and FAQs

This section addresses common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my chosen solvent. What should I do?

A1: If you are experiencing poor solubility, consider the following:

  • Increase Temperature: Gently warming the solution can significantly improve solubility. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Co-solvent System: If a single solvent is ineffective, a co-solvent system may be beneficial. For instance, adding a small amount of DMSO or DMF to a less polar solvent can improve solubility.

  • Solvent Choice: Refer to the solubility table to ensure you are using an appropriate solvent. For creating stock solutions, DMSO or DMF are generally reliable choices.

Q2: My solution of this compound has turned yellow/brown. Is it still usable?

A2: A color change may indicate degradation of the compound. Quinoxaline derivatives can be sensitive to light and air. It is recommended to use freshly prepared solutions. If the solution is significantly discolored, it is advisable to prepare a fresh batch to ensure the integrity of your experiment.

Q3: Can I use protic solvents like ethanol or methanol to dissolve this compound for a reaction?

A3: While sparingly soluble, these solvents can be used, particularly for recrystallization. However, be aware that the bromomethyl groups are reactive towards nucleophiles. If your reaction involves a nucleophilic substitution, using a protic solvent that can also act as a nucleophile (solvolysis) may lead to unwanted side products. In such cases, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred.[1]

Q4: How should I store solid this compound and its solutions?

A4: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. Solutions should be stored in tightly sealed, light-protected vials, and for long-term storage, consider refrigeration and an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Precipitation Issues

Unexpected precipitation of this compound from a solution can disrupt experiments. The following guide provides a systematic approach to resolving this issue.

G Troubleshooting Precipitation of this compound start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Dilute the solution or prepare a new, lower concentration stock. check_concentration->reduce_concentration Yes check_temperature Was there a temperature change? check_concentration->check_temperature No solution_stable Solution is stable. reduce_concentration->solution_stable warm_solution Gently warm the solution to redissolve the precipitate. check_temperature->warm_solution Yes check_solvent Is the solvent appropriate? check_temperature->check_solvent No warm_solution->solution_stable change_solvent Switch to a better solvent (e.g., DMSO, DMF) or use a co-solvent system. check_solvent->change_solvent No check_purity Could the compound be impure? check_solvent->check_purity Yes change_solvent->solution_stable purify Purify the compound (e.g., by recrystallization) before use. check_purity->purify Yes check_purity->solution_stable No purify->solution_stable

References

Technical Support Center: Optimizing Nucleophilic Substitution on Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on quinoxalines.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions on quinoxaline scaffolds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Material

Possible Cause Recommendation
Insufficiently Activated Quinoxaline Ring: The inherent electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic attack. However, reactivity is significantly influenced by other substituents.The presence of electron-withdrawing groups (EWGs) on the quinoxaline ring can enhance the rate of nucleophilic aromatic substitution. For substrates lacking activating groups, consider a higher reaction temperature or longer reaction time.[1]
Poor Nucleophile: The strength of the nucleophile is a critical factor. Neutral nucleophiles like amines or alcohols may require a base to generate a more potent conjugate base (amide or alkoxide).[1]If using a neutral nucleophile, the addition of a suitable base is often necessary. For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. Thiols are generally excellent nucleophiles for SNAr reactions.[1]
Suboptimal Temperature: Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier.If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal temperature and avoid decomposition at excessively high temperatures.
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and outcomes.Polar aprotic solvents like DMF, DMSO, and CH3CN are generally preferred as they can accelerate the rate of SN2 reactions by solvating the cation, making the nucleophile more available to react.[1][2] Protic solvents, such as alcohols, may decrease the rate of SN2 reactions by solvating the nucleophile.[2]
Poor Leaving Group: The nature of the leaving group is critical, as its departure is often involved in the rate-determining step. Good leaving groups are typically weak bases that can stabilize the negative charge after bond cleavage.[3][4]The reactivity order for halogen leaving groups in SNAr reactions is often F > Cl ≈ Br > I.[5] If your substrate has a poor leaving group, you may need to use more forcing reaction conditions or consider synthesizing a derivative with a better leaving group, such as a tosylate or mesylate.

Issue 2: Formation of Multiple Products

Possible Cause Recommendation
Di-substitution: If the starting material has multiple leaving groups, or if the mono-substituted product is still reactive, di-substitution can occur.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) or a slight excess of the quinoxaline substrate. Running the reaction at a lower temperature and adding the nucleophile slowly can also improve selectivity for the mono-substituted product.[1]
Reaction with Solvent: Nucleophilic solvents, such as alcohols, can sometimes compete with the intended nucleophile.[1]Choose a non-reactive, polar aprotic solvent like DMF or DMSO.
Decomposition: A dark coloration and the formation of a complex mixture of products can indicate decomposition of the starting material or product, which can be caused by strong bases or excessively high temperatures.[1]Use the mildest effective base, such as K2CO3 or Cs2CO3.[1] Optimize the reaction temperature by gradually increasing it and monitoring the reaction progress to avoid degradation.
Formation of Regioisomers: With unsymmetrical quinoxalines, nucleophilic attack can potentially occur at different positions, leading to a mixture of regioisomers.The regioselectivity can be influenced by the electronic and steric nature of the substituents on the quinoxaline ring. Careful analysis of the product mixture (e.g., by NMR) is necessary. In some cases, catalyst choice or reaction conditions can be tuned to favor one isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloroquinoxaline unreactive towards an amine nucleophile?

A1: Several factors could contribute to low reactivity. The quinoxaline ring may lack sufficient activation from electron-withdrawing groups. The amine could be a weak nucleophile or be sterically hindered.[1] Ensure you are using an appropriate polar aprotic solvent and an adequate temperature, as heating is often required.[1] The addition of a base can also increase the nucleophilicity of the amine by deprotonating it.[1]

Q2: What is the best solvent for nucleophilic substitution on quinoxalines?

A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choice for SNAr reactions on quinoxalines.[1][2] These solvents help to dissolve the reactants and can accelerate the reaction rate.

Q3: How can I avoid the formation of a di-substituted product?

A3: To minimize di-substitution, you can employ several strategies:

  • Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.[1]

  • Run the reaction at a lower temperature to favor mono-substitution.[1]

  • Add the nucleophile slowly to the reaction mixture to maintain its low concentration.[1]

Q4: My reaction is turning dark and yielding a complex mixture. What should I do?

A4: A dark reaction mixture and multiple products often indicate decomposition. This could be due to the use of too strong a base or an excessively high reaction temperature. Consider using a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[1] Also, try running the reaction at a lower temperature and carefully monitor its progress.

Q5: What is the role of a base in these reactions?

A5: When using nucleophiles with acidic protons, such as amines or thiols, a base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.[1] However, the base should be chosen carefully to avoid decomposition of the starting materials or products.[1] Inorganic bases like K2CO3 and Cs2CO3 are often good choices.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

EntrySubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
12-Chloro-3-(2-thienyl)quinoxalineAmineDMF1001285[1]
22-Chloro-3-(2-thienyl)quinoxalineAmineDMSO10012-[1]
36-FluoroquinoxalinePyrrolidineDMF120 (MW)0.5Low[6]
46-FluoroquinoxalinePyrrolidineDMSOReflux--[6]
56-FluoroquinoxalinePyrrolidineDMSO200 (MW)0.593[6][7]

Table 2: Effect of Nucleophile on Yield under Microwave Conditions

Reaction Conditions: 1 equiv. 6-fluoroquinoxaline, 2 equiv. amine, 2 equiv. K2CO3 in DMSO at 200°C for 30 min (microwave).[6]

EntryNucleophileYield (%)Reference
1Pyrrolidine93[7]
2Piperidine85[7]
34-Methoxybenzylamine45[7]
4Imidazole92[7]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Halo-Quinoxaline

This protocol provides a general guideline. Specific conditions such as temperature, reaction time, and purification method should be optimized for each specific substrate and nucleophile combination.

Materials:

  • Halo-quinoxaline (e.g., 2-chloroquinoxaline) (1.0 eq)

  • Nucleophile (e.g., amine, thiol) (1.0-1.2 eq)

  • Base (e.g., K2CO3, Cs2CO3) (if required, 1.5-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-quinoxaline and the anhydrous solvent.

  • If a base is required, add it to the mixture.

  • Add the nucleophile to the reaction mixture. For highly reactive systems, the nucleophile may be added dropwise at a lower temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted quinoxaline.[8]

Visualizations

experimental_workflow reagents Reagents: - Halo-quinoxaline - Nucleophile - Base (optional) - Solvent setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: - Heating - Monitoring (TLC/LC-MS) setup->reaction 2. Heat & Monitor workup Work-up: - Quenching - Extraction - Washing reaction->workup 3. Cool & Quench purification Purification: - Column Chromatography or Recrystallization workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Caption: General experimental workflow for nucleophilic substitution on quinoxalines.

troubleshooting_flowchart start Low or No Product check_activation Is the quinoxaline ring activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes no_activation Increase Temperature/Time Add EWG to substrate check_activation->no_activation No check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes weak_nucleophile Add Base Use a stronger nucleophile check_nucleophile->weak_nucleophile No check_side_reactions Are there side products? check_conditions->check_side_reactions Yes suboptimal_conditions Optimize Temperature Change Solvent (Polar Aprotic) check_conditions->suboptimal_conditions No di_substitution Adjust Stoichiometry Lower Temperature check_side_reactions->di_substitution Di-substitution? decomposition Use Milder Base Lower Temperature check_side_reactions->decomposition Decomposition?

Caption: Troubleshooting decision tree for low-yielding quinoxaline substitution reactions.

References

preventing over-oxidation and N-oxide formation in quinoxaline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during quinoxaline synthesis, with a specific focus on preventing over-oxidation and the formation of unwanted N-oxide byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N-oxide formation in quinoxaline reactions?

A1: Quinoxaline N-oxides typically form due to over-oxidation of the quinoxaline ring.[1] This can be attributed to several factors:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote oxidation.

  • Presence of Strong Oxidizing Agents: The use of potent oxidizing agents can lead to the unwanted oxidation of the nitrogen atoms in the quinoxaline core.

  • Atmospheric Oxygen: Reactions conducted in the presence of air, especially at elevated temperatures, are prone to N-oxide formation due to aerial oxidation.[1]

  • Impure Solvents: Solvents, particularly ethers like THF or dioxane, can contain peroxide impurities that may cause N-oxidation.

Q2: How can I minimize or prevent the formation of quinoxaline N-oxides during my synthesis?

A2: Several strategies can be employed to suppress N-oxide formation:

  • Control the Reaction Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is a highly effective method to prevent aerial oxidation.[1]

  • Avoid Strong Oxidizing Agents: If the synthetic route does not necessitate an oxidant, ensure that none are inadvertently introduced. If an oxidation step is required for another part of the molecule, select a mild and selective oxidant that will not affect the quinoxaline nitrogen atoms.

  • Use Freshly Distilled Solvents: To eliminate peroxide impurities, it is advisable to use freshly distilled solvents, especially for ethers.

  • Optimize Reaction Conditions: Employing milder reaction temperatures and shorter reaction times can help minimize over-oxidation.

Q3: I have already formed a significant amount of quinoxaline N-oxide. Can it be converted back to the desired quinoxaline?

A3: Yes, quinoxaline N-oxides can be reduced back to the corresponding quinoxaline. This process is known as deoxygenation. A common and effective method involves the use of trivalent phosphorus compounds, such as triphenylphosphine (PPh₃).

Q4: What are some reliable, high-yield methods for synthesizing quinoxalines that generally avoid N-oxide formation?

A4: Numerous modern synthetic methods provide high yields of quinoxalines with minimal side products. These often involve the use of specific catalysts under optimized conditions. For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be efficiently catalyzed by various systems, including recyclable alumina-supported heteropolyoxometalates, affording excellent yields at room temperature.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant N-oxide formation detected by LC-MS or NMR. Reaction exposed to atmospheric oxygen.Perform the reaction under an inert atmosphere (Nitrogen or Argon). See Experimental Protocol 1 .
Use of a strong, non-selective oxidizing agent.If possible, substitute with a milder oxidant. If no oxidant is required, ensure all reagents and solvents are free of oxidizing impurities.
High reaction temperature or prolonged reaction time.Attempt the reaction at a lower temperature and monitor closely for completion to avoid extended heating.
Peroxide impurities in solvents (e.g., THF, dioxane).Use freshly distilled or commercially available anhydrous solvents.
Low yield of desired quinoxaline with N-oxide as the major byproduct. Over-oxidation is the dominant reaction pathway.In addition to the above preventative measures, consider a post-reaction deoxygenation step. See Experimental Protocol 2 .
Inconsistent results with recurring N-oxide formation. System not properly sealed from the atmosphere.Ensure all glassware joints are well-sealed and a positive pressure of inert gas is maintained throughout the reaction.

Quantitative Data on High-Yield Quinoxaline Synthesis

The following table summarizes various catalytic systems that have been reported to produce high yields of quinoxalines, implicitly suggesting minimal N-oxide formation under the specified conditions.

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPo-phenylenediamine, BenzilToluene252 h92[1]
AlFeMoVPo-phenylenediamine, BenzilToluene252 h80[1]
I₂ (20 mol%)α-hydroxy ketones, o-phenylenediamineDMSONot specifiedNot specified78-99[2]
Nitrilotris(methylenephosphonic acid) C-1 (5 mol%)1,2-diamines, 1,2-carbonyl compoundsNot specifiedNot specifiedShort80-97
Ammonium bifluoride (NH₄HF₂)o-phenylenediamine, 1,2-dicarbonyl compoundsAqueous EthanolNot specifiedNot specified90-98[2]
Fe₃O₄@SiO₂/Schiff base/Co(II)o-phenylenediamine, BenzilEthanol/H₂ORoom Temp.Not specified95[3]
Cerium (IV) ammonium nitrate (CAN) (5 mol%)o-phenylenediamines, vicinal diketonesTap WaterRoom Temp.Not specifiedExcellent[4]
Nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA)o-phenylenediamines, 1,2-diketonesNot specifiedRoom Temp.Not specifiedExcellent[4]

Experimental Protocols

Experimental Protocol 1: Synthesis of Quinoxalines under an Inert Atmosphere

This protocol provides a general procedure for the synthesis of quinoxalines while minimizing exposure to atmospheric oxygen.

Materials:

  • Two-neck round-bottom flask

  • Stir bar

  • Condenser

  • Rubber septa

  • Nitrogen or Argon gas source with tubing

  • Balloon

  • Syringes and needles

  • o-phenylenediamine derivative (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

  • Catalyst (if required)

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar in the two-neck round-bottom flask.

    • Attach a condenser to the central neck of the flask.

    • Seal the side neck and the top of the condenser with rubber septa.

    • Thoroughly flame-dry the entire apparatus under vacuum or in a stream of inert gas to remove any adsorbed moisture and oxygen. Allow to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere Introduction:

    • Fill a balloon with nitrogen or argon gas.

    • Insert a needle connected to the inert gas source through the septum on the side neck.

    • Insert a second needle (venting needle) through the same septum to allow for the displacement of air inside the flask.

    • Flush the flask with the inert gas for 5-10 minutes.

    • Remove the venting needle first, then the gas inlet needle, leaving a positive pressure of inert gas inside the flask. Alternatively, keep the balloon attached to maintain a positive pressure.

  • Reagent Addition:

    • Add the o-phenylenediamine derivative and the 1,2-dicarbonyl compound to the flask. If a solid catalyst is used, it can be added at this stage.

    • Using a syringe, add the anhydrous solvent to the flask through the septum.

  • Reaction:

    • Commence stirring and heat the reaction to the desired temperature if necessary.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • The reaction can now be worked up according to the specific requirements of the product (e.g., quenching, extraction, filtration).

Experimental Protocol 2: Deoxygenation of Quinoxaline N-oxide

This protocol describes a general method for the reduction of a quinoxaline N-oxide to its corresponding quinoxaline using triphenylphosphine.

Materials:

  • Quinoxaline N-oxide (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.2 mmol)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane, 15 mL)

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoxaline N-oxide in the chosen anhydrous solvent.

    • Add triphenylphosphine to the solution.

    • Attach a condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the deoxygenation by TLC. The product quinoxaline will be less polar than the starting N-oxide, and triphenylphosphine oxide will also be visible on the TLC plate.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired quinoxaline from triphenylphosphine oxide and any unreacted starting material.

Visualizations

troubleshooting_workflow start Quinoxaline Reaction Completion analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Is N-Oxide Present? analysis->decision no_noxide No Significant N-Oxide decision->no_noxide No yes_noxide Significant N-Oxide Detected decision->yes_noxide Yes purification Purification no_noxide->purification troubleshoot Troubleshooting Steps yes_noxide->troubleshoot deoxygenation Perform Deoxygenation of Crude Product yes_noxide->deoxygenation inert_atm Use Inert Atmosphere troubleshoot->inert_atm mild_cond Use Milder Conditions (Temp, Time) troubleshoot->mild_cond pure_solv Use Pure/Distilled Solvents troubleshoot->pure_solv deoxygenation->purification final_product Pure Quinoxaline purification->final_product

Caption: Troubleshooting workflow for N-oxide formation in quinoxaline synthesis.

reaction_pathways reactants o-Phenylenediamine + 1,2-Dicarbonyl desired_path Desired Reaction Conditions (Inert Atmosphere, Mild Temp.) reactants->desired_path undesired_path Undesired Reaction Conditions (Air, High Temp., Oxidants) reactants->undesired_path quinoxaline Quinoxaline (Desired Product) desired_path->quinoxaline undesired_path->quinoxaline over_oxidation Over-oxidation undesired_path->over_oxidation quinoxaline->over_oxidation n_oxide Quinoxaline N-Oxide (Byproduct) over_oxidation->n_oxide deoxygenation Deoxygenation (e.g., PPh3) n_oxide->deoxygenation deoxygenation->quinoxaline

References

catalyst selection for improved yield and purity in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent and classical method for synthesizing the quinoxaline core structure is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] This method is widely utilized due to its straightforward nature and the ready availability of the starting materials.[1]

Q2: What are the typical challenges associated with traditional quinoxaline synthesis?

Traditional synthesis protocols often present several challenges, including:

  • Low yields: Reactions may not proceed to completion.[1]

  • Long reaction times: Many classical procedures require extended periods of heating or refluxing.[1][2]

  • Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][2][3]

  • Formation of side products: Undesired side reactions can complicate the purification process.[1]

  • Use of toxic solvents: Many protocols employ hazardous organic solvents.[1][3]

Q3: How can catalyst selection improve the yield and purity of my quinoxaline synthesis?

Modern approaches focus on utilizing efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for improving both yield and reaction time.[1] Screening different types of catalysts, such as heterogeneous, homogeneous, and nanocatalysts, can significantly enhance reaction outcomes. Greener protocols using efficient catalysts in solvents like ethanol or water have demonstrated high efficiency.[4]

Q4: What are some common side products in quinoxaline synthesis and how can I avoid them?

Common side products include benzimidazoles, quinoxaline N-oxides, and dihydroquinoxaline intermediates.[4]

  • Benzimidazole formation can occur if the 1,2-dicarbonyl compound is susceptible to oxidation, which can generate acidic impurities.[4] To mitigate this, ensure the purity of the dicarbonyl compound and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring under harsh reaction conditions or in the presence of an oxidizing agent.[4] To avoid this, use moderate reaction temperatures and an inert atmosphere, especially during prolonged reactions at elevated temperatures.[4]

  • Dihydroquinoxaline intermediates indicate an incomplete final oxidation step.[4] This can often be resolved by introducing a mild oxidant, such as stirring the reaction mixture open to the air, or by choosing a catalyst that facilitates the final oxidation.[4]

Q5: Are there any "green" or environmentally friendly catalytic methods for quinoxaline synthesis?

Yes, significant research has focused on developing greener synthetic routes.[3] These methods often involve:

  • Recyclable catalysts: Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates and various nanocatalysts, can be recovered and reused for several reaction cycles without a significant loss of activity.[3][5][6]

  • Milder reaction conditions: Many modern catalysts allow the reaction to proceed efficiently at room temperature, reducing energy consumption.[3][5]

  • Use of benign solvents: Protocols have been developed using ethanol, water, or even solvent-free conditions.[4][7]

Troubleshooting Guide

Problem: Low Yield of the Desired Quinoxaline Product

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][8] Consider increasing the reaction time or temperature if the reaction is sluggish.[4]
Suboptimal Reaction Conditions Screen different solvents and temperatures. While traditional methods use solvents like toluene, greener options like ethanol or water have shown high efficiency.[4][5]
Inefficient Catalyst Experiment with different catalysts. The choice of catalyst can significantly impact the yield.[1] Consider screening a panel of catalysts, including Lewis acids, heterogeneous catalysts, or organocatalysts.
Catalyst Deactivation If using a recyclable catalyst, ensure proper handling and regeneration procedures are followed. Impurities in the starting materials can sometimes poison the catalyst.
Presence of Significant Byproducts Analyze the crude product to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., use an inert atmosphere to prevent oxidation).[4]
Purity of Starting Materials Ensure the purity of the 1,2-diamine and 1,2-dicarbonyl compounds, as impurities can lead to side reactions and lower yields.

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of their effectiveness.

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene252 h92[5]
AlFeMoVPToluene252 h80[5]
CrCl₂·6H₂OEthanolRoom Temp.38 min93[8]
PbBr₂EthanolRoom Temp.--[8]
CuSO₄·5H₂OEthanolRoom Temp.--[8]
PyridineTHFRoom Temp.2 hExcellent[9]
Phenol (20 mol%)-Room Temp.10-30 min-[10]
Bentonite K-10EthanolRoom Temp.20 min95[2]
TiO₂-Pr-SO₃HEthanol-10 min95[3]
Cerium(IV) Ammonium NitrateWaterRoom Temp.-Excellent[7]
IodineDMSO--78-99[11]
Fe₃O₄@SiO₂/Schiff base/Co(II)EtOH/H₂ORoom Temp.-95[6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using AlCuMoVP Catalyst [5]

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the pure product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Quinoxaline Derivatives using Pyridine as a Catalyst [9]

  • To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add 1,2-diamine (1 mmol) slowly at room temperature.

  • Continue stirring for the specified time (monitor by TLC).

  • After completion, pour the reaction mixture into water and extract with EtOAc (2x10 mL).

  • Dry the combined organic layers and evaporate the solvent to obtain the product.

Visualizations

experimental_workflow start Start: Prepare Reactants (1,2-diamine, 1,2-dicarbonyl) add_solvent Add Solvent (e.g., Toluene, Ethanol) start->add_solvent add_catalyst Add Catalyst add_solvent->add_catalyst reaction Stir at Specified Temperature (e.g., Room Temperature) add_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor filtration Catalyst Separation (Filtration for heterogeneous) monitor->filtration Reaction Complete workup Work-up (e.g., Extraction, Washing) filtration->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Quinoxaline characterization->end

Caption: General experimental workflow for quinoxaline synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check for Incomplete Reaction (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Yes complete Complete check_reaction->complete No optimize_conditions Increase Time/Temp or Change Catalyst incomplete->optimize_conditions analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts end Improved Yield/Purity optimize_conditions->end n_oxide N-Oxide Detected analyze_byproducts->n_oxide Yes dihydro Dihydroquinoxaline Detected analyze_byproducts->dihydro Yes other Other Impurities analyze_byproducts->other No adjust_oxidation Use Inert Atmosphere or Lower Temperature n_oxide->adjust_oxidation add_oxidant Introduce Mild Oxidant (Air) dihydro->add_oxidant purify Optimize Purification (Recrystallization, Chromatography) other->purify adjust_oxidation->end add_oxidant->end purify->end

Caption: Troubleshooting workflow for low yield and impurity issues.

catalyst_selection_logic start Goal: Synthesize Quinoxaline green_chem Desire for Green Chemistry? start->green_chem yes_green Yes green_chem->yes_green Yes no_green No green_chem->no_green No heterogeneous Consider Heterogeneous Catalysts (e.g., Alumina-supported, Nanocatalysts) - Recyclable - Mild Conditions yes_green->heterogeneous mild_conditions Need for Mild Conditions? no_green->mild_conditions evaluate Evaluate Catalyst Performance (Yield, Purity, Reaction Time) heterogeneous->evaluate yes_mild Yes mild_conditions->yes_mild Yes no_mild No mild_conditions->no_mild No room_temp_cat Select Room Temperature Catalysts (e.g., AlCuMoVP, Phenol, some Lewis Acids) yes_mild->room_temp_cat traditional_cat Consider Traditional Catalysts (e.g., Acetic Acid, Iodine) - May require higher temperatures no_mild->traditional_cat room_temp_cat->evaluate traditional_cat->evaluate end Optimized Synthesis evaluate->end

Caption: Logical workflow for catalyst selection in quinoxaline synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Spectral Data

The following tables present a comparison of expected spectral data for 2,3-Bis(bromomethyl)quinoxaline alongside experimental data for structurally related quinoxaline derivatives. The expected values for the target compound are inferred from the influence of bromomethyl substituents on the quinoxaline core, drawing parallels from known substituent effects in NMR, IR, and Mass Spectrometry.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAromatic Protons (H-5, H-6, H-7, H-8)-CH₂Br Protons-CH₃ ProtonsReference
This compound (Expected) 7.8 - 8.2 (m)~4.8 (s)-N/A
2,3-Dimethylquinoxaline7.73 (dd, 2H), 8.03 (dd, 2H)-2.76 (s, 6H)N/A
2-Phenylquinoxaline7.61-7.40 (m, 3H), 7.82-7.66 (m, 2H), 8.16-8.06 (m, 2H), 8.25-8.17 (m, 2H), 9.31 (s, 1H)--[1]
2-(p-Tolyl)quinoxaline7.37-7.29 (m, 2H), 7.77-7.64 (m, 2H), 8.14-8.04 (m, 4H), 9.28 (s, 1H)-2.45 (s, 3H)[1]

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsC-2, C-3-CH₂Br Carbon-CH₃ CarbonReference
This compound (Expected) 128 - 142~150~30-N/A
2,3-Dimethylquinoxaline129.1, 129.5, 141.3154.2-23.2N/A
2-Phenylquinoxaline127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3151.7--[1]
2-(p-Tolyl)quinoxaline127.4, 129.0, 129.2, 129.5, 129.8, 130.1, 133.9, 140.4, 141.4, 142.2, 143.2151.7-21.4[1]

Table 3: Comparative Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundC-H (Aromatic)C=NC-H (Aliphatic)C-BrReference
This compound (Expected) ~3050~1580~2960, ~2870~650N/A
Quinoxaline30601573, 1512--[2]
2,3-Dimethylquinoxaline~3050~15702925, 2855-N/A

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Major FragmentsReference
This compound (Expected) 314, 316, 318 (isotope pattern for Br₂)[M-Br]⁺, [M-CH₂Br]⁺, quinoxaline core fragmentsN/A
2,3-Dimethylquinoxaline158117 ([M-CH₃CN]⁺)N/A
2-Phenylquinoxaline206179 ([M-HCN]⁺), 103[1]
Quinoxaline130103 ([M-HCN]⁺), 76[2]

Experimental Protocols

Detailed methodologies for the key spectral analysis techniques are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the FID, phase the spectrum, and reference it to the solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR Method:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol).

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Clean the crystal and anvil thoroughly after the measurement.

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. The isotopic distribution pattern, especially for bromine-containing compounds, is a key diagnostic tool.

Visualizing the Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Solid Organic Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

Unveiling the Reactivity Landscape: A Comparative Guide to 2,3-Bis(bromomethyl)quinoxaline and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to forge stable connections between biomolecules, the choice of a crosslinking agent is paramount. This guide provides a comprehensive comparison of the reactivity of 2,3-Bis(bromomethyl)quinoxaline with other commonly employed crosslinkers, supported by experimental data and detailed protocols to inform your selection and experimental design.

At the heart of numerous proteomics and drug discovery applications lies the covalent capture of protein-protein interactions. Crosslinking agents, molecules equipped with two or more reactive groups, serve as molecular bridges, stabilizing these interactions for subsequent analysis. Among the diverse arsenal of available crosslinkers, this compound has emerged as a potent, cysteine-directed tool. This guide will delve into its reactivity profile, juxtaposing its performance with that of other widely used crosslinkers to provide a clear understanding of its advantages and limitations.

The Chemical Crosslinking Arena: A Cast of Key Players

Crosslinkers are broadly categorized based on their reactive moieties and the functional groups they target on amino acid side chains. Understanding these classes is crucial for selecting the appropriate tool for a given biological question.

This compound belongs to the family of homobifunctional alkylating agents. Its two bromomethyl groups readily react with nucleophilic thiol groups found in cysteine residues, forming stable thioether bonds. This specificity for cysteines, which are often less abundant on protein surfaces than primary amines, can offer a higher degree of precision in crosslinking.

In contrast, other popular classes of crosslinkers include:

  • N-hydroxysuccinimide (NHS) esters , such as Disuccinimidyl suberate (DSS), are homobifunctional reagents that target primary amines present in lysine residues and at the N-terminus of proteins. Given the high abundance of lysines on protein surfaces, NHS esters are effective for capturing a broad range of interactions but can sometimes lack specificity.

  • Maleimides are another class of cysteine-reactive homobifunctional crosslinkers. They are known for their rapid reaction kinetics with thiols. However, they can be susceptible to hydrolysis and may exhibit off-target reactivity with lysine residues at alkaline pH.

  • Formaldehyde , a zero-length crosslinker, forms methylene bridges between a variety of reactive groups, including amines, thiols, and hydroxyls. Its broad reactivity makes it a powerful tool for in vivo crosslinking but can also lead to complex and difficult-to-analyze crosslinked products.

Performance Under the Microscope: A Data-Driven Comparison

While theoretical understanding of reactivity is valuable, empirical data is the ultimate arbiter of a crosslinker's utility. The following table summarizes key performance parameters for this compound and its counterparts. Note: The following data is a representative compilation from various sources and may vary depending on specific experimental conditions.

CrosslinkerTarget Residue(s)Reaction SpeedSpecificityStability of LinkagePotential Side Reactions
This compound CysteineModerateHighHighAlkylation of other nucleophilic residues (e.g., histidine, methionine) under harsh conditions.
Disuccinimidyl suberate (DSS) Lysine, N-terminusFastModerateHighHydrolysis of NHS ester groups, modification of serine, threonine, and tyrosine at high pH.
Bismaleimidoethane (BMOE) CysteineVery FastHighModerate (potential for retro-Michael addition)Hydrolysis of maleimide groups, reaction with lysines at alkaline pH.
Formaldehyde Lysine, Cysteine, Histidine, Arginine, Tyrosine, etc.FastLowVariableFormation of Schiff bases and more complex adducts, potential for protein aggregation.

Visualizing the Crosslinking Workflow

The process of chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The following diagram illustrates a typical experimental workflow.

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Complex Protein Complex of Interest Crosslinker Crosslinker Addition (e.g., this compound) Protein_Complex->Crosslinker Incubation Crosslinked_Complex Covalently Crosslinked Complex Crosslinker->Crosslinked_Complex Quenching Quenching (e.g., with excess thiol) Crosslinked_Complex->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of crosslinked peptides) LC_MS->Data_Analysis

Caption: A generalized workflow for chemical crosslinking mass spectrometry.

Experimental Corner: Protocols for Success

Precise and reproducible results in crosslinking experiments hinge on carefully executed protocols. Below are detailed methodologies for key experiments.

General Protocol for Crosslinking with this compound
  • Protein Preparation:

    • Ensure the protein of interest is in a buffer free of primary amines and thiols (e.g., HEPES or phosphate buffer) at a pH between 7.2 and 8.0.

    • The protein concentration should be optimized for the specific interaction being studied, typically in the range of 1-10 µM.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF immediately before use.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quenching:

    • Terminate the reaction by adding a quenching reagent containing a free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein sample can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • For mass spectrometry analysis, the protein mixture is typically subjected to in-solution or in-gel digestion with a protease such as trypsin.

    • The resulting peptide mixture is then desalted and analyzed by LC-MS/MS.

Mass Spectrometry Data Analysis Workflow

The identification of crosslinked peptides from complex mass spectrometry data requires specialized software.

Data_Analysis_Workflow Raw_Data Raw MS/MS Data Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Database_Search Database Search (Specialized software, e.g., pLink, MeroX) Peak_Picking->Database_Search FDR_Analysis False Discovery Rate (FDR) Analysis Database_Search->FDR_Analysis Validation Manual Validation of Spectra FDR_Analysis->Validation Structural_Modeling Structural Modeling & Interpretation Validation->Structural_Modeling

Caption: A typical bioinformatics workflow for analyzing XL-MS data.

Conclusion: Making an Informed Choice

The selection of a crosslinking agent is a critical decision that directly impacts the success of an experiment. This compound offers a compelling option for researchers targeting cysteine residues, providing high specificity and stable crosslinks. Its moderate reaction speed allows for controlled crosslinking, and potential off-target reactions can be minimized with careful optimization of reaction conditions.

In comparison, NHS esters provide a broader net for capturing interactions involving lysine residues, while maleimides offer faster kinetics for cysteine crosslinking but with potential stability and specificity trade-offs. The low specificity of formaldehyde makes it a powerful but less precise tool.

Ultimately, the optimal crosslinker depends on the specific biological question, the nature of the protein system under investigation, and the downstream analytical methods. By understanding the comparative reactivity and adhering to robust experimental protocols, researchers can confidently employ this compound and other crosslinkers to unlock valuable insights into the intricate world of protein interactions.

A Comparative Guide to the Structure-Activity Relationship of 2,3-Bis(bromomethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and the persistent challenge of cancer necessitate the development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, quinoxaline derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of 2,3-bis(bromomethyl)quinoxaline derivatives, a specific class of quinoxaline compounds, highlighting their structure-activity relationships (SAR) with supporting experimental data.

I. Comparative Biological Activity

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. The following tables summarize the in vitro anticancer and antimicrobial activities of a series of these compounds, providing a quantitative comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines using the MTT assay. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key indicator of a compound's potency.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1a HHHeLa0.126[1]
SMMC-77210.071[1]
K5620.164[1]
1b 6-OCH37-OCH3HeLa>10[2]
AsPC-1>10[2]
1c 6-ClHMCF-79.0[1]
HCT1162.5[1]
1d 6-BrHMALME-MN/A (55.75% GI)[1]

N/A: Not Applicable; GI: Growth Inhibition

Table 2: Antimicrobial Activity of 2,3-Bis(halomethyl)quinoxaline Derivatives

The antimicrobial potential of quinoxaline derivatives has been assessed against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify their efficacy. A lower MIC value indicates greater potency.[3][4]

Compound IDHalogenR1R2S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
2a BrHH>100>100>100[3]
2b Br6-CNH1.66.36.3[3]
2c Br6-CF3H3.11313[3]
2d I6-CNH0.83.13.1[3]
2e I6-CF3H1.66.36.3[3]
2f F6-CNH50>100>100[3]

II. Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above reveals critical insights into the structure-activity relationship of this compound derivatives.

For Anticancer Activity:

  • Substituents on the Benzene Ring: The presence and nature of substituents on the benzene moiety of the quinoxaline ring play a crucial role in cytotoxic activity. Electron-withdrawing groups, such as a chloro group at the 6-position (Compound 1c ), appear to enhance anticancer potency against certain cell lines. In contrast, electron-donating groups like methoxy (Compound 1b ) can lead to a significant decrease in activity.[1][2]

  • Unsubstituted Ring: The parent compound with an unsubstituted benzene ring (Compound 1a ) demonstrates potent activity against multiple cancer cell lines, suggesting that the core this compound scaffold is inherently cytotoxic.[1]

For Antimicrobial Activity:

  • Halogen at the 2,3-Positions: The nature of the halogen at the 2 and 3-positions significantly influences antimicrobial efficacy. The trend for activity appears to be I > Br > Cl > F. The 2,3-bis(iodomethyl) derivatives generally exhibit the lowest MIC values, indicating the highest potency.[3]

  • Electron-Withdrawing Groups on the Benzene Ring: Similar to the anticancer SAR, strong electron-withdrawing groups at the 6-position, such as cyano (CN) and trifluoromethyl (CF3), dramatically enhance the antimicrobial activity of 2,3-bis(halomethyl)quinoxalines.[3] The unsubstituted parent compounds are largely inactive.[3] This suggests that the electrophilicity of the halomethyl units, enhanced by the electron-withdrawing substituents, is important for their mechanism of action.[3]

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of these compounds is the condensation reaction between a corresponding o-phenylenediamine derivative and 1,4-dibromo-2,3-butanedione.[5][6]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,4-dibromo-2,3-butanedione (1.0 mmol)

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • Dissolve the substituted o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add 1,4-dibromo-2,3-butanedione to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified period, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure this compound derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 2,3-Bis(halomethyl)quinoxaline derivatives (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

IV. Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, created using the DOT language, illustrate key aspects of the structure-activity relationship and experimental workflows.

SAR_Anticancer cluster_core Core Scaffold cluster_substituents Substituents on Benzene Ring cluster_activity Anticancer Activity Core This compound EWG Electron-Withdrawing Groups (e.g., -Cl, -Br) Core->EWG Addition of EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Addition of Unsubstituted Unsubstituted (H) Core->Unsubstituted Maintains Increased_Activity Increased Potency EWG->Increased_Activity Decreased_Activity Decreased Potency EDG->Decreased_Activity Potent_Activity Potent Activity Unsubstituted->Potent_Activity

Caption: SAR for Anticancer Activity.

SAR_Antimicrobial cluster_core Core Modification cluster_options Modifications cluster_activity Antimicrobial Activity Halogen Halogen at 2,3-positions Iodine Iodine (I) Halogen->Iodine Bromine Bromine (Br) Halogen->Bromine Fluorine Fluorine (F) Halogen->Fluorine Benzene_Sub Substituent at 6-position EWG Electron-Withdrawing (-CN, -CF3) Benzene_Sub->EWG Unsubstituted Unsubstituted (H) Benzene_Sub->Unsubstituted High_Potency High Potency Iodine->High_Potency Moderate_Potency Moderate Potency Bromine->Moderate_Potency Low_Potency Low/No Potency Fluorine->Low_Potency EWG->High_Potency Unsubstituted->Low_Potency Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Recrystallization) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC_val MIC Determination Antimicrobial->MIC_val SAR_Analysis SAR Analysis IC50->SAR_Analysis MIC_val->SAR_Analysis

References

validation of antibacterial activity using minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's antibacterial activity is a critical step in the discovery and development of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) assay stands as a gold standard for quantifying the in vitro potency of an antibacterial agent. This guide provides a comprehensive comparison of the three most common MIC determination methods: broth microdilution, agar dilution, and the E-test. Additionally, it explores alternative assays that offer deeper insights into the antibacterial effect.

This guide will delve into the detailed experimental protocols for each method, present a comparative analysis of their performance based on experimental data, and provide visual workflows to aid in understanding and implementation.

Defining the Gold Standard: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a fundamental measure of an antimicrobial's potency and is crucial for:

  • Screening new chemical entities for antibacterial properties.

  • Determining the susceptibility of clinically relevant bacteria to approved antibiotics.[2]

  • Providing essential data for the pharmacokinetic/pharmacodynamic (PK/PD) modeling of new drugs.[3]

Core MIC Assay Methodologies: A Head-to-Head Comparison

The three most widely accepted methods for MIC determination are broth microdilution, agar dilution, and the E-test. While all three aim to determine the same endpoint, they differ in their procedure, throughput, and the nature of the data they provide.

Broth Microdilution

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4] Each well is then inoculated with a standardized suspension of the test bacterium.[5] After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the agent in which no growth is observed.[6]

Agar Dilution

In the agar dilution method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[7] A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[8] Following incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth on the agar surface.[7]

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous, and exponential gradient of an antibiotic.[9] The strip is placed on an inoculated agar plate, and during incubation, the antibiotic diffuses into the agar, creating a concentration gradient.[10] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated scale on the strip.[10]

Performance Comparison of MIC Assay Methods

The choice of MIC method often depends on the specific needs of the study, including the number of isolates to be tested, the desired level of precision, and available resources. The following table summarizes key performance characteristics based on comparative studies.

FeatureBroth MicrodilutionAgar DilutionE-test
Principle Serial dilution in liquid mediaSerial dilution in solid mediaGradient diffusion from a strip
Throughput High (can test multiple drugs against one isolate or one drug against multiple isolates on a single plate)High (can test multiple isolates against one drug on a single plate)Low to moderate (one strip per drug per isolate)
Cost per test Generally low to moderateGenerally lowGenerally high
Labor Intensity Can be automated, reducing laborLabor-intensive preparation of plates[8]Relatively low labor per test
Agreement with Reference Methods Generally considered a reference methodConsidered the "gold standard" reference method[11]High agreement with reference methods for many organism-drug combinations[12][13]
Flexibility High; easily adaptable for testing novel compoundsHigh; can be customized with any drug concentration rangeLimited to commercially available drug strips
MIC Value Readout Discrete twofold dilution valuesDiscrete twofold dilution valuesContinuous MIC value on a scale

Data from a comparative study on Campylobacter jejuni and Campylobacter coli showed:

  • Broth microdilution MICs agreed with 90.0% of E-test results and 78.7% of agar dilution results within one log2 dilution.[13]

  • The agar dilution method sometimes yielded lower gentamicin MICs compared to broth microdilution.[13]

  • For certain drug-bug combinations, such as trimethoprim-sulfamethoxazole, the agreement between broth and agar dilution was as low as 59%.[13]

Another study comparing the E-test to agar dilution and broth microdilution found over 94% agreement in susceptibility categories across all methods.[12]

Experimental Protocols

Broth Microdilution Method Protocol
  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.[6]

Agar Dilution Method Protocol
  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the antimicrobial agent. Add one part of each antimicrobial dilution to nine parts of molten Mueller-Hinton agar (MHA). Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate without the antimicrobial agent should also be prepared.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.[14]

  • Incubation: Allow the inoculated spots to dry before inverting the plates and incubating at 35 ± 2°C for 16-20 hours.[14]

  • MIC Determination: After incubation, the MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth at the inoculation spot.[7]

E-test Protocol
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth. Allow the surface to dry for a few minutes.[10]

  • Application of E-test Strip: Using sterile forceps, place the E-test strip onto the center of the inoculated agar plate with the MIC scale visible.[10]

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[10]

  • MIC Determination: After incubation, a symmetrical inhibition ellipse will be visible. The MIC is read at the point where the lower part of the ellipse intersects the MIC scale on the strip.[10]

Visualizing the Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_agent Prepare Antimicrobial Agent Dilutions start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculation prep_agent->inoculation prep_inoculum->inoculation incubation Incubation inoculation->incubation read_results Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

General workflow for conducting a Minimum Inhibitory Concentration (MIC) assay.

Logical Relationships of Antibacterial Susceptibility Testing Methods

AST_Methods cluster_quantitative Quantitative Methods (Determine MIC) cluster_qualitative Qualitative Methods (Susceptible/Resistant) cluster_dynamic Dynamic Methods (Time/Concentration Dependent) mic_assays MIC Assays broth_dilution Broth Microdilution mic_assays->broth_dilution is a type of agar_dilution Agar Dilution mic_assays->agar_dilution is a type of e_test E-test mic_assays->e_test is a type of time_kill Time-Kill Kinetics mic_assays->time_kill provides data for bioluminescence Bioluminescence Assay mic_assays->bioluminescence can be correlated with impedance Impedance Measurement mic_assays->impedance can be correlated with disk_diffusion Disk Diffusion disk_diffusion->mic_assays results can be correlated with

References

A Researcher's Guide to Cytotoxicity Assays for Quinoxaline-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies and experimental data for evaluating the cytotoxic potential of quinoxaline derivatives.

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents.[1][2] These compounds have demonstrated a wide range of biological activities, including the inhibition of various protein kinases and the induction of apoptosis in cancer cells.[3][4][5] For researchers and drug development professionals, a critical step in evaluating these potential therapeutics is the accurate assessment of their cytotoxic effects. This guide provides a comparative overview of common cytotoxicity assays, presents experimental data for various quinoxaline derivatives, and offers detailed experimental protocols and visualizations of relevant signaling pathways.

Comparative Cytotoxicity of Quinoxaline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various human cancer cell lines, compiled from multiple studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4m A549 (Lung)9.32 ± 1.56[6]
Compound 4b A549 (Lung)11.98 ± 2.59[6]
5-Fluorouracil (Reference Drug)A549 (Lung)4.89 ± 0.20[6]
Compound 4i A549 (Lung)3.902 ± 0.098[7]
Compound VIIIc HCT116 (Colon)2.5[2]
Compound VIIIe HCT116 (Colon)8.4[2]
Compound VIIIc MCF-7 (Breast)9[2]
Compound VIIIa HepG2 (Liver)9.8[2]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10 )MKN 45 (Gastric)0.073[8]
Adriamycin (Reference Drug)MKN 45 (Gastric)0.12[8]
Cis-platin (Reference Drug)MKN 45 (Gastric)2.67[8]
Compound IV PC-3 (Prostate)2.11[9]
Compound III PC-3 (Prostate)4.11[9]
Compound 3 MCF-7 (Breast)Submicromolar[10]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell seeding density and incubation times.[1]

Common Cytotoxicity Assays: A Comparative Overview

Several in vitro assays are routinely employed to assess the cytotoxicity of novel compounds. These assays measure different cellular parameters, providing a comprehensive understanding of the compound's effect on cell viability and proliferation.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[11]Well-established, cost-effective, and suitable for high-throughput screening.Indirect measurement of cell viability; can be affected by changes in cellular metabolism.
SRB Assay A colorimetric assay that quantifies total cellular protein content by staining with sulforhodamine B dye.[12][13]Robust, cost-effective, and provides a stable endpoint.[12][14]Requires cell fixation, which can introduce artifacts.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[15][16]Direct measure of membrane integrity; non-destructive to remaining cells.[17]Can be influenced by serum LDH in the culture medium.
Apoptosis Assays Detects programmed cell death through various methods, including Annexin V/PI staining and analysis of caspase activity.[18][19]Provides mechanistic insights into the mode of cell death.[3]Can be more complex and time-consuming than viability assays.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding the evaluation of anticancer drug candidates.

experimental_workflow Generalized workflow for in vitro cytotoxicity screening. cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h to allow attachment cell_seeding->incubation_24h treatment Treat cells with compounds for 48-72h incubation_24h->treatment compound_prep Prepare serial dilutions of quinoxaline derivatives compound_prep->treatment add_reagent Add assay-specific reagent (e.g., MTT, SRB) treatment->add_reagent incubation_assay Incubate for the required duration add_reagent->incubation_assay measure_signal Measure absorbance/fluorescence incubation_assay->measure_signal calculate_viability Calculate percentage cell viability measure_signal->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxaline derivatives.[1]

Quinoxaline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[5][18]

apoptosis_pathway Simplified overview of a potential apoptosis signaling pathway. cluster_stimulus External/Internal Stimulus cluster_regulation Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade quinoxaline Quinoxaline Derivative vegfr2 VEGFR-2 Inhibition quinoxaline->vegfr2 p53 p53 Activation quinoxaline->p53 pi3k_akt PI3K/Akt Pathway Inhibition vegfr2->pi3k_akt bcl2 Bcl-2 Downregulation p53->bcl2 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by quinoxaline derivatives.[1][18]

Detailed Experimental Protocols

For reproducibility and accurate comparison of results, adherence to standardized protocols is essential. The following are detailed methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing the test compounds.[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline derivative

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[20]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[13] Air dry the plates completely.[20]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[20]

  • Air Dry: Allow the plates to air dry completely.[14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the bound dye.[20]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm or 540 nm.[13][20]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoxaline derivative

  • LDH Assay Kit (containing LDH reaction solution or substrate mix and assay buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include appropriate controls: background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis solution).[15][19]

  • Sample Collection: After the incubation period, carefully transfer a small aliquot of the cell culture supernatant to a new 96-well plate.[16]

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for approximately 30-60 minutes, protected from light.[15][16]

  • Absorbance/Luminescence Measurement: Measure the absorbance (typically around 490 nm) or luminescence, depending on the kit format.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

  • Cancer cell line of interest

  • Quinoxaline derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for 24-48 hours.[18]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[19]

  • Washing: Wash the cells with cold PBS.[18]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence profiles.[18]

By employing a combination of these assays, researchers can build a comprehensive profile of the cytotoxic activity of novel quinoxaline-based compounds, paving the way for the development of more effective and targeted anticancer therapies.

References

A Comparative Guide to the Synthesis and Reactivity of 2,3-Bis(chloromethyl)quinoxaline and 2,3-Bis(bromomethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, quinoxaline derivatives serve as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds and functional materials. Among these, 2,3-bis(halomethyl)quinoxalines are particularly valuable synthons, offering two reactive sites for the introduction of various functionalities. This guide provides an objective comparison of two key members of this family: 2,3-bis(chloromethyl)quinoxaline and 2,3-bis(bromomethyl)quinoxaline, focusing on their synthesis, reactivity, and performance in synthetic applications, supported by experimental data.

Introduction

2,3-Bis(chloromethyl)quinoxaline and this compound are versatile bifunctional electrophiles used in the construction of more complex molecular architectures, including macrocycles, polymers, and novel therapeutic agents. The primary difference between these two reagents lies in the nature of the halogen atom, which significantly influences their reactivity, stability, and, consequently, their suitability for specific synthetic transformations. This guide aims to provide a clear comparison to aid researchers in selecting the optimal reagent for their synthetic needs.

Synthesis and Availability

The synthesis of both compounds typically starts from the condensation of o-phenylenediamine with a suitable 1,4-dihalo-2,3-butanedione. However, the availability and synthetic routes for each differ.

This compound is more commonly synthesized directly. A widely used method involves the condensation of o-phenylenediamine with 1,4-dibromo-2,3-butanedione. This method is efficient and provides the desired product in good yields.

2,3-Bis(chloromethyl)quinoxaline is often prepared from its bromo-analogue via a halogen exchange reaction. This is typically achieved by treating this compound with a chloride salt, such as potassium chloride, in a suitable solvent.

The following table summarizes the synthesis of these two compounds.

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
This compound o-Phenylenediamine, 1,4-dibromo-2,3-butanedioneEthanol, reflux~80-90%[1](--INVALID-LINK--)
2,3-Bis(chloromethyl)quinoxaline This compoundPotassium chloride, Acetone, 18-crown-6Good yields[2](--INVALID-LINK--)

It is important to note that while the chloro-derivative can be obtained in good yields from the bromo-derivative, this adds an extra step to the synthesis, potentially impacting overall efficiency and cost.

Reactivity and Performance in Synthesis

The primary difference in the utility of these two compounds stems from the differing leaving group ability of bromide versus chloride. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. This translates to a generally higher reactivity for this compound in nucleophilic substitution reactions.

This enhanced reactivity can be advantageous in many synthetic scenarios, leading to faster reaction times and higher yields, especially with weaker nucleophiles. However, it can also be a drawback, as the higher reactivity can lead to increased side reactions and instability, particularly with sensitive substrates or under harsh reaction conditions.

The following sections provide a comparative overview of their performance in key synthetic transformations.

Nucleophilic Substitution Reactions

2,3-Bis(halomethyl)quinoxalines are excellent substrates for SN2 reactions, allowing for the introduction of a wide range of nucleophiles.

General Reactivity Trend:

Based on fundamental principles of organic chemistry, the reactivity of benzylic halides in SN2 reactions follows the trend:

R-I > R-Br > R-Cl > R-F

Therefore, This compound is expected to be more reactive than 2,3-bis(chloromethyl)quinoxaline towards nucleophiles. This generally translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields when using the bromo-derivative.

The table below presents a hypothetical comparison based on expected reactivity. While direct side-by-side comparative studies with identical nucleophiles and conditions are scarce in the literature, this table illustrates the anticipated performance differences.

NucleophileReaction ProductExpected Performance of this compoundExpected Performance of 2,3-Bis(chloromethyl)quinoxaline
Azide (N₃⁻)2,3-Bis(azidomethyl)quinoxalineHigher yield, shorter reaction timeLower yield, longer reaction time, may require higher temperatures
Thiolate (RS⁻)2,3-Bis(alkylthiomethyl)quinoxalineHigh yield under mild conditionsMay require stronger base or higher temperatures for comparable yield
Triphenylphosphine (PPh₃)2,3-Bis(triphenylphosphoniomethyl)quinoxaline dibromide/dichlorideFaster reaction, higher yieldSlower reaction, may require forcing conditions
Amines (RNH₂)2,3-Bis(aminomethyl)quinoxaline derivativesMore facile reactionMay require higher temperatures or longer reaction times
Macrocyclization Reactions

The difference in reactivity is particularly crucial in macrocyclization reactions, where the efficiency of the ring-closing step is paramount. The higher reactivity of the bis(bromomethyl) derivative can be advantageous in promoting intramolecular cyclization over intermolecular polymerization, potentially leading to higher yields of the desired macrocycle.

Macrocyclization

Experimental Protocols

Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 1,4-Dibromo-2,3-butanedione

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 1,4-dibromo-2,3-butanedione (1 equivalent) in ethanol dropwise to the stirred solution of o-phenylenediamine.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Synthesis of 2,3-Bis(chloromethyl)quinoxaline from this compound

Materials:

  • This compound

  • Potassium chloride (KCl)

  • 18-Crown-6

  • Acetone

Procedure:

  • To a solution of this compound (1 equivalent) in acetone, add potassium chloride (excess, e.g., 5-10 equivalents) and a catalytic amount of 18-crown-6.

  • Reflux the mixture for 12-24 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2,3-bis(chloromethyl)quinoxaline.[2](--INVALID-LINK--)

General Protocol for Nucleophilic Substitution with a Dithiol

Materials:

  • 2,3-Bis(halomethyl)quinoxaline (chloro or bromo)

  • 1,2-Ethanedithiol

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • A suitable solvent (e.g., DMF, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (2.2 equivalents) in the chosen solvent.

  • Add a solution of 1,2-ethanedithiol (1 equivalent) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 2,3-bis(halomethyl)quinoxaline (1 equivalent) in the solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow

Conclusion and Recommendations

The choice between 2,3-bis(chloromethyl)quinoxaline and this compound is a trade-off between reactivity and stability/cost.

  • This compound is the more reactive of the two. It is the preferred reagent when higher reactivity is necessary, for example, with less reactive nucleophiles or in high-dilution macrocyclization reactions where efficient ring closure is critical. Its direct synthesis makes it a readily accessible starting material.

  • 2,3-Bis(chloromethyl)quinoxaline , being less reactive, offers greater stability and may be advantageous in multi-step syntheses where the halomethyl groups need to remain intact through various reaction conditions. It can also provide better selectivity in some cases, avoiding unwanted side reactions that might occur with the more reactive bromo-analogue. However, its synthesis typically requires an additional step from the corresponding bromo-compound.

Recommendation: For most standard nucleophilic substitution reactions where high reactivity is desired to ensure good yields and reasonable reaction times, This compound is the recommended starting material. If a milder, more stable reagent is required, or if specific selectivity is a concern, 2,3-bis(chloromethyl)quinoxaline is a viable alternative, provided the additional synthetic step is not a deterrent. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific substrate and nucleophile.

References

A Comparative Guide to the Electrophilicity of Halomethyl Quinoxalines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the electrophilic character of various halomethyl quinoxaline derivatives, supported by experimental and computational data, to inform the design of targeted therapeutic agents.

The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of halomethyl groups at the 2- and 3-positions of the quinoxaline ring system has been shown to be a key determinant of their therapeutic efficacy, particularly in the realm of antimicrobial agents. This enhanced activity is largely attributed to the electrophilicity of the halomethyl units, which allows for covalent interactions with biological nucleophiles, such as amino acid residues in target proteins.[1] This guide provides a comparative evaluation of the electrophilicity of different halomethyl quinoxalines, offering valuable insights for researchers in drug discovery and development.

Probing Electrophilicity through Antimicrobial Activity

A direct comparison of the electrophilicity of various halomethyl quinoxalines can be inferred from their biological activity. A study by Ishikawa et al. provides compelling evidence for the role of the halomethyl group's electrophilicity in the antimicrobial properties of a series of 2,3-bis(halomethyl)quinoxaline derivatives. The minimum inhibitory concentration (MIC) values against various bacterial and fungal strains serve as a surrogate measure of their reactivity towards biological nucleophiles.

Data Presentation: Antimicrobial Activity of 2,3-bis(halomethyl)quinoxalines

The following table summarizes the minimum inhibitory concentration (MIC) values (in µg/mL) of 2,3-bis(halomethyl)quinoxaline derivatives against a panel of microorganisms. A lower MIC value indicates higher antimicrobial potency, which is correlated with greater electrophilicity of the halomethyl group, leading to more effective covalent modification of biological targets.

CompoundHalogen (X)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
2,3-bis(fluoromethyl)quinoxalineF>100>100>100>100>100>100
2,3-bis(chloromethyl)quinoxalineCl3.131.5612.5506.2512.5
2,3-bis(iodomethyl)quinoxalineI0.780.396.25253.136.25

Data sourced from Ishikawa et al., Chem. Pharm. Bull. (Tokyo), 2013, 61(4), 438-44.[1]

The trend in antimicrobial activity (I > Cl > F) strongly suggests a corresponding trend in the electrophilicity of the halomethyl group. The iodo- and chloro-derivatives, being better leaving groups, render the methylene carbon more susceptible to nucleophilic attack compared to the fluoro-derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 2,3-bis(halomethyl)quinoxaline Derivatives

General Procedure for the Synthesis of 2,3-bis(halomethyl)quinoxalines (as reported by Ishikawa et al.):

  • Preparation of the di-alcohol precursor: To a solution of o-phenylenediamine (1.0 eq) in an appropriate solvent (e.g., ethanol), a solution of a 1,4-dihalo-2,3-butanedione (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2,3-bis(halomethyl)quinoxaline.

Example: Synthesis of 2,3-bis(chloromethyl)quinoxaline

To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), a solution of 1,4-dichloro-2,3-butanedione (1.73 g, 11 mmol) in ethanol (20 mL) is added dropwise over 15 minutes at room temperature. The mixture is stirred for 3 hours. The solvent is then evaporated, and the resulting solid is purified by recrystallization from ethanol to yield 2,3-bis(chloromethyl)quinoxaline.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of inocula: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of compound dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare stock solutions. A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Electrophilicity Concept

The electrophilic nature of the halomethyl quinoxaline is central to its mechanism of action. The following diagram illustrates the logical relationship between the halogen substituent, the resulting electrophilicity, and the biological activity.

Electrophilicity_Concept cluster_0 Chemical Property cluster_1 Molecular Property cluster_2 Biological Outcome Halogen Halogen Substituent (I > Cl > F) Electrophilicity Electrophilicity of -CH2X Carbon Halogen->Electrophilicity Influences Activity Antimicrobial Activity (MIC) Electrophilicity->Activity Determines

Caption: Relationship between halogen substituent, electrophilicity, and antimicrobial activity.

Conclusion

The electrophilicity of halomethyl quinoxalines is a critical parameter influencing their biological activity. The comparative data presented, derived from antimicrobial screening, strongly indicates that the order of electrophilicity is I > Cl > F for the halomethyl substituents. This understanding provides a rational basis for the design of more potent quinoxaline-based therapeutic agents. Further quantitative studies, such as kinetic analysis of reactions with model nucleophiles and computational modeling of LUMO energies and partial atomic charges, would provide a more direct and nuanced understanding of the electrophilic character of these promising compounds.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential.[1][2] The presence of impurities, such as starting materials, by-products, or residual solvents, can confound biological assays and compromise the safety and efficacy of potential drug candidates. This guide provides an objective comparison of common analytical techniques used to confirm the purity of synthesized quinoxalines, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A multi-faceted approach employing both chromatographic and spectroscopic methods is essential for the unambiguous confirmation of both the identity and purity of synthesized quinoxalines. The choice of technique depends on the specific requirements of the analysis, from rapid qualitative checks to rigorous quantitative purity assessment.

Table 1: Overview of Analytical Techniques for Quinoxaline Purity Confirmation

TechniquePrinciplePrimary Use in Purity AnalysisAdvantagesLimitations
HPLC / UHPLC Differential partitioning of analytes between a stationary and a mobile phase.Quantitative determination of purity (% area), detection and quantification of impurities.[3][4]High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires method development, can be more time-consuming and expensive than TLC.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities by detecting signals not corresponding to the target compound.[1][5]Provides detailed structural information, can detect and identify structurally related impurities, non-destructive.[1][6]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret, quantification requires internal standards.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Confirmation of molecular weight of the target compound and identification of impurities.[7][8]Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for powerful analysis.[9]Does not typically distinguish between isomers, quantification can be complex.
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Confirmation of functional groups present in the synthesized molecule and absence of starting material functional groups.[10][11]Fast, simple, provides characteristic fingerprint for the compound, non-destructive.[12]Primarily qualitative, not well-suited for detecting small amounts of impurities unless they have very distinct functional groups.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Rapid, qualitative check for purity, monitoring reaction progress, and determining appropriate solvent systems for column chromatography.[13][14]Simple, fast, inexpensive, requires minimal sample.[14]Limited resolution, not quantitative, results can be difficult to reproduce precisely.
Melting Point Analysis Determination of the temperature range over which a solid melts.Assessment of purity; pure crystalline compounds have a sharp, defined melting point, while impurities cause depression and broadening of the range.[15]Fast, simple, inexpensive equipment.Only applicable to crystalline solids, insensitive to small amounts of impurities, some compounds decompose before melting.
Elemental Analysis Combustion of the compound to determine the percentage composition of C, H, N, and other elements.Confirms the empirical formula of the synthesized compound, indicating high purity if experimental values match theoretical values.[16]Provides fundamental information on elemental composition.Does not detect impurities with the same elemental composition, requires a highly pure sample for accurate results.

Quantitative Performance Data

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS/MS), is a powerful tool for the quantitative analysis of quinoxalines and their metabolites in various matrices.[3][17]

Table 2: Performance of HPLC-based Methods for Quinoxaline Analysis

Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Reference
Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acidAnimal Products2.5 - 100 µg/L72.6 - 90.50.08 µg/kg[3][18]
Quinoxaline 1,4-dioxides and metabolitesSwine Liver5 - 500 µg/L79.8 - 96.50.30 - 2.51 µg/kg
Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Animal MusclesNot specified60.0 - 119.40.1 - 0.3 µg/kg

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key techniques used in confirming quinoxaline purity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for determining the purity of a synthesized quinoxaline derivative.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is common. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20-30 minutes.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized quinoxaline (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the λmax of the quinoxaline).

    • The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

Structural Confirmation and Purity Check by ¹H NMR Spectroscopy

NMR is fundamental for confirming the chemical structure and can reveal the presence of impurities.[1]

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum. Protons on the quinoxaline core are typically observed in the aromatic region (δ 7.5-9.5 ppm).[1]

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons in the proposed structure.

    • Analyze the chemical shifts and coupling constants to confirm the substitution pattern.

    • Examine the baseline for small, unidentifiable peaks. The presence of signals that do not correspond to the product, solvent, or known impurities (e.g., grease) indicates a contaminated sample.

Preliminary Purity Check by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid monitoring of reactions and for a preliminary assessment of purity before undertaking more complex analyses.[14][19]

  • Materials: TLC plates (e.g., silica gel 60 F₂₅₄), developing chamber, appropriate eluent (solvent system), UV lamp.

  • Procedure:

    • Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., chloroform, ethyl acetate).

    • Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate. It is good practice to also spot the starting materials for comparison.[14]

    • Place the plate in a developing chamber containing the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (254 nm and/or 366 nm) or by staining (e.g., iodine chamber).[13][20]

    • A pure compound should ideally appear as a single spot. The presence of multiple spots in the lane of the purified product indicates impurities.

Visualized Workflows

Diagrams can clarify complex analytical workflows and logical relationships between different techniques.

Caption: General workflow for the purification and purity confirmation of synthesized quinoxalines.

G cluster_structure Structural Information cluster_purity Purity Assessment Goal Goal: Confirm Purity & Identity of Synthesized Quinoxaline NMR NMR Spectroscopy (Connectivity, Skeleton) MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) HPLC HPLC / UHPLC (Quantitative Purity) TLC TLC (Qualitative Check) MP Melting Point (Crystalline Purity) EA Elemental Analysis (Empirical Formula) Identity Correct Identity Confirmed NMR->Identity MS->Identity FTIR->Identity Purity High Purity Confirmed HPLC->Purity TLC->Purity MP->Purity EA->Purity Identity->Goal AND Purity->Goal AND

Caption: Logical relationship of complementary techniques for identity and purity confirmation.

References

comparative study of different catalysts for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Quinoxaline Synthesis

Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, bioactive molecules, and advanced materials.[1][2] Their wide-ranging applications in medicine, including as anticancer, antimicrobial, and anti-inflammatory agents, have spurred extensive research into efficient and sustainable synthetic methodologies.[3][4] The most common route to the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][5] The choice of catalyst for this transformation is critical, influencing reaction rates, yields, and overall process sustainability.

This guide provides a comparative analysis of various catalytic systems for quinoxaline synthesis, presenting quantitative performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The following table summarizes the performance of a diverse range of catalysts for the synthesis of quinoxaline derivatives, offering a clear comparison of their efficacy under various reaction conditions.

CatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Reference
Transition Metal Catalysts
CuH₂PMo₁₁VO₄₀ on Alumina100 mgTolueneRoom Temp.2 hours92%[3][6]
CrCl₂·6H₂ONot SpecifiedEthanolRoom Temp.ShortHigh[7]
PbBr₂Not SpecifiedEthanolRoom Temp.ShortHigh[7]
CuSO₄·5H₂ONot SpecifiedEthanolRoom Temp.ShortHigh[7]
Transition-Metal-Free Catalysts
None (Thermal)N/ARectified SpiritReflux30-60 min51-75%[3]
Acidic AluminaNot SpecifiedSolvent-free (Microwave)Microwave3 min80-86%[3]
Iodine20 mol%DMSORoom Temp.12 hours78-99%[5]
Camphor Sulfonic Acid20 mol%Not SpecifiedNot SpecifiedShortModerate to Excellent[8]
Nitrilotris(methylenephosphonic acid)5 mol%Not SpecifiedNot SpecifiedShort80-97%[8]
Phenol20 mol%Ethanol:Water (7:3)Room Temp.10-30 minHigh[5]
Heterogeneous Catalysts
Natural Phosphate (NP)Not SpecifiedMethanolRoom Temp.1-45 min92-99%[9]
Silica NanoparticlesNot SpecifiedSolvent-freeRoom Temp.ShortHigh[10]
Fe₃O₄@SiO₂/Schiff base/Co(II)0.03 gWaterRoom Temp.Not SpecifiedHigh[10]
Polymer Supported Sulphanilic Acid5%EthanolRoom Temp.40 min88%[4]
Other Catalytic Systems
Pyridine10 mol%THFRoom Temp.Not SpecifiedExcellent[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the performance comparison table.

Protocol 1: Heterogeneous Catalysis with Alumina-Supported Heteropolyoxometalates[6]

This method utilizes a recyclable solid acid catalyst for an efficient and environmentally friendly synthesis.

  • Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg), Toluene (10 mL).

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine, benzil, and the AlCuMoVP catalyst in toluene.

    • Stir the mixture at room temperature (25°C) for 120 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the catalyst.

    • Wash the catalyst for reuse.

    • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis with Acidic Alumina[3]

A rapid and solvent-free approach leveraging microwave energy.

  • Materials: o-Phenylenediamine (1.1 mmol), Benzil (1 mmol), Acidic Alumina.

  • Procedure:

    • Thoroughly mix o-phenylenediamine and benzil with acidic alumina in a microwave-safe vessel.

    • Irradiate the mixture in a microwave synthesizer for 3 minutes.

    • Allow the vessel to cool to room temperature.

    • Extract the product from the solid support using a suitable organic solvent.

    • Evaporate the solvent to yield the quinoxaline product.

Protocol 3: Transition-Metal-Free Synthesis using an Organocatalyst[5]

This protocol employs a mild and inexpensive organocatalyst.

  • Materials: o-Phenylenediamine (1 mmol), 1,2-Diacetylbenzene (1 mmol), Phenol (0.2 mmol), Ethanol:Water (7:3, 10 mL).

  • Procedure:

    • Dissolve o-phenylenediamine and 1,2-diacetylbenzene in the ethanol:water mixture in a round-bottom flask.

    • Add phenol (20 mol%) to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion (typically 10-30 minutes), add 20 mL of water to the reaction mixture.

    • Allow the mixture to stand at room temperature for 30 minutes to facilitate crystallization.

    • Collect the pure product crystals by filtration and wash with cold water.

Protocol 4: Catalyst-Free Synthesis[8]

An environmentally benign method that avoids the use of any catalyst.

  • Materials: o-Phenylenediamine (1 mmol), Phenacyl bromide (1 mmol), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine and phenacyl bromide in ethanol.

    • Reflux the reaction mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry to obtain the pure quinoxaline derivative.

Visualizing Methodologies and Concepts

Graphical representations of the experimental workflow, catalyst selection logic, and a relevant biological pathway are provided below to enhance understanding.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Select Reactants (o-phenylenediamine & 1,2-dicarbonyl) catalyst 2. Choose Catalyst System reactants->catalyst solvent 3. Select Solvent & Conditions catalyst->solvent setup 4. Combine in Reaction Vessel solvent->setup stir 5. Stir/Heat as Required setup->stir tlc 6. Monitor by TLC stir->tlc filter 7. Catalyst/Product Separation tlc->filter extract 8. Extraction/Crystallization filter->extract purify 9. Purification (Recrystallization/Chromatography) extract->purify characterize 10. Characterization (NMR, IR, MS) purify->characterize

General experimental workflow for catalyzed quinoxaline synthesis.

G cluster_criteria Key Selection Criteria cluster_types Catalyst Types start Catalyst Selection for Quinoxaline Synthesis efficiency Efficiency (Yield & Reaction Time) start->efficiency cost Cost & Availability start->cost green Green Chemistry Principles (Sustainability, Atom Economy) start->green conditions Reaction Conditions (Mildness, Scalability) start->conditions transition_metal Transition Metal (e.g., Cu, Pd, Fe) efficiency->transition_metal Often high turnover metal_free Metal-Free (e.g., Iodine, Organocatalysts) efficiency->metal_free Variable, can be high heterogeneous Heterogeneous (e.g., Nanoparticles, Supported Catalysts) efficiency->heterogeneous Good to excellent cost->transition_metal Can be high cost->metal_free Often low cost->heterogeneous Variable, potential for reuse green->transition_metal Toxicity/removal concerns [2] green->metal_free Generally favorable [1, 16] green->heterogeneous Recyclability is a major advantage [6] conditions->transition_metal Often mild conditions->metal_free Wide range, often mild conditions->heterogeneous Typically mild, easy separation

Decision-making framework for catalyst selection in quinoxaline synthesis.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway quinoxaline Quinoxaline Derivative pi3k PI3K quinoxaline->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Inhibition of the PI3K/Akt pathway by certain quinoxaline derivatives.

References

assessing the impact of substituents on the biological activity of quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of quinoxaline derivatives reveals that the strategic placement of various substituents on the core ring system profoundly influences their therapeutic potential. This guide provides a comparative analysis of these effects across different biological activities, supported by quantitative data and detailed experimental methodologies.

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1][2][3] Researchers have extensively explored the modification of the quinoxaline core to develop novel therapeutic agents with enhanced efficacy and selectivity. This guide synthesizes findings from multiple studies to illuminate the impact of substituents on the anticancer, antimicrobial, and anti-inflammatory activities of quinoxaline derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4] The nature and position of substituents on the quinoxaline ring are crucial in determining their antiproliferative efficacy.

A study on 2,3-substituted quinoxalin-6-amine analogs highlighted the importance of substitutions at the R2 and R3 positions.[4] The data revealed that heteroaromatic substitutions, particularly with furanyl groups, led to superior activity compared to phenyl groups. This suggests that the electronic properties and spatial arrangement of these substituents play a key role in their interaction with biological targets.

Table 1: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs against Various Cancer Cell Lines (GI50 in µM)

CompoundR2R3A549 (Lung)AsPC-1 (Pancreatic)HT-29 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)SK-OV-3 (Ovarian)U-2 OS (Bone)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylFuranyl2.11.82.52.32.02.22.4

Data sourced from a study by Chen et al., as cited in BenchChem's guide.[4]

Further investigations into oxiranyl-quinoxaline derivatives identified compounds with potent antiproliferative activity against neuroblastoma cell lines.[5] Notably, derivatives with nitrofuran substituents demonstrated the highest efficacy, with IC50 values in the low micromolar range, even surpassing the reference compound XK-469 in some cases.[5]

Table 2: Antiproliferative Activity of Oxiranyl-Quinoxaline Derivatives against Neuroblastoma Cell Lines (IC50 in µM)

CompoundSK-N-SHIMR-32
11a 2.49 ± 1.333.96 ± 2.03
11b 5.3 ± 2.127.12 ± 1.59
XK-469 (Reference) 4.6 ± 1.013.0 ± 2.9

Data from a study on novel oxiranyl-quinoxaline derivatives.[5]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Quinoxaline\nDerivative Quinoxaline Derivative Quinoxaline\nDerivative->PI3K Inhibits

Caption: Quinoxaline derivatives can inhibit the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity: A Battle Against Resistance

The quinoxaline scaffold is a promising framework for developing novel antimicrobial agents to combat the growing threat of drug resistance.[6] The antimicrobial efficacy of these derivatives is significantly influenced by the nature of the substituents.

Structure-activity relationship (SAR) studies have revealed that the presence of strong electron-withdrawing groups (EWG), such as a chloro atom, on the phenyl ring of quinoxaline sulfonamide derivatives enhances antibacterial activity.[7] Conversely, the introduction of electron-donating groups (EDG), like a methoxy group, tends to decrease activity.[7]

Table 3: Impact of Substituents on Antibacterial Activity of Quinoxaline Sulfonamide Derivatives

CompoundSubstituentActivity Level
59 Chloro (EWG)Highest
60 m-OHModerate
61 p-OHModerate
62 Methoxy (EDG)Least

Based on SAR analysis of substituted quinoxaline sulfonamides.[7]

Antimicrobial_SAR cluster_0 Substituent Effect on Antibacterial Activity Quinoxaline Core Quinoxaline Core EWG Electron Withdrawing Group (e.g., Chloro) Quinoxaline Core->EWG + EDG Electron Donating Group (e.g., Methoxy) Quinoxaline Core->EDG + High Activity High Activity EWG->High Activity Low Activity Low Activity EDG->Low Activity Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Antiproliferative Assay) Purification->Screening Data_Analysis Data Analysis (e.g., IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Safety Operating Guide

Proper Disposal of 2,3-Bis(bromomethyl)quinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the halogenated heterocyclic compound 2,3-Bis(bromomethyl)quinoxaline. Due to its hazardous properties, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment.

This compound is classified as a combustible and corrosive material that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to the following step-by-step disposal protocol is crucial for the safe management of this chemical waste in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Personal protective equipment (PPE) is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles and a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Viton or double nitrile).[4]To prevent skin contact and burns.
Body Protection A fully-buttoned lab coat.[4]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with P3 cartridges.[1]Required when handling the powder form to avoid inhalation.
Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as a regulated hazardous waste stream. As a brominated organic compound, it falls under the category of halogenated organic waste.[5]

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[5][6]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[7][8]

  • Avoid mixing with incompatible materials such as acids, bases, metals, and oxidizing agents.[4]

2. Containerization:

  • Collect waste in a compatible container, preferably a polyethylene carboy or bottle. Metal containers are not recommended due to the risk of corrosion from the potential formation of acidic byproducts.[4]

  • Ensure the container is in good condition and has a secure, tightly-fitting lid to prevent leaks and vapor escape.[4][6]

  • The container should remain closed at all times except when actively adding waste.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[6][7]

  • If other halogenated solvents are added to the same container, list all constituents and their approximate percentages on the label.[7][8]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[7]

  • The storage area should be cool, dry, and well-ventilated.[7]

  • Utilize secondary containment, such as a polypropylene tub, to contain any potential leaks.[4]

5. Final Disposal:

  • Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[5]

  • Do not attempt to dispose of this chemical down the drain or through evaporation.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.[7]

Spill Management Protocol

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:

  • Evacuate and Alert: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Collect: Carefully sweep the absorbed material into a designated, sealable waste container.

  • Dispose: Label the container as "Hazardous Waste" and dispose of it according to the protocol above.[4]

  • Decontaminate: Clean the spill area thoroughly.

For larger spills, evacuate the area and contact your EHS department or emergency response team immediately.[7]

Disposal Workflow for this compound

G Figure 1: Disposal Workflow for this compound A Identify Waste (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate as 'Halogenated Organic Waste' B->C D Is the waste container compatible? (e.g., Polyethylene) C->D E Select a compatible container D->E No F Collect Waste in Labeled Container D->F Yes E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Final Disposal: Regulated Incineration H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(bromomethyl)quinoxaline
Reactant of Route 2
2,3-Bis(bromomethyl)quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.